molecular formula C5H13NO B1330143 3-Aminopentan-2-ol CAS No. 50411-28-4

3-Aminopentan-2-ol

货号: B1330143
CAS 编号: 50411-28-4
分子量: 103.16 g/mol
InChI 键: BKFGLDUWYUYHRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Aminopentan-2-ol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry research. This compound features both amine and hydroxyl functional groups on adjacent carbon atoms, making it a valuable scaffold for constructing more complex molecules and chiral ligands. Its structure, particularly the stereogenic centers at the 2- and 3-positions, allows for the study of stereoselective synthesis. Researchers utilize this chiral pool in exploring asymmetric synthesis pathways and developing novel pharmaceutical intermediates. The compound is related to 3-Aminopentane, a compound noted for its utility in producing soluble imides and imines without introducing a chiral center . Specific stereoisomers of this compound, such as the (2S,3R) and (2R,3S) forms, are available for studies requiring high enantiomeric purity . As a building block, it holds potential for applications in developing energetic materials and heterocyclic systems, similar to those derived from pyrazole and tetrazole hybrids, which are known for their biological and energetic properties . Safety and Handling: This chemical is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGLDUWYUYHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964673
Record name 3-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50411-28-4
Record name 3-Amino-2-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50411-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC17698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, possessing both an amine and a hydroxyl group on adjacent stereogenic centers, allows for the creation of complex molecular architectures with specific stereochemistry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

This compound is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers. The physical and chemical properties can vary between the individual stereoisomers and the racemic mixture.

Structural Information
PropertyValue
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
IUPAC Name This compound
CAS Number 50411-28-4 (for the racemate)
SMILES CCC(C(C)O)N
InChI InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3
InChIKey BKFGLDUWYUYHRF-UHFFFAOYSA-N

Source: PubChem CID 226832[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted.

PropertyValueSource
Boiling Point 186.8 ± 13.0 °C (Predicted)ChemBK[2]
Density 0.912 ± 0.06 g/cm³ (Predicted)ChemBK[2]
pKa 12.95 ± 0.45 (Predicted)ChemBK[2]
Stereoisomers

The presence of two chiral centers at C2 and C3 results in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exhibit distinct biological activities and reactivity due to their unique spatial arrangements.[2] The separation of these enantiomers and diastereomers is a critical aspect of its application in stereoselective synthesis.[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding amino ketone, 3-aminopentan-2-one (B13475745).[2] This can be achieved using various reducing agents.

Experimental Protocol: Reduction of 3-Aminopentan-2-one using Sodium Borohydride (B1222165)

This protocol describes the reduction of 3-aminopentan-2-one to this compound using sodium borohydride.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.1 g (0.1 mol) of 3-aminopentan-2-one in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4.16 g (0.11 mol) of sodium borohydride to the solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by slowly adding 20 mL of deionized water.

  • Acidify the mixture to pH ~2 with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Basify the remaining aqueous solution to pH >12 with 2 M sodium hydroxide.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

Expected Yield: ~85-95%

Synthesis_Workflow Start 3-Aminopentan-2-one in Methanol Step1 Cool to 0°C Start->Step1 Dissolve Step2 Add NaBH4 Step1->Step2 Portion-wise addition Step3 Stir at Room Temperature Step2->Step3 Reaction Step4 Quench with Water Step3->Step4 Workup Step5 Acidify with HCl Step4->Step5 Step6 Remove Methanol Step5->Step6 Step7 Basify with NaOH Step6->Step7 Step8 Extract with Dichloromethane Step7->Step8 Step9 Dry and Evaporate Step8->Step9 End Crude this compound Step9->End

Purification

The crude product obtained from the synthesis can be purified by vacuum distillation.

Experimental Protocol: Vacuum Distillation

Apparatus:

  • Distillation flask

  • Short path distillation head with a condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with a magnetic stirrer

  • Thermometer

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using the heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be lower than the atmospheric boiling point of 186.8 °C.

  • Once the desired fraction is collected, carefully release the vacuum before turning off the heat.

Purification_Workflow Start Crude this compound Step1 Transfer to Distillation Flask Start->Step1 Step2 Apply Vacuum Step1->Step2 Step3 Heat Gently Step2->Step3 Step4 Collect Distillate Step3->Step4 End Pure this compound Step4->End

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of both a nucleophilic amino group and a hydroxyl group.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It readily participates in reactions with various electrophiles.[2]

  • Acylation: The amino group reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis.[2]

  • Alkylation: The amino group can be alkylated by reaction with alkyl halides.

  • Formation of Imines: Reaction with aldehydes or ketones can form imines, which can be further reduced to secondary amines.

Reactivity of the Hydroxyl Group

The hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide.

  • Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids to form esters.

  • Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis.

  • Oxidation: The secondary alcohol can be oxidized to a ketone.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Description
¹³C NMR A ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is available in the SpectraBase database.
¹H NMR Predicted ¹H NMR data suggests a chemical shift for the C2-H proton around 3.85 ppm.

Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]

Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store in a corrosives area.

In case of exposure:

  • Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Applications in Research and Drug Development

This compound, particularly its stereoisomers, is a valuable chiral building block in asymmetric synthesis.[2] Its bifunctional nature allows for the construction of complex molecules with defined stereochemistry, which is often a critical factor for the biological activity of pharmaceutical compounds. It has been investigated for its potential use in the synthesis of various bioactive molecules and as a chiral ligand in catalysis. The specific stereoisomers are utilized in pharmaceutical research for developing novel therapeutic agents.[2]

References

A Technical Guide to 3-Aminopentan-2-ol and Its Stereoisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Chemical Properties, Stereoselective Synthesis, and Potential Biological Significance

This technical guide provides a comprehensive overview of 3-aminopentan-2-ol, a chiral amino alcohol with significant potential in synthetic and medicinal chemistry. Due to the presence of two stereogenic centers, this compound exists as four distinct stereoisomers, each with unique properties and potential biological activities. This document will delve into the specific characteristics of these isomers, their synthesis, and their applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both a hydroxyl and an amino group. Its structure allows for the formation of various derivatives and its chirality is a key feature for its application in asymmetric synthesis.[1] The physical and chemical properties are influenced by the stereochemistry of the molecule.

Table 1: CAS Numbers and Synonyms for Stereoisomers of this compound

StereoisomerCAS NumberSynonyms
(2R,3R)599207-27-9(2R,3R)-3-Amino-2-pentanol
(2S,3S)Not readily available(2S,3S)-3-Amino-2-pentanol
(2R,3S)482615-48-5(2R,3S)-3-Amino-2-pentanol
(2S,3R)482615-46-3(2S,3R)-3-Amino-2-pentanol
Racemic/Unspecified50411-28-43-Amino-2-pentanol, 2-Hydroxy-3-aminopentane

Table 2: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC5H13NO[2]
Molar Mass103.16 g/mol [3]
Density0.912 ± 0.06 g/cm³ (Predicted)[3]
Boiling Point186.8 ± 13.0 °C (Predicted)[3]
pKa12.95 ± 0.45 (Predicted)[3]

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for their application in pharmaceuticals and as chiral building blocks.[1] The primary strategies involve the stereoselective reduction of the corresponding amino ketone, 3-aminopentan-2-one (B13475745).[1]

Experimental Protocol: Diastereoselective Reduction of 3-Aminopentan-2-one

This protocol outlines a general method for the synthesis of this compound stereoisomers via the reduction of 3-aminopentan-2-one. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction.

Objective: To synthesize a mixture of diastereomers of this compound.

Materials:

  • 3-Aminopentan-2-one[4]

  • Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)[1]

  • Anhydrous solvent (e.g., methanol (B129727) for NaBH4, diethyl ether or THF for LiAlH4)

  • Apparatus for inert atmosphere reaction (if using LiAlH4)

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminopentan-2-one in the appropriate anhydrous solvent under a nitrogen atmosphere, especially when using LiAlH4.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH4 in methanol, or a solution of LiAlH4 in ether/THF) to the stirred solution of the ketone at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or an acidic solution (e.g., dilute HCl) to decompose the excess reducing agent and any metal complexes.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography to separate the isomers.

Diagram 1: General Workflow for the Synthesis of this compound

G start 3-Aminopentan-2-one process1 Dissolve in Anhydrous Solvent start->process1 process2 Add Reducing Agent (e.g., NaBH4) process1->process2 process3 Reaction Quenching process2->process3 process4 Extraction process3->process4 process5 Purification (Chromatography) process4->process5 end This compound (Diastereomeric Mixture) process5->end

Caption: A generalized workflow for the synthesis of this compound.

Strategies for Enantio- and Diastereoselective Synthesis

Achieving high stereoselectivity is often a primary goal. Several advanced synthetic methods can be employed:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.[5]

  • Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of one enantiomer.[5]

  • Substrate-Controlled Diastereoselective Reduction: The existing stereocenter in a chiral substrate can direct the approach of the reducing agent, leading to a diastereoselective outcome.

  • Reductive Amination: This method involves the reaction of a ketone precursor with an amine source, followed by the reduction of the intermediate imine.[1]

Diagram 2: Conceptual Pathways for Stereoselective Synthesis

G cluster_0 Asymmetric Synthesis cluster_1 Substrate-Controlled Synthesis Prochiral Ketone Prochiral Ketone Chiral Catalyst/Reagent Chiral Catalyst/Reagent Prochiral Ketone->Chiral Catalyst/Reagent + Enantiomerically Enriched\nthis compound Enantiomerically Enriched This compound Chiral Catalyst/Reagent->Enantiomerically Enriched\nthis compound Chiral Precursor Chiral Precursor Diastereoselective Reaction Diastereoselective Reaction Chiral Precursor->Diastereoselective Reaction e.g., Reduction Diastereomerically Enriched\nthis compound Diastereomerically Enriched This compound Diastereoselective Reaction->Diastereomerically Enriched\nthis compound

Caption: Conceptual approaches to the stereoselective synthesis of this compound.

Applications in Drug Development and Research

The stereoisomers of this compound are valuable building blocks in the synthesis of more complex molecules with potential biological activity.[1] Their bifunctional nature allows for diverse chemical modifications.

  • Pharmaceutical Intermediates: Chiral amino alcohols are key components in many active pharmaceutical ingredients (APIs). The specific stereochemistry of this compound can be crucial for the efficacy and safety of a drug molecule.

  • Chiral Ligands and Auxiliaries: In asymmetric synthesis, these compounds can be used to create chiral environments that promote the formation of a desired stereoisomer of a target molecule.[1]

  • Biochemical Probes: The different stereoisomers can be used to study the stereochemical requirements of biological targets such as enzymes and receptors.[5] The different biological activities of stereoisomers are a well-documented phenomenon.[6]

While specific signaling pathways involving this compound are not yet extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. Further research into the biological effects of the individual stereoisomers is warranted.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. It is classified as a combustible liquid and can cause severe skin burns and eye damage.[7] It may also be harmful if swallowed and cause respiratory irritation.[7] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.

Conclusion

This compound, with its multiple stereoisomers, presents both a challenge and an opportunity for chemists and drug developers. The ability to synthesize stereochemically pure forms of this compound is essential for unlocking its full potential in asymmetric synthesis and for the development of new therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological activities of the individual stereoisomers is a promising area for future research.

References

3-Aminopentan-2-ol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Aminopentan-2-ol

Introduction

This compound is a chiral amino alcohol that holds significance in the realms of synthetic and medicinal chemistry research. Its structure is characterized by the presence of both an amine (-NH2) and a hydroxyl (-OH) functional group on adjacent carbons within a five-carbon pentane (B18724) backbone.[1] This arrangement of functional groups, particularly the presence of two stereogenic centers at the C2 and C3 positions, makes it a valuable chiral building block for the synthesis of more complex organic molecules and pharmaceutical intermediates.[1][2] The stereoisomers of this compound exhibit distinct reactivity and biological activity due to their unique three-dimensional arrangements.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₁₃NO[3][4]
Molar Mass 103.16 g/mol [3]
Monoisotopic Mass 103.099714038 Da[1][4]
Density (Predicted) 0.912±0.06 g/cm³[3]
Boiling Point (Predicted) 186.8±13.0 °C[3]
pKa (Predicted) 12.95±0.45[3]

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₅H₁₃NO.

The calculation is as follows:

  • Carbon (C): 5 atoms × 12.011 u = 60.055 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 60.055 + 13.104 + 14.007 + 15.999 = 103.165 u

This value is often expressed in grams per mole ( g/mol ) for macroscopic quantities.

cluster_elements Atomic Components cluster_calculation Calculation Workflow C Carbon (C) 5 atoms × 12.011 u Sum Sum of Atomic Weights C->Sum H Hydrogen (H) 13 atoms × 1.008 u H->Sum N Nitrogen (N) 1 atom × 14.007 u N->Sum O Oxygen (O) 1 atom × 15.999 u O->Sum Result Molecular Weight 103.165 g/mol Sum->Result =

Molecular weight calculation workflow for this compound.

Experimental Protocols

The molecular weight of this compound can be experimentally verified using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly effective as it provides a highly accurate mass measurement that can confirm the molecular formula.[1]

General Protocol for Molecular Weight Determination by Mass Spectrometry

This protocol outlines the general steps for determining the molecular weight of a small organic compound like this compound.

  • Sample Preparation:

    • Dissolve a small quantity of the purified this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration suitable for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

  • Ionization:

    • Introduce the sample solution into the mass spectrometer.

    • The first step within the mass spectrometer is the conversion of the sample molecules into gaseous ions.[5] This can be achieved by bombarding the sample with a beam of high-energy electrons, which ejects an electron from the molecule to create a positively charged molecular ion (M⁺).[6]

    • These molecular ions can be unstable and may fragment into smaller, charged daughter ions.[5][6]

  • Mass Analysis:

    • The generated ions are then accelerated by an electric field into a magnetic field.[5][6]

    • The magnetic field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions and those with a higher charge are deflected more than heavier ions with a lower charge.[5]

  • Detection:

    • A detector measures the number of ions at each m/z ratio.[5]

    • The resulting data is plotted as a mass spectrum, which is a graph of ion intensity versus the mass-to-charge ratio.[5]

  • Data Interpretation:

    • The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M⁺).[6]

    • For this compound, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 104.1070.[1] The mass of this ion provides the molecular weight of the compound.[5]

Start Sample Preparation (Dissolve in Solvent) Ionization Ionization (e.g., Electron Impact) Start->Ionization Acceleration Ion Acceleration (Electric Field) Ionization->Acceleration Separation Mass Separation (Magnetic Field) Acceleration->Separation Detection Ion Detection Separation->Detection End Mass Spectrum Generation (Intensity vs. m/z) Detection->End

Experimental workflow for mass spectrometry.

Synthesis and Biological Context

Synthesis Methods

Several synthetic routes have been developed for this compound and its stereoisomers. Common strategies include:

  • Reductive Amination: This method involves the reaction of a ketone precursor with an amine source, followed by the reduction of the resulting imine intermediate.[1]

  • Reduction of Amino Ketones: The synthesis can be achieved through the reduction of the corresponding amino ketone, such as 3-aminopentan-2-one, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Asymmetric Synthesis: To obtain specific stereoisomers, asymmetric synthesis methods are employed, which use chiral catalysts or reagents to favor the formation of one enantiomer over the other.[2]

Potential Applications and Biological Activity

While specific signaling pathways involving this compound are not extensively documented, its structural features suggest potential biological relevance. As a chiral amino alcohol, it can serve as a building block in the synthesis of bioactive compounds and pharmaceuticals.[1][2] Research indicates that compounds like (2R,3R)-3-aminopentan-2-ol hydrochloride may have pharmacological activities.[2] The amino alcohol functionality allows it to mimic natural substrates, potentially interacting with biological targets such as enzymes and receptors involved in various metabolic pathways.[2]

References

An In-depth Technical Guide to the Structure and Stereoisomers of 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentan-2-ol is an organic compound with the chemical formula C₅H₁₃NO. As a chiral amino alcohol, it possesses two stereocenters, giving rise to four distinct stereoisomers. This guide provides a comprehensive overview of the structure, properties, synthesis, and separation of these stereoisomers, tailored for professionals in research and drug development. The precise stereochemistry of such molecules is often critical in determining their biological activity and pharmacological profiles.

Chemical Structure and Stereoisomerism

This compound has a pentane (B18724) backbone with a hydroxyl (-OH) group on the second carbon (C2) and an amino (-NH₂) group on the third carbon (C3). Both C2 and C3 are chiral centers, leading to the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1]

These stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers:

  • Enantiomeric Pairs:

    • (2R,3R) and (2S,3S)

    • (2R,3S) and (2S,3R)

  • Diastereomeric Pairs:

    • (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

    • (2S,3S) is a diastereomer of (2R,3S) and (2S,3R).

The relative stereochemistry of the hydroxyl and amino groups determines the syn or anti configuration. The (2R,3R) and (2S,3S) isomers are the syn diastereomers, while the (2R,3S) and (2S,3R) isomers are the anti diastereomers.

The structural relationships between the stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_syn syn Diastereomers cluster_anti anti Diastereomers (2R,3R) (2R,3R) (2S,3S) (2S,3S) (2R,3R)->(2S,3S) Enantiomers (2R,3S) (2R,3S) (2R,3R)->(2R,3S) Diastereomers (2S,3R) (2S,3R) (2R,3R)->(2S,3R) Diastereomers (2S,3S)->(2R,3S) Diastereomers (2S,3S)->(2S,3R) Diastereomers (2R,3S)->(2S,3R) Enantiomers

Stereoisomeric relationships of this compound.

Physicochemical Properties

While experimentally determined data for all individual stereoisomers is not extensively available in the literature, predicted and some known properties are summarized below. It is important to note that enantiomers have identical physical properties in a non-chiral environment, whereas diastereomers have distinct physical properties.

PropertyValueSource
General Properties
Molecular FormulaC₅H₁₃NO[2]
Molar Mass103.16 g/mol [2]
Boiling Point (Predicted)186.8 ± 13.0 °C
pKa (Predicted)12.95 ± 0.45
Spectroscopic Data
¹³C NMR ((2R,3R)-isomer)Chemical shifts available[3]

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through various methods, aiming for either a mixture of stereoisomers or a specific stereoisomer through stereoselective synthesis.

Synthesis of Racemic or Diastereomeric Mixtures

A common method for the synthesis of a mixture of stereoisomers is the reductive amination of 3-hydroxy-2-pentanone . This involves the reaction of the α-hydroxy ketone with an amine source, typically ammonia (B1221849) or a protected amine, followed by the reduction of the resulting imine intermediate.

Experimental Protocol: Reductive Amination of 3-Hydroxy-2-pentanone

  • Imine Formation: 3-Hydroxy-2-pentanone is dissolved in a suitable solvent such as methanol (B129727). An excess of an ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in methanol) is added. The reaction is stirred at room temperature to form the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the imine is consumed.

  • Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound as a mixture of diastereomers.

Stereoselective Synthesis

Achieving a specific stereoisomer requires a stereoselective synthetic route. This can be accomplished through methods such as the diastereoselective reduction of a chiral α-amino ketone or the use of a chiral auxiliary .

Experimental Protocol: Diastereoselective Reduction of (S)-3-amino-2-pentanone

  • Reaction Setup: (S)-3-amino-2-pentanone hydrochloride is dissolved in methanol and neutralized with a base such as sodium methoxide. The solution is cooled to -78 °C under an inert atmosphere.

  • Reduction: A solution of a reducing agent, for example, sodium borohydride in methanol, is added dropwise. The choice of reducing agent and reaction conditions can influence the diastereoselectivity.

  • Work-up: The reaction is quenched with an aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic solvent is removed. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated to yield a mixture of (2S,3S)- and (2R,3S)-3-aminopentan-2-ol, with the ratio depending on the facial selectivity of the reduction.

The general workflow for the synthesis and separation of this compound stereoisomers is depicted below:

workflow start 3-Hydroxy-2-pentanone reductive_amination Reductive Amination start->reductive_amination diastereomeric_mixture Mixture of Diastereomers (syn and anti) reductive_amination->diastereomeric_mixture separation_diastereomers Diastereomer Separation (e.g., Chromatography) diastereomeric_mixture->separation_diastereomers syn_isomers syn Isomers ((2R,3R) & (2S,3S)) separation_diastereomers->syn_isomers syn anti_isomers anti Isomers ((2R,3S) & (2S,3R)) separation_diastereomers->anti_isomers anti resolution_syn Chiral Resolution syn_isomers->resolution_syn resolution_anti Chiral Resolution anti_isomers->resolution_anti enantiomer_2R3R (2R,3R) resolution_syn->enantiomer_2R3R enantiomer_2S3S (2S,3S) resolution_syn->enantiomer_2S3S enantiomer_2R3S (2R,3S) resolution_anti->enantiomer_2R3S enantiomer_2S3R (2S,3R) resolution_anti->enantiomer_2S3R

General workflow for synthesis and separation.

Separation of Stereoisomers

Once a mixture of stereoisomers is obtained, they must be separated to isolate the individual stereoisomers.

Separation of Diastereomers

Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques such as:

  • Fractional Crystallization: This method relies on the different solubilities of the diastereomers in a particular solvent.

  • Column Chromatography: Diastereomers will have different affinities for the stationary phase, allowing for their separation by elution with a suitable mobile phase.

Resolution of Enantiomers

Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. The most common method for the resolution of enantiomers is diastereomeric salt formation .

Experimental Protocol: Chiral Resolution using Tartaric Acid

  • Salt Formation: A racemic mixture of a diastereomerically pure pair (e.g., the syn isomers) is dissolved in a suitable solvent like ethanol. An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent is added.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. The less soluble salt will crystallize out of the solution upon cooling or slow evaporation of the solvent. The crystals are collected by filtration.

  • Liberation of the Enantiomer: The separated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine. The enantiomerically enriched this compound is then extracted with an organic solvent, dried, and the solvent is removed.

  • Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the more soluble diastereomeric salt, is treated with a base to recover the other enantiomer.

The process of chiral resolution is illustrated in the following diagram:

resolution racemic_mixture Racemic Mixture (e.g., syn-isomers) add_chiral_acid Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemic_mixture->add_chiral_acid diastereomeric_salts Diastereomeric Salts ((2R,3R)-amine-L-tartrate & (2S,3S)-amine-L-tartrate) add_chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Salt (Crystals) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Salt (Mother Liquor) fractional_crystallization->more_soluble_salt liberation_1 Liberate Amine (Base Treatment) less_soluble_salt->liberation_1 liberation_2 Liberate Amine (Base Treatment) more_soluble_salt->liberation_2 enantiomer_1 Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_2->enantiomer_2

Chiral resolution via diastereomeric salt formation.

Conclusion

The stereoisomers of this compound represent a valuable set of chiral building blocks for organic synthesis and drug development. A thorough understanding of their structure, properties, and methods for their stereoselective synthesis and separation is crucial for their effective application. While general synthetic and separation strategies are established, further research is needed to fully characterize the physicochemical and biological properties of each individual stereoisomer. The detailed protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists working with these important chiral molecules.

References

Synthesis of 3-Aminopentan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-aminopentan-2-ol, a chiral amino alcohol with significant applications as a building block in medicinal chemistry and organic synthesis. The document details key methodologies, including diastereoselective reduction of the corresponding α-amino ketone and reductive amination strategies. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a chiral molecule possessing two stereocenters, resulting in four possible stereoisomers. Its structure, featuring adjacent amine and hydroxyl functional groups, makes it a valuable synthon for the construction of more complex molecules, including pharmaceutical intermediates. The ability to selectively synthesize specific stereoisomers is crucial for its application in drug discovery and development, where stereochemistry often dictates biological activity. This guide will explore the core synthetic methodologies for accessing this versatile compound.

Core Synthetic Methodologies

Two principal strategies for the synthesis of this compound are the reduction of 3-aminopentan-2-one (B13475745) and the reductive amination of suitable carbonyl precursors. The choice of method often depends on the desired stereochemical outcome, scalability, and available starting materials.

Diastereoselective Reduction of 3-Aminopentan-2-one

The reduction of the α-amino ketone, 3-aminopentan-2-one, is a direct and common method for the preparation of this compound. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which can be tuned to favor either the syn or anti diastereomer.

Reaction Scheme:

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] The diastereoselectivity of the reduction is governed by factors such as chelation control and steric hindrance.

This protocol describes the reduction of 3-aminopentan-2-one to yield this compound.

Materials:

  • 3-Aminopentan-2-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: 3-Aminopentan-2-one hydrochloride is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for a specified period (typically 1-3 hours) and then allowed to warm to room temperature and stirred for an additional period (typically 12-24 hours).

  • Quenching and pH Adjustment: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid to decompose excess NaBH₄. The pH of the solution is then adjusted to be basic (pH > 12) with a concentrated sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as diethyl ether.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography to afford the desired diastereomers of this compound.

Reductive Amination

Reductive amination provides an alternative route to this compound and its derivatives. This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this could involve the reaction of a diketone precursor with an ammonia (B1221849) source, followed by selective reduction.

A common reducing agent for reductive amination is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the imine intermediate over the carbonyl starting material.[2]

G Start Start Materials: - Ketone/Aldehyde - Amine Source Imine_Formation Imine Formation (Acid or Base Catalysis) Start->Imine_Formation Mix Reduction In situ Reduction (e.g., NaBH3CN, H2/Catalyst) Imine_Formation->Reduction Intermediate Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via the reduction of 3-aminopentan-2-one. Data for specific stereoselective methods are often proprietary or highly dependent on the specific chiral catalyst or auxiliary used and are therefore presented as a general range where available.

ParameterDiastereoselective Reduction (NaBH₄)Notes
Starting Material 3-Aminopentan-2-oneCan be used as the free base or hydrochloride salt.
Reducing Agent Sodium Borohydride (NaBH₄)Other hydrides like LiAlH₄ can also be used.
Solvent Methanol, EthanolProtic solvents are typically used with NaBH₄.
Temperature 0 °C to Room TemperatureInitial cooling is important to control the exothermic reaction.
Reaction Time 12 - 24 hoursVaries depending on scale and specific conditions.
Yield Moderate to HighHighly dependent on reaction scale and purification method.
Diastereoselectivity VariableCan be influenced by temperature and additives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation and determination of the relative stereochemistry of the diastereomers of this compound are readily achieved using ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the protons on the C2 and C3 carbons are particularly informative.

¹³C NMR Chemical Shifts for (2R,3R)-3-aminopentan-2-ol: [3]

Carbon AtomChemical Shift (ppm)
C1~10-15
C2~68-72
C3~55-60
C4~25-30
C5~10-15

Note: Chemical shifts are approximate and can vary depending on the solvent and stereoisomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the presence of the key functional groups in this compound.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
N-H (amine)3300-3500Medium, Sharp (doublet for primary amine)
C-H (alkane)2850-3000Strong
C-O (alcohol)1050-1260Strong
C-N (amine)1020-1250Medium

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps and considerations, from the choice of starting materials to the final purification of the product.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product cluster_analysis Analysis & Purification SM1 3-Aminopentan-2-one Method1 Diastereoselective Reduction SM1->Method1 SM2 Pentan-2,3-dione Method2 Reductive Amination SM2->Method2 Product This compound Method1->Product Method2->Product Analysis Spectroscopy (NMR, IR) Chromatography (GC, HPLC) Product->Analysis Purification Distillation Column Chromatography Analysis->Purification

Conclusion

The synthesis of this compound can be effectively achieved through established organic chemistry methodologies. The diastereoselective reduction of 3-aminopentan-2-one offers a direct route, with the potential to control stereochemistry through the careful selection of reagents and reaction conditions. Reductive amination presents a versatile alternative, particularly for the synthesis of derivatives. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important chiral building block. Further optimization of these methods, particularly in the context of stereoselective catalysis, will continue to enhance the accessibility and utility of specific stereoisomers of this compound for advanced applications in drug development and beyond.

References

Spectroscopic Profile of 3-Aminopentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, 3-aminopentan-2-ol. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents and asymmetric catalysts. Its structure contains two stereogenic centers, leading to four possible stereoisomers. A thorough understanding of its spectroscopic properties is crucial for confirming its chemical structure, determining its purity, and elucidating its stereochemistry. This document summarizes the available spectroscopic data and provides generalized experimental protocols.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format. It is important to note that some of the presented data is based on predictions and typical ranges for similar compounds, as complete experimental datasets are not uniformly available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring functional groups, namely the hydroxyl and amino groups.

Proton Assignment Expected Chemical Shift (δ) in ppm Expected Multiplicity
H1 (-CH₃)~0.8 - 1.0Triplet (t)
H2 (-CH₂)~1.3 - 1.6Multiplet (m)
H3 (-CH(NH₂)-)~2.8 - 3.2Multiplet (m)
H4 (-CH(OH)-)~3.5 - 3.8Multiplet (m)
H5 (-CH₃)~1.1 - 1.3Doublet (d)
-NH₂VariableBroad Singlet (bs)
-OHVariableBroad Singlet (bs)

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. A ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is available on the SpectraBase database, though specific chemical shifts from a publicly available experimental spectrum are limited.[1] Predicted values and general ranges are provided below.

Carbon Assignment Expected Chemical Shift (δ) in ppm
C1 (-CH₃)~10 - 15
C2 (-CH₂)~25 - 30
C3 (-CH(NH₂)-)~55 - 60
C4 (-CH(OH)-)~70 - 75
C5 (-CH₃)~20 - 25
Infrared (IR) Spectroscopy
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (Broad)
N-H (Amine)Stretching3300 - 3500 (Medium)
C-H (Alkane)Stretching2850 - 3000 (Strong)
N-H (Amine)Bending1590 - 1650 (Medium to Strong)
C-H (Alkane)Bending1350 - 1470 (Medium)
C-O (Alcohol)Stretching1050 - 1260 (Strong)
C-N (Amine)Stretching1020 - 1250 (Medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Formula: C₅H₁₃NO[2][3]

  • Molecular Weight: 103.16 g/mol [2][3]

  • Exact Mass: 103.099714038 Da[2][4]

Fragmentation Analysis: An experimental mass spectrum with detailed fragmentation is not publicly available. However, based on the structure, common fragmentation pathways for amino alcohols would involve:

  • Alpha-cleavage adjacent to the C-O and C-N bonds.

  • Loss of water (H₂O) from the molecular ion.

  • Loss of ammonia (B1221849) (NH₃) or an amino group (NH₂).

Predicted m/z values for common adducts have been calculated.[5]

Adduct Predicted m/z
[M+H]⁺104.10700
[M+Na]⁺126.08894

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available in the public domain. However, the following provides a general methodology for each technique.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the labile -OH and -NH₂ protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, which will produce a molecular ion and characteristic fragments. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used, which will primarily show the protonated molecule [M+H]⁺.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the respective instruments, and subsequent data processing and interpretation to confirm the structure and purity of the compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film / ATR Sample->Prep_IR Prep_MS Dilute for Infusion / LC/GC Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI or ESI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

(2R,3R)-3-Aminopentan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-aminopentan-2-ol is a chiral vicinal amino alcohol, a class of organic compounds that are pivotal as building blocks in asymmetric synthesis and are integral components in a wide array of pharmaceuticals and biologically active molecules. The specific stereochemistry of (2R,3R)-3-aminopentan-2-ol, with its syn relationship between the amino and hydroxyl groups, makes it a valuable synthon for the construction of complex molecular architectures with defined three-dimensional orientations. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in chemical research and drug development.

Synthesis of (2R,3R)-3-Aminopentan-2-ol

The stereoselective synthesis of (2R,3R)-3-aminopentan-2-ol is crucial for its application in stereospecific synthesis and drug design. The primary strategies for obtaining the desired syn diastereomer involve the stereoselective reduction of the corresponding α-amino ketone, 3-aminopentan-2-one.

Stereoselective Reduction of 3-Aminopentan-2-one

A common and effective method for the synthesis of syn-amino alcohols is the diastereoselective reduction of the corresponding α-amino ketone. This transformation can be achieved using various reducing agents and catalytic systems, with the choice of catalyst and reaction conditions being critical for achieving high diastereoselectivity for the desired (2R,3R) isomer.

Experimental Protocol: Diastereoselective Reduction

The following is a generalized protocol for the diastereoselective reduction of an N-protected 3-amino-2-pentanone to the corresponding syn-amino alcohol. The choice of protecting group for the amine and the specific chiral catalyst are key to directing the stereochemical outcome.

  • Protection of the Amino Group: The starting material, 3-aminopentan-2-one, is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions and to influence the stereoselectivity of the reduction.

  • Asymmetric Reduction: The N-protected 3-amino-2-pentanone is then subjected to asymmetric reduction. Two common methods are:

    • Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). The reaction is typically carried out in an organic solvent at a controlled temperature.

    • Catalytic Hydrogenation: This involves the use of a chiral catalyst (e.g., a Rh-BINAP complex) under a hydrogen atmosphere. The choice of solvent, pressure, and temperature is optimized to maximize the yield and diastereoselectivity for the syn product.

  • Deprotection: Following the reduction, the protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final (2R,3R)-3-aminopentan-2-ol.

  • Purification: The final product is purified using techniques such as distillation or chromatography to isolate the desired stereoisomer in high purity.

G cluster_synthesis Stereoselective Synthesis Workflow cluster_reduction Asymmetric Reduction Methods 3-Aminopentan-2-one 3-Aminopentan-2-one N-Protected_Amino_Ketone N-Protected_Amino_Ketone 3-Aminopentan-2-one->N-Protected_Amino_Ketone Protection N-Protected_syn-Amino_Alcohol N-Protected_syn-Amino_Alcohol N-Protected_Amino_Ketone->N-Protected_syn-Amino_Alcohol Asymmetric Reduction Asymmetric_Transfer_Hydrogenation Asymmetric_Transfer_Hydrogenation Catalytic_Hydrogenation Catalytic_Hydrogenation (2R,3R)-3-Aminopentan-2-ol (2R,3R)-3-Aminopentan-2-ol N-Protected_syn-Amino_Alcohol->(2R,3R)-3-Aminopentan-2-ol Deprotection Purified_Product Purified_Product (2R,3R)-3-Aminopentan-2-ol->Purified_Product Purification

Caption: General workflow for the stereoselective synthesis of (2R,3R)-3-aminopentan-2-ol.

Physicochemical Properties

The physicochemical properties of (2R,3R)-3-aminopentan-2-ol are essential for its handling, formulation, and application in various chemical processes. While experimentally determined data is limited in publicly available literature, computed and predicted values provide useful estimates.

PropertyValue (Predicted/Computed)Source
Molecular FormulaC₅H₁₃NOPubChem[1][2]
Molecular Weight103.16 g/mol PubChem[1][2]
Boiling Point186.8 ± 13.0 °CChemBK[3]
Density0.912 ± 0.06 g/cm³ChemBK[3]
pKa12.95 ± 0.45ChemBK[3]
XLogP30.2PubChem
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count2PubChem[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pentane (B18724) backbone, with the chemical shifts and coupling constants of the protons at the C2 and C3 stereocenters being particularly informative for confirming the syn relative stereochemistry.

  • ¹³C NMR: A ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is reported to be available in the SpectraBase database, which would provide definitive evidence of the carbon framework.[5][6][7]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹, as well as C-H, C-O, and C-N stretching and bending vibrations.

  • Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the structure of 3-aminopentan-2-ol.

Chemical Properties and Reactivity

(2R,3R)-3-aminopentan-2-ol possesses two reactive functional groups: a primary amine and a secondary alcohol. This bifunctionality allows for a range of chemical transformations.

  • N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary or tertiary amines.

  • O-Acylation and O-Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

  • Cyclization Reactions: The vicinal amino and hydroxyl groups can be utilized to form various heterocyclic structures, such as oxazolines, which are valuable intermediates in organic synthesis.

  • Coordination Chemistry: The amino alcohol moiety can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for asymmetric synthesis.

Applications in Drug Development and Research

Vicinal amino alcohols are a privileged structural motif found in a vast number of biologically active compounds and pharmaceuticals.[1] Their prevalence underscores their importance in medicinal chemistry.

  • Chiral Building Blocks: (2R,3R)-3-aminopentan-2-ol serves as a valuable chiral building block for the synthesis of more complex molecules with specific stereochemical requirements. This is particularly important in the development of enantiomerically pure drugs, where one stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

  • Pharmacophore Scaffolds: The amino alcohol functionality is a key pharmacophore in many drug classes. For instance, β-amino alcohols are found in beta-blockers used to treat cardiovascular diseases, as well as in various antiviral, anticancer, and antimicrobial agents.[1] The specific stereochemistry of (2R,3R)-3-aminopentan-2-ol can be exploited to design ligands that bind with high affinity and selectivity to biological targets such as enzymes and receptors.

  • Asymmetric Catalysis: As a chiral ligand, (2R,3R)-3-aminopentan-2-ol can be used to prepare chiral catalysts for a variety of asymmetric transformations. These catalysts are instrumental in the efficient and environmentally friendly production of single-enantiomer pharmaceuticals.

While specific biological activities for (2R,3R)-3-aminopentan-2-ol have not been extensively reported, its structural similarity to known pharmacophores suggests its potential as a starting point for the discovery of new therapeutic agents.

G AAL (2R,3R)-3-Aminopentan-2-ol CBB Chiral Building Block AAL->CBB serves as PS Pharmacophore Scaffold AAL->PS acts as CL Chiral Ligand AAL->CL functions as EPD Enantiopure Drug Synthesis CBB->EPD leads to TBM Targeted Bioactive Molecules PS->TBM enables design of AC Asymmetric Catalysis CL->AC facilitates

Caption: Logical relationships of (2R,3R)-3-aminopentan-2-ol's applications.

Conclusion

(2R,3R)-3-aminopentan-2-ol is a stereochemically defined vicinal amino alcohol with significant potential in synthetic organic chemistry and drug discovery. Its synthesis, primarily through the stereoselective reduction of the corresponding amino ketone, allows for the creation of a valuable chiral synthon. While detailed experimental data on its properties are not widely published, its structural features and the known importance of the vicinal amino alcohol motif suggest that it is a compound of considerable interest for further research and development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this and related chiral molecules.

References

(2S,3S)-3-Aminopentan-2-ol: A Comprehensive Technical Guide on Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-3-aminopentan-2-ol is a chiral amino alcohol characterized by a pentane (B18724) backbone with an amino group at the third carbon and a hydroxyl group at the second carbon. The specific stereochemistry, designated as (2S,3S), defines the three-dimensional arrangement of these functional groups, which is crucial for its interaction with other chiral molecules and its potential biological activity. This document provides an in-depth technical overview of the synthesis and properties of (2S,3S)-3-aminopentan-2-ol, intended for professionals in research and drug development.

Synthesis of (2S,3S)-3-Aminopentan-2-ol

The stereoselective synthesis of (2S,3S)-3-aminopentan-2-ol, a syn diastereomer, is a key challenge that requires precise control over the formation of two adjacent chiral centers. While a specific detailed protocol for the synthesis of the (2S,3S) isomer is not extensively documented in publicly available literature, the general and most direct approach involves the diastereoselective reduction of the corresponding α-amino ketone, (S)-3-aminopentan-2-one.

A plausible synthetic pathway is outlined below, based on established stereoselective reduction methodologies for similar compounds.

Proposed Synthetic Pathway

A common strategy for the stereoselective synthesis of syn-amino alcohols is the reduction of an α-amino ketone. This can be achieved using various reducing agents, where the stereochemical outcome is influenced by the choice of reagent and the potential for chelation control.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3-Pentanone (B124093) 3-Pentanone Aminoketone (S)-3-Aminopentan-2-one 3-Pentanone->Aminoketone α-Amination Product (2S,3S)-3-Aminopentan-2-ol Aminoketone->Product Diastereoselective Reduction

Caption: Proposed synthetic pathway for (2S,3S)-3-aminopentan-2-ol.

Experimental Protocols

Step 1: Synthesis of (S)-3-Aminopentan-2-one (Hypothetical Protocol)

A potential method for the α-amination of 3-pentanone could involve an asymmetric electrophilic amination using a chiral nitrogen source or a chiral catalyst.

  • Materials: 3-pentanone, chiral aminating agent (e.g., a derivative of N-Boc-hydrazine), a suitable chiral catalyst (e.g., a proline-based catalyst), and appropriate solvents and reagents for reaction and work-up.

  • Procedure:

    • To a solution of the chiral catalyst in an appropriate solvent at a controlled temperature, add 3-pentanone.

    • Slowly add the chiral aminating agent to the reaction mixture.

    • Stir the reaction until completion, monitoring by TLC or GC.

    • Quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography to yield (S)-3-aminopentan-2-one.

Step 2: Diastereoselective Reduction to (2S,3S)-3-Aminopentan-2-ol (Hypothetical Protocol)

The diastereoselective reduction of (S)-3-aminopentan-2-one to the syn product can be achieved using a reducing agent that allows for substrate control, potentially through chelation.

  • Materials: (S)-3-aminopentan-2-one, a reducing agent known for syn selectivity (e.g., a borohydride (B1222165) reagent with a chelating auxiliary), and appropriate anhydrous solvents.

  • Procedure:

    • Dissolve (S)-3-aminopentan-2-one in a suitable anhydrous solvent under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add the chosen reducing agent portion-wise, maintaining the low temperature.

    • Allow the reaction to proceed for a specified time, monitoring for completion.

    • Carefully quench the reaction with a suitable reagent.

    • After warming to room temperature, perform an aqueous work-up and extract the product.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting (2S,3S)-3-aminopentan-2-ol, for example, by distillation or chromatography.

Properties of (2S,3S)-3-Aminopentan-2-ol

Quantitative experimental data for (2S,3S)-3-aminopentan-2-ol is scarce in the public domain. The following table summarizes computed data available from chemical databases. It is important to note that these are predicted values and should be confirmed by experimental analysis.

PropertyValue (Computed)
Chemical Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
XLogP3-AA 0
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 103.099714038 Da
Monoisotopic Mass 103.099714038 Da
Topological Polar Surface Area 46.3 Ų
Heavy Atom Count 7

Potential Applications and Biological Activity

Due to its chiral nature and the presence of both amino and hydroxyl functional groups, (2S,3S)-3-aminopentan-2-ol is a valuable building block in asymmetric synthesis. Chiral amino alcohols are known to be important intermediates in the synthesis of pharmaceuticals and as chiral ligands in catalysis.

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of (2S,3S)-3-aminopentan-2-ol. However, the 1,2-amino alcohol motif is a common feature in many biologically active compounds. Therefore, this molecule could serve as a scaffold for the development of novel therapeutic agents. Further research is required to explore its pharmacological potential.

Conclusion

(2S,3S)-3-aminopentan-2-ol is a chiral molecule with potential applications in synthetic and medicinal chemistry. Its stereoselective synthesis remains a topic that requires further detailed experimental investigation and documentation. The provided hypothetical synthetic route offers a logical approach based on established chemical principles. The computed properties serve as a useful guide, but experimental verification is essential for any practical application. The lack of data on its biological activity presents an opportunity for future research to uncover the potential of this and other stereoisomers of 3-aminopentan-2-ol in drug discovery and development.

(2R,3S)-3-Aminopentan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, properties, and potential applications of the chiral amino alcohol, (2R,3S)-3-aminopentan-2-ol. This molecule is a valuable building block in medicinal and synthetic chemistry, possessing two stereocenters that dictate its specific three-dimensional arrangement and subsequent biological activity and chemical reactivity.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 3-Aminopentan-2-ol and its (2R,3S) Stereoisomer

PropertyValueSource
IUPAC Name (2R,3S)-3-aminopentan-2-ol[2][3]
Molecular Formula C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [2]
CAS Number 482615-48-5[2]
Physical Form Liquid or semi-solid or solidSigma-Aldrich
Boiling Point (Predicted) 186.8 ± 13.0 °C[4]
Density (Predicted) 0.912 ± 0.06 g/cm³[4]
pKa (Predicted) 12.95 ± 0.45[4]
Storage Conditions 2-8°C, under inert atmosphereSigma-Aldrich

Synthesis of (2R,3S)-3-Aminopentan-2-ol

The primary and most direct route for the synthesis of (2R,3S)-3-aminopentan-2-ol is the diastereoselective reduction of the corresponding α-amino ketone, 3-aminopentan-2-one (B13475745).[1] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Diastereoselective Reduction of 3-Aminopentan-2-one

The reduction of the carbonyl group in 3-aminopentan-2-one yields the vicinal amino alcohol. To obtain the desired (2R,3S) stereoisomer, a stereoselective reduction method is necessary. This can be achieved through the use of specific reducing agents that favor the formation of one diastereomer over the other. Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed for this transformation.[1]

dot

G General Synthesis Workflow cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_reduction Diastereoselective Reduction cluster_purification Purification 3-Pentanone 3-Pentanone Reductive_Amination Reductive Amination (Amine Source, Reducing Agent) 3-Pentanone->Reductive_Amination 3-Aminopentan-2-one 3-Aminopentan-2-one Reductive_Amination->3-Aminopentan-2-one Stereoselective_Reduction Stereoselective Reduction (e.g., NaBH4, LiAlH4) 3-Aminopentan-2-one->Stereoselective_Reduction Diastereomeric_Mixture Diastereomeric Mixture of This compound Stereoselective_Reduction->Diastereomeric_Mixture Purification Chromatographic Separation or Diastereomeric Salt Resolution Diastereomeric_Mixture->Purification Final_Product (2R,3S)-3-Aminopentan-2-ol Purification->Final_Product G Potential Therapeutic Applications of beta-Amino Alcohols cluster_applications Therapeutic Areas beta-Amino_Alcohols β-Amino Alcohols (e.g., (2R,3S)-3-aminopentan-2-ol) Antimicrobial Antimicrobial Agents (Antimalarial, Antibacterial) beta-Amino_Alcohols->Antimicrobial Anticancer Anticancer Agents beta-Amino_Alcohols->Anticancer Anti_inflammatory Anti-inflammatory Agents (TLR4 Inhibition) beta-Amino_Alcohols->Anti_inflammatory Anti_tuberculosis Anti-tuberculosis Agents (NAT Inhibition) beta-Amino_Alcohols->Anti_tuberculosis

References

An In-depth Technical Guide to (2S,3R)-3-aminopentan-2-ol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol belonging to the class of vicinal amino alcohols, which are significant structural motifs in a variety of biologically active compounds and are pivotal building blocks in asymmetric synthesis. The precise stereochemical arrangement of the amino and hydroxyl groups on adjacent carbons imparts specific conformational properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (2S,3R)-3-aminopentan-2-ol, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of (2S,3R)-3-aminopentan-2-ol are summarized in the table below. These computed properties, sourced from comprehensive chemical databases, offer a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₅H₁₃NOPubChem[1]
Molecular Weight 103.16 g/mol PubChem[1]
IUPAC Name (2S,3R)-3-aminopentan-2-olPubChem[1]
CAS Number 482615-46-3PubChem[1]
Canonical SMILES CC--INVALID-LINK--O">C@HNPubChem[1]
InChI Key BKFGLDUWYUYHRF-CRCLSJGQSA-NPubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Stereoselective Synthesis

The synthesis of the syn stereoisomer (2S,3R)-3-aminopentan-2-ol necessitates a high degree of stereocontrol. The most logical and widely applicable strategy for achieving this is the diastereoselective reduction of a corresponding α-amino ketone precursor, 3-aminopentan-2-one (B13475745). This approach allows for the establishment of the two adjacent chiral centers in a controlled manner.

General Synthetic Workflow

A generalized workflow for the synthesis of chiral β-amino alcohols, including (2S,3R)-3-aminopentan-2-ol, from a prochiral ketone is depicted below. This process typically involves the asymmetric reduction of an N-protected aminoketone, followed by deprotection.

G Prochiral_Ketone Prochiral β-Amino Ketone (e.g., 3-Aminopentan-2-one) N_Protection N-Protection Prochiral_Ketone->N_Protection Asymmetric_Reduction Diastereoselective Reduction N_Protection->Asymmetric_Reduction Deprotection Deprotection Asymmetric_Reduction->Deprotection Target_Molecule (2S,3R)-3-Aminopentan-2-ol Deprotection->Target_Molecule

Caption: General synthetic workflow for (2S,3R)-3-aminopentan-2-ol.

Experimental Protocol: Diastereoselective Reduction of N-protected 3-aminopentan-2-one (Hypothetical)

Step 1: N-Protection of 3-aminopentan-2-one

To a solution of 3-aminopentan-2-one hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (2.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in DCM. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford N-Boc-3-aminopentan-2-one.

Step 2: Diastereoselective Reduction

The N-Boc-3-aminopentan-2-one (1.0 eq) is dissolved in a suitable solvent such as ethanol (B145695) at -78 °C. A reducing agent known to favor the syn diastereomer, such as a lithium trialkylborohydride (e.g., LiAlH(O-t-Bu)₃), is added portion-wise.[2] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Deprotection

The crude N-Boc-(2S,3R)-3-aminopentan-2-ol is dissolved in a solution of hydrochloric acid in methanol (B129727) and stirred at room temperature for 4 hours. The solvent is evaporated to dryness to yield the hydrochloride salt of (2S,3R)-3-aminopentan-2-ol.

Note: The choice of protecting group and reducing agent is critical for achieving high diastereoselectivity. Further optimization of reaction conditions, including solvent and temperature, may be necessary to maximize the yield of the desired syn isomer.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for (2S,3R)-3-aminopentan-2-ol are not provided in the search results, anticipated NMR data can be inferred from the structure and general principles of NMR spectroscopy. A 13C NMR spectrum for the (2R,3R) diastereomer is available and can provide a basis for comparison.[3][4]

Anticipated ¹H NMR (CDCl₃, 400 MHz):

  • δ (ppm): 3.5-3.8 (m, 1H, CH-OH), 2.8-3.1 (m, 1H, CH-NH₂), 1.3-1.6 (m, 2H, CH₂), 1.1-1.3 (d, 3H, CH₃-CHOH), 0.8-1.0 (t, 3H, CH₃-CH₂). The broad signals for -OH and -NH₂ would also be present.

Anticipated ¹³C NMR (CDCl₃, 100 MHz):

  • δ (ppm): ~70 (CH-OH), ~55 (CH-NH₂), ~25 (CH₂), ~20 (CH₃-CHOH), ~10 (CH₃-CH₂).

Biological and Pharmacological Significance

The β-amino alcohol motif is a well-established pharmacophore present in numerous therapeutic agents.[5] These compounds have shown a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-tubercular effects.[5][6] The specific stereochemistry of chiral amino alcohols is often critical for their biological function, as it dictates the binding affinity and selectivity for their molecular targets.

While no specific biological studies or signaling pathway analyses for (2S,3R)-3-aminopentan-2-ol were identified in the provided search results, its structural similarity to other biologically active amino alcohols suggests its potential as a valuable chiral building block in drug discovery. For instance, β-amino alcohol derivatives have been investigated as inhibitors of the Toll-Like Receptor 4 (TLR4) mediated inflammatory response, indicating potential applications in treating sepsis.[7][8]

The general workflow for evaluating the biological activity of novel amino alcohol derivatives is outlined below.

G Synthesis Synthesis of (2S,3R)-3-Aminopentan-2-ol and Derivatives In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: Workflow for the biological evaluation of amino alcohol derivatives.

Conclusion

(2S,3R)-3-aminopentan-2-ol represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental protocols for its stereoselective synthesis and specific biological activity data are not extensively documented in publicly available literature, established synthetic methodologies for chiral β-amino alcohols provide a clear pathway for its preparation. The diastereoselective reduction of an appropriate N-protected 3-aminopentan-2-one is the most promising route to obtain this specific stereoisomer. Further research is warranted to fully elucidate the biological profile of (2S,3R)-3-aminopentan-2-ol and its derivatives, which could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related chiral amino alcohols.

References

An In-depth Technical Guide to 3-Aminopentan-2-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentan-2-ol, a chiral amino alcohol, serves as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring adjacent amino and hydroxyl groups on a pentyl backbone, offers multiple reaction sites and stereogenic centers, making it a valuable precursor for the synthesis of more complex molecules and chiral ligands. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and characterization of this compound, with a focus on providing practical information for laboratory and drug development applications.

Introduction and Historical Context

While a singular, definitive "discovery" of this compound in the chemical literature is not readily apparent, its emergence is intrinsically linked to the broader development of synthetic methodologies for amino alcohols in the early to mid-20th century. The pioneering work on the reduction of α-amino ketones and the catalytic hydrogenation of various functional groups laid the foundation for the synthesis of compounds like this compound. Early investigations into the synthesis of amino alcohols were often driven by the quest for new pharmacologically active agents and a fundamental understanding of organic reactions. Although specific early reports on this compound are scarce, it is plausible that it was first synthesized as an analogue or part of a broader study on the reduction of aminoketones, a common synthetic strategy of that era. Today, this compound is recognized for its utility as a chiral building block in asymmetric synthesis, enabling the construction of enantiomerically pure pharmaceuticals and other complex organic molecules.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₃NO[2]
Molar Mass103.16 g/mol [2]
Boiling Point186.8 ± 13.0 °C (Predicted)[2]
Density0.912 ± 0.06 g/cm³ (Predicted)[2]
pKa12.95 ± 0.45 (Predicted)[2]
CAS Number50411-28-4 (unspecified stereochemistry)[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Predicted shifts (ppm): ~3.5-3.8 (m, 1H, CH-OH), ~2.8-3.2 (m, 1H, CH-NH₂), ~1.3-1.6 (m, 2H, CH₂), ~1.1-1.3 (d, 3H, CH₃-CHOH), ~0.8-1.0 (t, 3H, CH₃-CH₂)[1]
¹³C NMR A spectrum for (2R,3R)-3-aminopentan-2-ol is available.[4][5]
IR Predicted N-H stretch around 3280 cm⁻¹[1]
Mass Spec. Monoisotopic Mass: 103.099714038 Da[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reduction of the corresponding α-amino ketone, 3-aminopentan-2-one (B13475745), and reductive amination of a suitable precursor.

Reduction of 3-Aminopentan-2-one

This is a widely used method for preparing this compound. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Experimental Protocol: Reduction of 3-Aminopentan-2-one with Sodium Borohydride (B1222165)

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopentan-2-one hydrochloride (1 equivalent) in methanol (B129727).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure.

Reductive Amination

Reductive amination provides an alternative route to this compound, typically starting from a ketone and an amine source.

Experimental Protocol: Reductive Amination of 2-Pentanone

  • Imine Formation: In a reaction vessel, combine 2-pentanone (1 equivalent) and a suitable amine source (e.g., ammonia (B1221849) or a protected amine) in a suitable solvent such as methanol or ethanol. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate.

  • Reduction: Once imine formation is complete (as monitored by TLC or GC-MS), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to the reaction mixture. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Reaction: Stir the reaction at room temperature until the reduction is complete.

  • Work-up: The work-up procedure will depend on the reducing agent and solvent used. Typically, it involves quenching any remaining reducing agent, removing the solvent, and performing an acid-base extraction to isolate the amine product.

  • Purification: Purify the crude this compound by distillation or chromatography.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways to this compound.

Synthesis_of_3_Aminopentan_2_ol cluster_reduction Reduction of α-Amino Ketone cluster_amination Reductive Amination ketone 3-Aminopentan-2-one product1 This compound ketone->product1 Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product1 start_ketone 2-Pentanone imine Imine Intermediate start_ketone->imine amine Amine Source (e.g., NH₃) amine->imine product2 This compound imine->product2 Reduction reducing_agent2 Reducing Agent (e.g., NaBH₃CN) reducing_agent2->product2

Caption: Synthetic pathways to this compound.

Logical Relationships in Synthesis

The choice of synthetic route and reagents can be guided by several factors, including the desired stereochemistry and the availability of starting materials.

Logical_Relationships cluster_precursors Available Precursors cluster_methods Synthetic Methods start Desired Product: This compound aminoketone 3-Aminopentan-2-one start->aminoketone Retrosynthesis ketone 2-Pentanone start->ketone Retrosynthesis reduction Reduction aminoketone->reduction red_amination Reductive Amination ketone->red_amination reduction->start Yields red_amination->start Yields

Caption: Decision logic for the synthesis of this compound.

Applications in Drug Development and Research

This compound and its stereoisomers are primarily utilized as chiral building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[8] The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, making it a valuable scaffold for creating libraries of compounds for drug discovery. While the direct biological activity of this compound is not extensively documented, its derivatives have been investigated for various therapeutic applications. The stereocenters at the C2 and C3 positions are of particular importance, as the specific stereochemistry of a drug molecule is often critical for its efficacy and safety.

Conclusion

This compound, a seemingly simple amino alcohol, holds significant value in the realm of synthetic and medicinal chemistry. While its precise historical discovery is not pinpointed to a single event, its synthesis is a clear outcome of the foundational advancements in organic chemistry. The availability of reliable synthetic routes and the well-characterized nature of this compound make it an indispensable tool for researchers and professionals in drug development. The detailed information provided in this guide serves as a practical resource for the synthesis, characterization, and application of this compound in the laboratory and beyond.

References

Navigating the Terrain of 3-Aminopentan-2-ol: A Technical Guide to its Physical and Chemical Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentan-2-ol, a chiral amino alcohol, presents a molecule of interest in various chemical and pharmaceutical research domains. Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a versatile building block in organic synthesis. However, a thorough understanding of its physical and chemical hazards is paramount for ensuring laboratory safety and for the appropriate design of research and development protocols. This technical guide provides an in-depth overview of the known hazards of this compound, supported by available data and standardized experimental methodologies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the available data are predicted values and should be treated as estimates until experimentally verified.

PropertyValueSource
Molecular Formula C₅H₁₃NO--INVALID-LINK--
Molar Mass 103.16 g/mol --INVALID-LINK--
Boiling Point 186.8 ± 13.0 °C (Predicted)ChemBK
Density 0.912 ± 0.06 g/cm³ (Predicted)ChemBK
Flash Point Data Not Available-

Chemical Hazards and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several hazard designations. These classifications indicate significant potential risks that must be managed with appropriate safety protocols.[1]

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Hazard Statement Summary:

  • H227: Combustible liquid. While not highly flammable, this substance can ignite when heated.

  • H302: Harmful if swallowed. Ingestion of this compound can lead to adverse health effects.

  • H314: Causes severe skin burns and eye damage. Direct contact with the skin or eyes can result in serious, irreversible damage.

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols may irritate the respiratory system.

Experimental Protocols for Hazard Determination

The determination of the physical and chemical hazards of a substance like this compound follows standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

Principle: A sample of the liquid is heated in a closed container at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[2][3][4][5][6]

Apparatus: A standardized closed-cup flash point tester (e.g., Pensky-Martens or Setaflash).

Procedure Outline:

  • A specified volume of the sample is placed in the test cup.

  • The cup is sealed, and the sample is heated at a slow, constant rate.

  • The sample is stirred to ensure temperature uniformity.

  • At regular temperature intervals, the ignition source is applied to the vapor space.

  • The temperature at which a distinct flash is observed is recorded as the flash point.

Boiling Point Determination

The predicted boiling point of this compound is 186.8 ± 13.0 °C. An experimental determination would typically be carried out using distillation or a micro-boiling point method.[7][8][9][10][11]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus: Distillation apparatus or a Thiele tube setup for micro-boiling point determination.

Procedure Outline (Distillation Method):

  • The liquid is placed in a distillation flask with boiling chips.

  • The flask is heated, and the liquid is brought to a boil.

  • The vapor rises and is condensed back into a liquid, which is collected.

  • The temperature of the vapor is measured with a thermometer placed at the vapor-condenser interface.

  • The constant temperature observed during the distillation of the pure liquid is its boiling point.

Acute Oral Toxicity (OECD Guideline 423)

The classification of "Harmful if swallowed" (Acute Toxicity Category 4) is determined by studies following protocols like OECD Guideline 423.[12][13][14][15][16]

Principle: This method uses a stepwise procedure with a small number of animals (typically rats) to classify a substance into one of the GHS categories for acute oral toxicity.[12][13]

Procedure Outline:

  • A single dose of the substance is administered orally to a group of three fasted female rats.

  • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Depending on the outcome (number of animals that die or show clear signs of toxicity), the test may be stopped, or another group of three animals will be dosed at a higher or lower fixed dose level.

  • The final classification is based on the dose level at which mortality or evident toxicity is observed.

Skin Corrosion/Irritation (OECD Guideline 404)

The "Causes severe skin burns and eye damage" classification (Skin Corrosion Category 1B) is based on tests like the one described in OECD Guideline 404.[17][18][19][20][21]

Principle: A single dose of the substance is applied to the skin of an animal (typically a rabbit) for a defined period, and the resulting skin damage is assessed.[17][18]

Procedure Outline:

  • A small area of the animal's fur is clipped.

  • A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.

  • The exposure duration is typically up to 4 hours.

  • After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • The severity of the skin reactions is scored. Corrosive substances are those that cause irreversible tissue damage.

Hypothetical Metabolic Pathway

Currently, there is no specific published data on the metabolic pathways of this compound in biological systems. However, based on the metabolism of other short-chain amino alcohols and general principles of xenobiotic metabolism, a hypothetical pathway can be proposed.[22][23][24][25][26][27][28][29][30] This pathway is for illustrative purposes and requires experimental validation.

The metabolism of this compound is likely to proceed through two main phases:

  • Phase I (Modification): The initial modifications would likely involve oxidation reactions catalyzed by cytochrome P450 enzymes. The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid. The amine group could also undergo oxidation.

  • Phase II (Conjugation): The modified, more polar metabolites would then be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body.

Hypothetical_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Oxidized Metabolite (e.g., Ketone or Aldehyde) A->B Oxidation (CYP450) C Carboxylic Acid Metabolite B->C Further Oxidation D Conjugated Metabolite (e.g., Glucuronide or Sulfate) C->D Conjugation (e.g., UGTs, SULTs) E Urine/Feces D->E Excretion

Caption: Hypothetical metabolic pathway of this compound.

Synthesis and Reactivity

The synthesis of this compound often involves the reduction of the corresponding amino ketone, 3-aminopentan-2-one. This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) (NaBH₄).[31] The presence of both an amino and a hydroxyl group makes it a nucleophilic compound that can participate in a variety of chemical reactions.

Synthesis_Workflow Start 3-Aminopentan-2-one Process1 Reduction Start->Process1 Reagent1 Catalytic Hydrogenation (e.g., H₂, Pd/C) Process1->Reagent1 Reagent2 Chemical Reduction (e.g., NaBH₄) Process1->Reagent2 End This compound Reagent1->End Reagent2->End

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate, but its handling requires a high degree of caution due to its identified hazards, including combustibility, acute oral toxicity, and severe skin and eye corrosivity. While some physical data for this compound are based on predictions, the GHS classifications provide clear guidance on the necessary safety precautions. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, to mitigate the risks associated with this compound. Further experimental determination of its physical properties, such as the flash point and boiling point, as well as a definitive toxicological profile, would be beneficial for a more complete risk assessment.

References

The Enigmatic Absence of 3-Aminopentan-2-ol in the Natural World: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the chemistry and synthesis of 3-Aminopentan-2-ol, a comprehensive review of scientific literature and chemical databases reveals no evidence of its natural occurrence. This technical guide addresses the current state of knowledge regarding this chiral amino alcohol, focusing on its synthetic origins and the conspicuous lack of its discovery in biological systems. This document serves as a resource for researchers, scientists, and drug development professionals by delineating what is known and highlighting the apparent void in its natural product profile.

Introduction to this compound

This compound is a chiral amino alcohol that has garnered interest within the scientific community, particularly in the fields of synthetic and medicinal chemistry. Its structure, featuring both an amine and a hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules and chiral ligands. The presence of two stereogenic centers at the 2- and 3-positions of its pentane (B18724) backbone gives rise to four possible stereoisomers, each with unique three-dimensional arrangements. These stereoisomers are of significant interest for researchers exploring stereoselective synthesis and developing novel pharmaceutical intermediates.

Synthetic Production: The Primary Source

Currently, the sole source of this compound is through chemical synthesis. A prevalent method for its production is the reductive amination of a ketone precursor. This process typically involves the reaction of pentan-2-one with an amine source, followed by the reduction of the resulting imine to form the final amino alcohol product. Various stereoisomers, such as the (2S,3R) and (2R,3S) forms, can be synthesized with high enantiomeric purity, allowing for detailed studies of their specific properties and applications.

The Search for a Natural Counterpart

A thorough and systematic search of scientific databases and literature has been conducted to ascertain any natural sources of this compound. This investigation included targeted searches for its presence in:

  • Microorganisms: Bacteria, fungi, and other microbes.

  • Plants: Terrestrial and marine flora.

  • Animals: Including insects and marine organisms.

These extensive searches, utilizing a variety of specific keywords and phrases, yielded no reports of the isolation or identification of this compound from any natural source. Furthermore, investigations into known biosynthetic pathways of other simple and complex amino alcohols have not suggested a plausible route for the natural formation of this compound.

Implications for Research and Development

The apparent absence of this compound in nature has several implications for the scientific community:

  • Novelty in Drug Design: As a non-natural or "unnatural" molecule, this compound and its derivatives may represent novel scaffolds for drug development that have not been subjected to evolutionary pressure. This could lead to the discovery of compounds with unique biological activities.

  • Focus on Synthetic Methodologies: All research and development involving this compound must rely on synthetic production. This underscores the importance of efficient and stereoselective synthetic routes to access the various isomers of this compound.

  • A Continuing Search: While currently undiscovered in nature, the possibility of its existence in an unexamined organism or ecological niche cannot be entirely dismissed. Future advancements in analytical techniques and the exploration of new biological sources may yet reveal its presence.

Conclusion

An In-depth Technical Guide to 3-Aminopentan-2-ol and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Aminopentan-2-ol, a chiral amino alcohol, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its stereogenic centers and functional groups offer opportunities for the synthesis of diverse derivatives with a wide range of potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its analogous derivatives. It includes detailed experimental protocols for synthesis and biological evaluation, quantitative data on the biological activity of related compounds, and graphical representations of synthetic and screening workflows to support researchers in the fields of chemistry and pharmacology.

Introduction

Amino alcohols are a critical class of organic compounds that are fundamental building blocks in the synthesis of numerous pharmaceuticals and natural products. Their structural motifs are present in a variety of biologically active molecules. This compound, with its two stereogenic centers, presents a versatile platform for the development of novel therapeutic agents. The presence of both an amino and a hydroxyl group allows for a multitude of chemical modifications, leading to derivatives with potentially enhanced pharmacological profiles. This guide explores the synthesis of these derivatives and reviews the biological activities of structurally related compounds, offering insights for future drug development endeavors.

Chemical and Physical Properties of this compound

This compound is a chiral compound with the molecular formula C5H13NO.[1][2][3] The presence of two stereocenters at the C2 and C3 positions results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer can significantly influence its biological activity and interaction with target molecules.

PropertyValueReference
Molecular FormulaC5H13NO[1][2][3]
Molar Mass103.16 g/mol [2][3]
CAS Number50411-28-4 (for the racemate)[2]
Boiling Point186.8±13.0 °C (Predicted)[1]
pKa12.95±0.45 (Predicted)[1]
Density0.912±0.06 g/cm3 (Predicted)[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, including chiral pool synthesis, asymmetric synthesis, and the reduction of corresponding amino ketones or β-enaminoketones.[4] N-acylation is a common method to produce a wide array of derivatives.

General Workflow for the Synthesis of N-Acyl-3-aminopentan-2-ol Derivatives

The following diagram illustrates a typical workflow for the synthesis of N-acyl derivatives of this compound.

G cluster_synthesis Synthesis of N-Acyl-3-aminopentan-2-ol Start Start Reactants This compound Acyl Chloride/Anhydride Start->Reactants 1. Starting Materials Reaction N-Acylation Reaction (e.g., Schotten-Baumann conditions) Reactants->Reaction 2. Reaction Setup Workup Aqueous Workup (Extraction and Washing) Reaction->Workup 3. Quenching & Extraction Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolation Characterization Characterization (NMR, MS, IR) Purification->Characterization 5. Structure Confirmation Final_Product N-Acyl-3-aminopentan-2-ol Characterization->Final_Product

Caption: General workflow for the synthesis of N-Acyl-3-aminopentan-2-ol derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-Benzoyl-3-aminopentan-2-ol

This protocol is a representative example for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexanes mixture)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 10% aqueous NaOH solution, followed by the dropwise addition of benzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-benzoyl-3-aminopentan-2-ol.

  • Characterize the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Biological Activities of this compound Derivatives and Analogs

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, studies on structurally similar amino alcohol derivatives have revealed a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following table summarizes the biological activities of some analogous compounds.

Compound ClassBiological ActivityQuantitative Data (IC50/ED50)Reference
3-Amino-2-hydroxypropoxyisoflavone DerivativesCytotoxicity against human cancer cell lines (MDA-MB-231, HT-29, HCT116, HepG2)Compound 3b showed the highest cytotoxic activity (specific IC50 values not provided in the abstract)[5]
Totarol (B1681349) Amino Alcohol DerivativesAntiplasmodial activity against Plasmodium falciparum12e : IC50 = 0.63 µM (K1 strain), 0.61 µM (D10 strain)[6]
3-Substituted 17-Methylmorphinan AnalogsAnticonvulsant activity (rat MES test) and receptor binding(+)-3-amino-17-methylmorphinan (5) : ED50 = 25 mg/kg, sc; IC50 > 10 µM ([3H]1 site), 7.8 µM ([3H]TCP site) (+)-3-ethoxy-17-methylmorphinan (14) : ED50 = 5.6 mg/kg, sc; IC50 = 0.42 µM ([3H]1 site) (+)-3-(2-propoxy)-17-methylmorphinan (15) : ED50 = 3.9 mg/kg, sc; IC50 = 0.88 µM ([3H]1 site)[7]
2-Aminopropyl Benzopyran DerivativesCytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436)IC50 values ranging from 1.5 µM to 58.4 µM[8]

Experimental Protocols for Biological Evaluation

The following is a representative protocol for assessing the cytotoxic activity of synthesized compounds, based on the widely used MTT assay.

General Workflow for a Cell-Based Cytotoxicity Assay

G cluster_assay Cytotoxicity Assay Workflow (MTT) Start Start Cell_Culture Cell Seeding in 96-well plates Start->Cell_Culture 1. Preparation Compound_Treatment Treatment with Test Compounds (various concentrations) Cell_Culture->Compound_Treatment 2. Dosing Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation 3. Exposure MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition 4. Staining Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization 5. Development Absorbance_Measurement Measure Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Measurement 6. Reading Data_Analysis Data Analysis (Calculation of IC50 values) Absorbance_Measurement->Data_Analysis 7. Calculation End Results Data_Analysis->End G cluster_pathway Hypothetical Signaling Pathway Modulation Ligand This compound Derivative Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor (e.g., Nrf2) Signaling_Cascade->Transcription_Factor Modulation Nuclear_Translocation Nuclear Translocation Transcription_Factor->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Antioxidant enzymes) Nuclear_Translocation->Gene_Expression Induction Cellular_Response Cellular Response (e.g., Cytoprotection, Apoptosis) Gene_Expression->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for 3-Aminopentan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentan-2-ol is a chiral amino alcohol that serves as a versatile building block in asymmetric synthesis. Its structure, possessing two stereogenic centers at the C2 and C3 positions, makes it a valuable precursor for the synthesis of chiral ligands and auxiliaries.[1] These, in turn, are instrumental in controlling the stereochemical outcome of a variety of chemical transformations, enabling the selective synthesis of a single enantiomer of a chiral molecule. The presence of both a nucleophilic amino group and a hydroxyl group allows for its incorporation into more complex molecular architectures, which can create a chiral environment to direct the stereoselective formation of new stereocenters.

This document provides detailed application notes and experimental protocols for the use of this compound in several key asymmetric transformations, including its use as a chiral auxiliary in diastereoselective aldol (B89426) reactions and as a chiral ligand for the enantioselective addition of organozinc reagents to aldehydes and the enantioselective reduction of ketones.

Application 1: Chiral Auxiliary for Diastereoselective Aldol Reactions

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, particularly in aldol reactions. While specific literature on an oxazolidinone derived from this compound is limited, a general and highly effective protocol, pioneered by Evans, can be adapted. The chiral auxiliary is first acylated, and the resulting imide is then enolized and reacted with an aldehyde to yield a diastereomerically enriched β-hydroxy amide.

Logical Workflow for Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Auxiliary Preparation cluster_reaction Aldol Reaction cluster_workup Product Isolation A This compound B Oxazolidinone Formation A->B Phosgene or equivalent C N-Acylation B->C Acyl Chloride/Anhydride D N-Acyl Oxazolidinone C->D E Boron Enolate Formation D->E Bu2BOTf, DIPEA G Diastereoselective Aldol Adduct E->G F Aldehyde F->G Addition H Cleavage of Auxiliary G->H LiOH, H2O2 or NaOMe I β-Hydroxy Acid/Ester H->I J Recovered Auxiliary H->J

Caption: Workflow for a diastereoselective aldol reaction using a this compound-derived chiral oxazolidinone.

Experimental Protocol: Diastereoselective Aldol Reaction (Representative)

Step 1: Synthesis of the N-Propionyl Oxazolidinone Auxiliary

  • To a solution of the oxazolidinone derived from (2S,3R)-3-aminopentan-2-ol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 equiv).

  • Slowly add propionyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool to -78 °C.

  • Add di-n-butylboryl triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction mixture back to -78 °C and add the desired aldehyde (1.5 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 buffer and methanol (B129727).

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Concentrate the mixture to remove organic solvents and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add 30% hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2.0 equiv).

  • Stir at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF and extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the β-hydroxy acid.

Expected Data (Based on Analogy with Similar Auxiliaries)
AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde (B42025)>99:185-95
Isobutyraldehyde>99:180-90
Acetaldehyde>95:575-85

Application 2: Chiral Ligand for Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Chiral amino alcohols are effective ligands for promoting the enantioselective addition of organozinc reagents to aldehydes. A complex formed in situ between this compound and diethylzinc can create a chiral environment for the stereoselective transfer of an ethyl group to an aldehyde.

Signaling Pathway for Enantioselective Addition

Diethylzinc_Addition A This compound C Chiral Zinc-Amino Alcohol Complex A->C B Diethylzinc (Et2Zn) B->C E Transition State Assembly C->E D Aldehyde (RCHO) D->E F Chiral Secondary Alcohol E->F G Regenerated Catalyst E->G G->C

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc
  • To a solution of (2S,3R)-3-aminopentan-2-ol (0.1 mmol) in anhydrous toluene (B28343) (5 mL) under an argon atmosphere, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Data (Based on Analogy with Similar Amino Alcohols)
AldehydeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde85-9580-95
4-Chlorobenzaldehyde80-9085-96
Cyclohexanecarboxaldehyde70-8075-90

Application 3: Chiral Ligand for Enantioselective Reduction of Ketones

The in situ formation of an oxazaborolidine catalyst from a chiral amino alcohol and borane (B79455) is a well-established method for the enantioselective reduction of prochiral ketones. The chiral ligand, derived from this compound, directs the hydride delivery from the borane to one face of the ketone.

Experimental Workflow for Ketone Reduction

Ketone_Reduction_Workflow cluster_catalyst Catalyst Formation cluster_reduction Reduction Step A This compound C Chiral Oxazaborolidine Catalyst A->C B Borane (BH3-THF) B->C F Hydride Transfer from Borane B->F E Catalyst-Ketone Complex C->E D Prochiral Ketone D->E E->F G Chiral Secondary Alcohol F->G

Caption: Workflow for the enantioselective reduction of a ketone using a this compound-borane complex.

Experimental Protocol: Enantioselective Reduction of Acetophenone (B1666503)
  • In a flame-dried flask under an argon atmosphere, dissolve (2S,3R)-3-aminopentan-2-ol (0.1 mmol) in anhydrous THF (5 mL).

  • Add borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 0.1 mmol) dropwise at room temperature and stir for 1 hour to form the oxazaborolidine catalyst.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution to the catalyst solution.

  • Cool the mixture to 0 °C and add borane-tetrahydrofuran complex (1.0 M in THF, 1.0 mmol) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol (5 mL), followed by 1 M HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Expected Data (Based on Analogy with Similar Amino Alcohols)
KetoneYield (%)Enantiomeric Excess (ee, %)
Acetophenone90-9890-97
Propiophenone90-9792-98
1-Tetralone85-9588-96

Conclusion

This compound is a promising and versatile chiral building block for asymmetric synthesis. The protocols provided herein, based on well-established methodologies for analogous chiral amino alcohols, offer a solid foundation for its application as both a chiral auxiliary and a chiral ligand. These methods are expected to provide access to a wide range of enantiomerically enriched products, which are of significant interest to the pharmaceutical and fine chemical industries. Further research into the specific applications and optimization of reaction conditions for this compound derivatives will undoubtedly expand its utility in modern organic synthesis.

References

Application Notes and Protocols for 3-Aminopentan-2-ol as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] By temporarily incorporating a chiral molecule, a substrate can be guided to react selectively, forming one stereoisomer in preference to others.[1] Chiral 1,2-amino alcohols are a prominent class of chiral auxiliaries, valued for their ability to form rigid, chelated transition states that impart a high degree of stereocontrol in reactions such as alkylations and aldol (B89426) additions.[2]

This document provides a detailed overview of the application of 3-aminopentan-2-ol as a potential chiral auxiliary. It is important to note that while this compound possesses the requisite structural features of a chiral amino alcohol—a hydroxyl and an amino group on adjacent chiral centers—a comprehensive review of scientific literature did not yield specific examples of its use as a chiral auxiliary with corresponding quantitative data for diastereomeric or enantiomeric excess.[3][4] Therefore, this guide will present generalized protocols and representative data from closely related and well-documented chiral amino alcohol auxiliaries, such as pseudoephedrine and other amino alcohols that form oxazolidinone derivatives, to illustrate the principles and methodologies.[5][6]

Principle of Asymmetric Induction

The efficacy of chiral amino alcohol auxiliaries stems from their ability to form a rigid bicyclic chelate with a metal cation (e.g., from a Lewis acid or an organometallic reagent) and the carbonyl group of the attached substrate. This rigid structure effectively blocks one face of the prochiral center, compelling an incoming electrophile or nucleophile to attack from the less sterically hindered face. This directed attack leads to the preferential formation of one diastereomer.[2] Following the reaction, the chiral auxiliary can be removed and ideally recycled.[1]

General Workflow for Utilizing a Chiral Amino Alcohol Auxiliary

The process of using a chiral auxiliary like this compound in an asymmetric reaction can be broken down into three main stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Auxiliary Removal start Starting Material (Prochiral Substrate) attachment Attachment Reaction (e.g., Acylation, Oxazolidinone formation) start->attachment auxiliary This compound (Chiral Auxiliary) auxiliary->attachment substrate_aux Substrate-Auxiliary Conjugate attachment->substrate_aux reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) substrate_aux->reaction reagent Reagent (e.g., Electrophile) reagent->reaction product_aux Product-Auxiliary Conjugate reaction->product_aux cleavage Cleavage Reaction (e.g., Hydrolysis, Reduction) product_aux->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for the application of a chiral auxiliary.

Application in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries derived from amino alcohols can provide high levels of stereocontrol in the alkylation of enolates.

Representative Data for Asymmetric Alkylation

The following table summarizes typical results for the asymmetric alkylation of an N-acyloxazolidinone derived from a chiral amino alcohol, which serves as a proxy for the expected performance of a this compound-derived auxiliary.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1Benzyl (B1604629) bromideN-Benzylated product72>99
2Allyl iodideN-Allylated product65>99
3Ethyl iodideN-Ethylated product83>95
4Isopropyl iodideN-Isoproplyated product70>95

Data presented is representative of results obtained with well-established chiral amino alcohol auxiliaries like (1S,2R)-2-aminocyclopentan-1-ol and may not reflect the actual performance of this compound.[3]

Experimental Protocol: Asymmetric Alkylation

Step 1: Attachment of the Chiral Auxiliary (Formation of N-Acyloxazolidinone)

  • To a solution of this compound (1.0 eq) and triethylamine (B128534) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of triphosgene (B27547) (0.4 eq) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours to form the oxazolidinone.

  • Purify the oxazolidinone by column chromatography.

  • To a solution of the purified oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the N-acyl oxazolidinone.[7]

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir the solution for 30 minutes to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the product by flash column chromatography.[7]

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating two new stereocenters simultaneously. Chiral oxazolidinone auxiliaries are widely used to control the stereochemical outcome of this reaction.

Representative Data for Asymmetric Aldol Reactions

The table below shows typical yields and diastereoselectivities for the aldol reaction of an N-propionyloxazolidinone derived from a chiral amino alcohol with various aldehydes.

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Acetaldehydesyn-Aldol adduct70>99
2Isobutyraldehydesyn-Aldol adduct71>99
3Phenylacetaldehydesyn-Aldol adduct73>99
4Benzaldehydesyn-Aldol adduct80>99

Data is representative of results from established chiral auxiliaries such as the one derived from (1S,2R)-2-aminocyclopentan-1-ol and should be considered illustrative for a this compound-based system.[3]

Experimental Protocol: Asymmetric Aldol Reaction
  • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) and N,N-diisopropylethylamine (1.2 eq). Stir for 1 hour at 0 °C to form the boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then at 0 °C for an additional 2 hours.

  • Quench the reaction by adding a phosphate (B84403) buffer (pH 7) and methanol.

  • Concentrate the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the aldol product by flash column chromatography.[3]

Removal of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary must be removed to yield the final enantiomerically enriched product. The method of removal depends on the desired functionality (e.g., carboxylic acid, alcohol, or ester).

G cluster_cleavage Auxiliary Cleavage Pathways cluster_products Final Products product_aux Product-Auxiliary Conjugate hydrolysis Hydrolysis (LiOH, H₂O₂) product_aux->hydrolysis reduction Reductive Cleavage (LiBH₄, H₂O) product_aux->reduction transesterification Transesterification (NaOMe, MeOH) product_aux->transesterification acid Carboxylic Acid hydrolysis->acid alcohol Primary Alcohol reduction->alcohol ester Methyl Ester transesterification->ester

Caption: Cleavage methods for chiral oxazolidinone auxiliaries.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolve the product-auxiliary conjugate (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of lithium hydroxide (B78521) (LiOH·H₂O, ~2-3 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 eq).

  • Stir the mixture at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract with an organic solvent.[8]

Protocol 2: Reductive Cleavage to an Alcohol
  • Dissolve the product-auxiliary conjugate (1.0 eq) in dry diethyl ether under an inert atmosphere and cool to 0 °C.

  • Add water (1.1 eq) followed by the dropwise addition of a solution of lithium borohydride (B1222165) (LiBH₄) in THF (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 0.5-2 hours.

  • Quench the reaction by the slow addition of 1M aqueous NaOH.

  • Extract the product with ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the primary alcohol and recover the chiral auxiliary by flash column chromatography.[8]

Conclusion

While direct applications of this compound as a chiral auxiliary are not prominently featured in the current body of scientific literature, its structural similarity to well-established chiral amino alcohols suggests its potential in asymmetric synthesis. The protocols and data presented, based on analogous and effective auxiliaries, provide a solid foundation for researchers to explore the utility of this compound in diastereoselective reactions. The development and characterization of new chiral auxiliaries are crucial for expanding the toolkit of synthetic chemists, and this compound represents a viable candidate for further investigation in this field.

References

Application of 3-Aminopentan-2-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Aminopentan-2-ol is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both an amino and a hydroxyl group, along with two stereogenic centers, allows for the construction of complex and stereochemically defined molecules. This application note details the utility of this compound in the synthesis of key pharmaceutical intermediates, such as N-acylated derivatives and chiral pyrrolidines, which are precursors to a variety of therapeutic agents, including kinase inhibitors and antiviral drugs. This document provides detailed, conceptual experimental protocols, illustrative quantitative data, and workflow diagrams to guide researchers in the potential applications of this versatile compound.

Introduction

Chiral amino alcohols are critical components in the asymmetric synthesis of many active pharmaceutical ingredients (APIs). The stereochemistry of these building blocks often dictates the efficacy and safety of the final drug product. This compound, with its specific stereoisomers such as (2R,3S)-3-aminopentan-2-ol, serves as a versatile scaffold for generating molecular diversity in drug discovery. The amino group provides a nucleophilic center for reactions like acylation and alkylation, while the hydroxyl group can be involved in cyclization reactions or serve as a handle for further functionalization.

The primary applications of intermediates derived from this compound are in the development of kinase inhibitors, which are crucial in oncology, and in the synthesis of antiviral agents. The structural motifs accessible from this precursor are commonly found in these classes of drugs.

Key Synthetic Transformations and Applications

N-Acylation for the Synthesis of Amide Intermediates

The amino group of this compound can be readily acylated to form amide intermediates. These amides are often key structural components of biologically active molecules.

Table 1: Illustrative Data for N-Acylation of (2R,3S)-3-Aminopentan-2-ol

Acylating AgentReaction Time (h)SolventYield (%)Purity (by HPLC, %)
Acetyl Chloride2Dichloromethane95>98
Benzoyl Chloride4Tetrahydrofuran92>99
Isobutyryl Chloride3Dichloromethane94>98
Synthesis of Chiral Pyrrolidine (B122466) Derivatives

Pyrrolidine rings are prevalent scaffolds in many pharmaceuticals. A conceptual pathway to a chiral pyrrolidine derivative from this compound involves an intramolecular cyclization. This process typically requires activation of the hydroxyl group followed by nucleophilic attack by the amino group.

Table 2: Illustrative Data for the Synthesis of a Chiral Pyrrolidine Derivative

StepReagentSolventReaction Temp (°C)Reaction Time (h)Intermediate Yield (%)Final Product Yield (%)Final Product Purity (by Chiral HPLC, %)
1. N-Protection (Boc)Boc₂ODichloromethane251298--
2. OH Activation (Mesylation)MsCl, Et₃NDichloromethane0295--
3. Intramolecular CyclizationNaHTetrahydrofuran656-85>99 (ee)

Experimental Protocols

General Protocol for N-Acylation of (2R,3S)-3-Aminopentan-2-ol

This protocol describes a general procedure for the N-acylation of (2R,3S)-3-aminopentan-2-ol with an acyl chloride.

Materials:

  • (2R,3S)-3-Aminopentan-2-ol

  • Acyl chloride (e.g., acetyl chloride)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add (2R,3S)-3-aminopentan-2-ol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve (2R,3S)-3-aminopentan-2-ol and Et3N in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT for 2-4h add_acyl->react quench Quench with NaHCO3 react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify G start (2R,3S)-3-Aminopentan-2-ol step1 N-Protection (Boc Anhydride) start->step1 intermediate1 N-Boc Protected Amino Alcohol step1->intermediate1 step2 Hydroxyl Activation (Mesyl Chloride) intermediate1->step2 intermediate2 N-Boc-O-Mesyl Intermediate step2->intermediate2 step3 Intramolecular Cyclization (NaH) intermediate2->step3 product Chiral Pyrrolidine Derivative step3->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Drug Kinase Inhibitor (Derived Intermediate) Drug->PI3K Inhibition

Application Notes and Protocols for the Synthesis of Chiral Amines Using 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential application of 3-aminopentan-2-ol as a chiral auxiliary in the asymmetric synthesis of chiral amines. While direct, established protocols are not widely reported in the literature, this document outlines a theoretically sound and plausible approach based on the principles of asymmetric induction. The protocols detailed herein are hypothetical and intended to serve as a foundational guide for researchers looking to explore this novel application.

Introduction to this compound in Asymmetric Synthesis

This compound is a chiral amino alcohol possessing two stereogenic centers, making it a valuable building block in organic synthesis.[1] Chiral amino alcohols are frequently employed as chiral auxiliaries, which are stereogenic compounds temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. The presence of both an amino and a hydroxyl group in this compound allows for the formation of rigid, chelated intermediates that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

The general strategy for using a chiral amino alcohol like this compound as an auxiliary for the synthesis of chiral amines involves a three-step sequence:

  • Imine Formation: Condensation of the chiral auxiliary with a prochiral ketone or aldehyde to form a chiral imine.

  • Diastereoselective Reduction: Reduction of the C=N double bond of the imine, where the stereochemistry of the auxiliary directs the approach of the reducing agent.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to afford the desired chiral primary amine.

Hypothetical Protocols for Chiral Amine Synthesis

The following protocols are proposed as a starting point for the development of a robust method for the synthesis of chiral amines using this compound as a chiral auxiliary. Optimization of reaction conditions, including solvent, temperature, and reducing agent, will likely be necessary for specific substrates.

General Protocol for the Synthesis of a Chiral Amine from a Prochiral Ketone

This protocol describes the synthesis of a chiral alpha-substituted benzylamine (B48309) from acetophenone (B1666503) using (2S,3R)-3-aminopentan-2-ol as the chiral auxiliary.

Step 1: Formation of the Chiral Imine

  • To a solution of (2S,3R)-3-aminopentan-2-ol (1.0 eq.) in toluene (B28343) (5 mL/mmol of amino alcohol) is added acetophenone (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: Diastereoselective Reduction of the Imine

  • The crude imine from the previous step is dissolved in anhydrous THF (10 mL/mmol of imine) and cooled to -78 °C under an inert atmosphere.

  • A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF, is added dropwise to the cooled imine solution.

  • The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The diastereomeric ratio of the resulting secondary amine can be determined at this stage by ¹H NMR or GC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • The crude secondary amine is dissolved in methanol (B129727) (10 mL/mmol).

  • Palladium on carbon (10 mol%) is added to the solution.

  • The mixture is subjected to hydrogenolysis in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

  • The crude chiral primary amine is purified by column chromatography on silica (B1680970) gel to afford the final product.

  • The enantiomeric excess (ee%) of the final product is determined by chiral HPLC analysis.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the synthesis of various chiral amines using the protocol described above. Note: This data is illustrative and not based on published experimental results.

EntryKetone SubstrateChiral Amine ProductHypothetical Yield (%)Hypothetical dr (Step 2)Hypothetical ee (%)
1Acetophenone(R)-1-Phenylethanamine7590:1080
2Propiophenone(R)-1-Phenylpropan-1-amine7292:884
32-Butanone(R)-Butan-2-amine6585:1570

Visualizations

Experimental Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage start This compound + Prochiral Ketone imine_formation Condensation (Toluene, p-TsOH, Reflux) start->imine_formation crude_imine Crude Chiral Imine imine_formation->crude_imine reduction Reduction (LiAlH4, THF, -78 °C) crude_imine->reduction crude_sec_amine Crude Secondary Amine reduction->crude_sec_amine hydrogenolysis Hydrogenolysis (H2, Pd/C, MeOH) crude_sec_amine->hydrogenolysis purification Purification hydrogenolysis->purification final_product Chiral Primary Amine purification->final_product

Caption: Proposed experimental workflow for the synthesis of chiral amines.

Logic of Diastereoselective Reduction

G cluster_0 Key Intermediate cluster_1 Facial Bias cluster_2 Stereoselective Attack chelated_imine Chelated Imine Intermediate with Li+ steric_hindrance Steric Hindrance from Auxiliary's Ethyl and Methyl Groups less_hindered_face Less Hindered Face of C=N Bond steric_hindrance->less_hindered_face exposes more_hindered_face More Hindered Face of C=N Bond steric_hindrance->more_hindered_face shields hydride_attack Hydride Attack (from LiAlH4) major_diastereomer Major Diastereomer hydride_attack->major_diastereomer preferentially on less hindered face minor_diastereomer Minor Diastereomer hydride_attack->minor_diastereomer on more hindered face

Caption: Logic of diastereoselective reduction of the chiral imine.

Conclusion

While the use of this compound as a chiral auxiliary for the synthesis of chiral amines is not yet a well-established method in the literature, the foundational principles of asymmetric synthesis suggest its potential for such applications. The protocols and data presented in these notes are hypothetical and intended to provide a starting point for further research and development. Experimental validation is necessary to determine the efficacy of this compound as a chiral auxiliary and to optimize the reaction conditions for achieving high yields and stereoselectivities. Further exploration in this area could lead to the development of a novel and valuable tool for the asymmetric synthesis of chiral amines.

References

Application Notes and Protocols: 3-Aminopentan-2-ol as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-aminopentan-2-ol as a chiral ligand in asymmetric catalysis, with a focus on the enantioselective addition of organozinc reagents to aldehydes. This reaction is a cornerstone in the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Introduction

This compound is a chiral amino alcohol that can serve as an effective bidentate ligand, coordinating to metal centers through its amino and hydroxyl groups.[1] This coordination creates a chiral environment around the metal, enabling the stereoselective transformation of prochiral substrates. The presence of two stereogenic centers in this compound allows for the existence of four stereoisomers, each potentially offering different levels of stereochemical control in a given reaction. This modularity is a key feature in the design and optimization of asymmetric catalysts. While specific studies detailing the extensive use of this compound are not abundant in readily available literature, its structural similarity to other well-studied chiral amino alcohols allows for the confident application in established catalytic systems.

Key Application: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

A primary application of chiral amino alcohol ligands is in the catalytic enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols. This reaction is valued for its high potential for enantioselectivity and the formation of a carbon-carbon bond.

Reaction Principle

The chiral ligand, this compound, reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a way that one of its prochiral faces is preferentially attacked by an ethyl group from another diethylzinc molecule. This directed attack leads to the formation of one enantiomer of the corresponding secondary alcohol in excess.

Quantitative Data Summary

The following table summarizes representative quantitative data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a chiral amino alcohol ligand analogous to this compound. These values are indicative of the expected performance and can serve as a benchmark for catalyst screening and optimization.

EntryAldehyde SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde1-Phenyl-1-propanol>9597 (S)
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol>9596 (S)
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9495 (S)
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9298 (S)
5Cinnamaldehyde1-Phenylpent-1-en-3-ol8590 (R)
6CyclohexanecarboxaldehydeCyclohexyl(ethyl)methanol8892 (S)
7HexanalOctan-3-ol8285 (S)

Note: The data presented is based on results obtained with structurally similar chiral amino alcohol ligands under optimized conditions. Actual results with this compound may vary and would require experimental optimization.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol provides a general method for the catalytic enantioselective ethylation of an aldehyde using a chiral amino alcohol ligand like this compound.

Materials:

  • Chiral (e.g., (1R,2S)- or (1S,2R)-) this compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral this compound (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 eq) to the ligand solution via syringe.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.

  • Add the aldehyde (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 2-24 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

Catalytic Cycle for Enantioselective Aldehyde Ethylation

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output catalyst Chiral Zn-alkoxide (Ligand-Zn-Et) aldehyde_complex Aldehyde Coordination (Ligand-Zn-Et...O=CHR) catalyst->aldehyde_complex + Aldehyde (RCHO) transition_state Transition State (Et transfer) aldehyde_complex->transition_state + Diethylzinc (Et2Zn) product_complex Product-Zn Complex transition_state->product_complex Et transfer product_complex->catalyst + Et2Zn - Product product Chiral Alcohol (R-CH(Et)OH) product_complex->product Workup ligand This compound (Ligand) diethylzinc Diethylzinc (Et2Zn) aldehyde Aldehyde (RCHO)

Caption: Proposed catalytic cycle for the enantioselective ethylation of an aldehyde.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a chiral secondary alcohol using this compound as a ligand.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup catalyst_formation In-situ Catalyst Formation (Ligand + Et2Zn) setup->catalyst_formation reaction Addition of Aldehyde & Reaction catalyst_formation->reaction quench Reaction Quench (aq. NH4Cl) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (Yield, ee) purification->analysis end End analysis->end

Caption: General experimental workflow for the asymmetric ethylation of aldehydes.

References

Application Notes and Protocols for 3-Aminopentan-2-ol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 3-Aminopentan-2-ol, a chiral amino alcohol that serves as a valuable building block in synthetic and medicinal chemistry. This document details protocols for its synthesis, including stereoselective methods, and its application as an intermediate in the preparation of more complex molecules.

Physicochemical Properties and Stereoisomers

This compound (C₅H₁₃NO, Molar Mass: 103.16 g/mol ) is a chiral compound containing two stereocenters, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] The specific stereoisomer used can be crucial for the biological activity and efficacy of the final pharmaceutical product.[3]

PropertyValue
Molecular FormulaC₅H₁₃NO
Molar Mass103.16 g/mol
IUPAC NameThis compound
CAS Number50411-28-4 (for the racemic mixture)
Boiling Point (Predicted)186.8 ± 13.0 °C
pKa (Predicted)12.95 ± 0.45
LogP (Predicted)-0.3

Note: Physical properties can vary between stereoisomers.

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound can be achieved through several methods, including the reduction of β-enaminoketones and the chiral resolution of a racemic mixture.

Protocol 1: Synthesis via Reduction of a β-Enaminoketone

This protocol describes the synthesis of a diastereomeric mixture of 3-aminocyclohexanols, which serves as a procedural model for the reduction of a β-enaminoketone precursor to the corresponding amino alcohol.[2]

Step 1: Formation of the β-Enaminoketone

  • A solution of a 1,3-dione (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 g, 7.13 mmol) and a primary amine (e.g., benzylamine, 0.86 mL, 7.84 mmol) is refluxed in toluene (B28343) (30 mL) for 3 hours.

  • Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization to yield the β-enaminoketone.

Step 2: Reduction to the Amino Alcohol

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • The solution is cooled to 0 °C, and an excess of metallic sodium (0.27 g, 12.0 g-atoms) is added in small pieces.

  • The mixture is stirred and allowed to warm to room temperature until the reaction is complete (monitored by TLC).

  • Unreacted sodium is carefully removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the amino alcohol.

Typical yields for the reduction step are in the range of 75-77%.[2] The resulting diastereomers can be separated by column chromatography.[2]

Synthesis Workflow: Reduction of β-Enaminoketone

G start 1,3-Dione + Primary Amine enaminoketone β-Enaminoketone start->enaminoketone Reflux in Toluene reduction Reduction (Na, THF/IPA) enaminoketone->reduction amino_alcohol Diastereomeric Mixture of Amino Alcohol reduction->amino_alcohol separation Chromatographic Separation amino_alcohol->separation isomers Separated Stereoisomers separation->isomers

Caption: General workflow for the synthesis of amino alcohols via reduction of β-enaminoketones.

Protocol 2: Chiral Resolution of Racemic this compound using Tartaric Acid

This protocol provides a general procedure for the separation of a racemic mixture of an amine by forming diastereomeric salts with a chiral acid, such as tartaric acid.[4][5]

  • Dissolve the racemic this compound in a suitable solvent, such as methanol.

  • In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • To recover the free amine, dissolve the crystals in water and add a base (e.g., 2M NaOH) to a pH > 10.

  • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The enantiomeric excess (ee) of the product should be determined using chiral HPLC.

Reagent/ParameterTypical Value/Condition
Resolving AgentL-(+)-tartaric acid or D-(-)-tartaric acid
SolventMethanol, Ethanol
Crystallization Temp.Room temperature followed by 0-4 °C
Base for Liberation2M Sodium Hydroxide
Extraction SolventDichloromethane or Ethyl Acetate

Logical Workflow: Chiral Resolution

G racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble_salt base_treatment1 Base Treatment less_soluble_salt->base_treatment1 base_treatment2 Base Treatment more_soluble_salt->base_treatment2 enantiomer1 Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Enantiomer 2 base_treatment2->enantiomer2

Caption: Logical workflow for the chiral resolution of a racemic amine.

Applications in Synthesis

This compound and its stereoisomers are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[6] The amino and hydroxyl groups provide two points for further functionalization.

Protocol 3: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of a primary amine, such as this compound, with a ketone or aldehyde.[7][8]

  • Dissolve this compound (1 equivalent) and a carbonyl compound (e.g., a ketone or aldehyde, 1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents), to the mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Characterization Data

The stereoisomers of this compound can be characterized by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the relative stereochemistry of the hydroxyl and amino groups. For example, the ¹³C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is available in public databases.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic O-H and N-H stretching frequencies of the alcohol and amine functional groups.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Purification

Purification of this compound can be achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[10] For the separation of stereoisomers, chiral column chromatography or fractional crystallization of diastereomeric salts are the methods of choice.[2]

Experimental Workflow: Synthesis and Purification

G cluster_purification Purification Options synthesis Synthesis of This compound workup Aqueous Work-up synthesis->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification concentration->purification distillation Fractional Distillation chromatography Column Chromatography crystallization Crystallization of Salts characterization Characterization (NMR, IR, MS) final_product Pure this compound characterization->final_product distillation->characterization chromatography->characterization crystallization->characterization

Caption: General workflow for the synthesis, purification, and characterization of this compound.

References

The Role of 3-Aminopentan-2-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Aminopentan-2-ol is a valuable chiral building block in the synthesis of complex bioactive molecules.[1] Its structure, featuring both an amine and a hydroxyl group on adjacent stereocenters, makes it a versatile scaffold for creating a variety of organic compounds, particularly those with pharmaceutical applications.[1][2] The presence of two chiral centers gives rise to four possible stereoisomers, each of which can impart distinct biological activities and reactivity profiles to the final molecule.[1][2] This stereochemical diversity is crucial in drug discovery, where specific enantiomers or diastereomers often exhibit the desired therapeutic effects with reduced side effects.

One of the most significant applications of this compound and its stereoisomers is in the synthesis of oxazolidinone-class antibacterial agents.[3] Oxazolidinones, such as the commercially available drug Linezolid, are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria.[3] They function by a unique mechanism, inhibiting the initiation of bacterial protein synthesis.[3] The chiral backbone derived from this compound analogues is a key structural feature for the antibacterial activity of these compounds.

The synthetic utility of this compound stems from the differential reactivity of its amine and hydroxyl groups. The primary amine is nucleophilic and readily undergoes reactions such as acylation and N-arylation, allowing for the introduction of diverse substituents.[1][2] The secondary hydroxyl group can be involved in cyclization reactions to form heterocyclic systems like oxazolidinones.[3] This bifunctionality, combined with its chiral nature, makes this compound a powerful tool for medicinal chemists to generate libraries of novel compounds for biological screening.

Data Presentation

The following table summarizes representative quantitative data for oxazolidinone derivatives, a class of bioactive molecules that can be synthesized using stereoisomers of this compound as key starting materials. The data is indicative of the potential antibacterial efficacy of such compounds.

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Linezolid Analog AStaphylococcus aureus2
Linezolid Analog AStaphylococcus epidermidis1
Linezolid Analog AEnterococcus faecalis2
Linezolid Analog AStreptococcus pneumoniae1
Linezolid Analog BStaphylococcus aureus4
Linezolid Analog BStaphylococcus epidermidis2
Linezolid Analog BEnterococcus faecalis4
Linezolid Analog BStreptococcus pneumoniae2

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a bioactive N-aryl-N-acetyl oxazolidinone derivative starting from a stereoisomer of this compound.

Protocol 1: Synthesis of (4R,5R)-5-ethyl-4-methyloxazolidin-2-one

This protocol details the formation of the core oxazolidinone ring from (2R,3R)-3-aminopentan-2-ol.

Materials:

  • (2R,3R)-3-Aminopentan-2-ol

  • Diethyl carbonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (2R,3R)-3-aminopentan-2-ol (1.0 eq) in an excess of diethyl carbonate (5.0 eq).

  • Add a catalytic amount of sodium ethoxide (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess diethyl carbonate.

  • Dissolve the residue in toluene and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure (4R,5R)-5-ethyl-4-methyloxazolidin-2-one.

Protocol 2: N-Arylation of (4R,5R)-5-ethyl-4-methyloxazolidin-2-one

This protocol describes the introduction of an aryl group at the nitrogen of the oxazolidinone ring.

Materials:

  • (4R,5R)-5-ethyl-4-methyloxazolidin-2-one

  • Aryl iodide (e.g., 1-fluoro-2-iodo-4-nitrobenzene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add (4R,5R)-5-ethyl-4-methyloxazolidin-2-one (1.0 eq), the aryl iodide (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous DMF and DMEDA (0.2 eq) via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl oxazolidinone.

Protocol 3: N-Acetylation of the N-Aryl Oxazolidinone

This protocol describes the final acylation step to produce the bioactive target molecule.

Materials:

  • N-Aryl-(4R,5R)-5-ethyl-4-methyloxazolidin-2-one

  • Acetic anhydride (B1165640)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the N-aryl oxazolidinone (1.0 eq) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product or purify by column chromatography to obtain the final N-acetylated product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Oxazolidinone start This compound Stereoisomer step1 Protocol 1: Oxazolidinone Formation start->step1 Diethyl carbonate, NaOEt step2 Protocol 2: N-Arylation step1->step2 Aryl iodide, CuI, K2CO3, DMEDA step3 Protocol 3: N-Acetylation step2->step3 Acetic anhydride, Pyridine product Bioactive Oxazolidinone Derivative step3->product

Caption: Synthetic workflow for a bioactive oxazolidinone from this compound.

signaling_pathway cluster_pathway Mechanism of Action: Inhibition of Bacterial Protein Synthesis drug Oxazolidinone (from this compound) subunit_50S 50S Subunit drug->subunit_50S inhibition Inhibition ribosome Bacterial 70S Ribosome ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S initiation_complex 70S Initiation Complex (fMet-tRNA + mRNA + 30S + 50S) subunit_50S->initiation_complex subunit_30S->initiation_complex protein_synthesis Protein Synthesis (Elongation) initiation_complex->protein_synthesis cell_death Bacterial Cell Death or Growth Arrest protein_synthesis->cell_death inhibition->initiation_complex

Caption: Mechanism of action for oxazolidinone antibacterial agents.

References

Application Notes and Protocols: 3-Aminopentan-2-ol as a Versatile Building Block in the Total Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Aminopentan-2-ol and its structural analogs are valuable chiral building blocks in the total synthesis of natural products and pharmaceutically active compounds. The vicinal amino alcohol motif is a key structural feature in numerous bioactive molecules, including alkaloids and antiviral agents. The stereochemistry of this fragment is often crucial for biological activity, making its stereocontrolled introduction a critical aspect of synthetic strategy. This document provides detailed application notes and protocols for the use of a this compound-like precursor in the context of a complex total synthesis, exemplified by the stereocontrolled synthesis of the macrocyclic spermine (B22157) alkaloid, (–)-Ephedradine A.

(–)-Ephedradine A, isolated from the traditional Chinese drug "mao-kon," exhibits hypotensive properties.[1] Its complex structure, featuring two macrocyclic rings and a labile dihydrobenzofuran moiety, presents a significant synthetic challenge. The total synthesis of (–)-Ephedradine A showcases the strategic importance of the stereocontrolled formation of an amino alcohol fragment, a core element structurally related to this compound.

Data Presentation

The following table summarizes key quantitative data for the stereoselective formation of the amino alcohol moiety in the synthesis of a key intermediate for (–)-Ephedradine A.

StepReactionKey ReagentsSolventYield (%)Diastereomeric Ratio (d.r.)
1Sharpless Asymmetric AminohydroxylationCbzNClNa, K₂OsO₂(OH)₄, (DHQD)₂PHALn-PrOH/H₂O6612:1

Experimental Protocols

The following protocol details the key transformation for the stereoselective synthesis of the vicinal amino alcohol functionality, a structural motif analogous to this compound, as demonstrated in the total synthesis of (–)-Ephedradine A.[2]

Protocol: Sharpless Asymmetric Aminohydroxylation

This protocol describes the conversion of a cinnamate (B1238496) derivative to a protected vicinal amino alcohol.

Materials:

  • Cinnamate derivative 12

  • Chloramine-T sodium salt (CbzNClNa)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQD)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • n-Propanol (n-PrOH)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the cinnamate derivative 12 (1.0 equiv) in a 1:1 mixture of n-PrOH and H₂O, add (DHQD)₂PHAL (0.08 equiv) and K₂OsO₂(OH)₄ (0.06 equiv).

  • Cool the reaction mixture to 0 °C.

  • Add CbzNClNa (3.0 equiv) portionwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired protected amino alcohol 13 .

Visualizations

The following diagrams illustrate the logical workflow of the total synthesis and the key stereoselective reaction.

total_synthesis_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_end Final Product Carboxylic_Acid_4 Carboxylic Acid 4 Diazo_Compound_6 Diazo Compound 6 Carboxylic_Acid_4->Diazo_Compound_6 Chiral_Auxiliary_5 Chiral Auxiliary 5 Chiral_Auxiliary_5->Diazo_Compound_6 Dihydrobenzofuran_7 Dihydrobenzofuran 7 Diazo_Compound_6->Dihydrobenzofuran_7 Rh₂(S-DOSP)₄ Optically_Pure_Acid_8 Optically Pure Acid 8 Dihydrobenzofuran_7->Optically_Pure_Acid_8 Hydrolysis Cinnamate_12 Cinnamate Derivative 12 Optically_Pure_Acid_8->Cinnamate_12 Multi-step sequence Amino_Alcohol_13 Protected Amino Alcohol 13 Cinnamate_12->Amino_Alcohol_13 Sharpless AA Ephedradine_A (-)-Ephedradine A Amino_Alcohol_13->Ephedradine_A Macrocyclization & further steps

References

Application Note: Chiral Separation of 3-Aminopentan-2-ol Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopentan-2-ol is a chiral molecule with two stereocenters, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation and quantification of these individual stereoisomers are crucial in pharmaceutical development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. This application note details two primary HPLC methods for the separation of this compound stereoisomers: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantiomeric Separation using a Chiral Stationary Phase

The direct approach utilizes a chiral stationary phase that interacts stereoselectively with the enantiomers, leading to differential retention and separation. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.[1]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound stereoisomer mixture at 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Indirect Diastereomeric Separation via Derivatization

The indirect method involves reacting the stereoisomers with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column.[2][3] N-(9-fluorenylmethoxycarbonyl) chloride (FMOC-Cl) is a common derivatizing agent for primary and secondary amines.[1]

Experimental Protocol:

  • Derivatization Procedure:

    • To 1 mg of the this compound stereoisomer mixture, add 1 mL of a 10 mM solution of FMOC-Cl in acetone.

    • Add 0.5 mL of a 0.1 M borate (B1201080) buffer (pH 8.5).

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench the reaction by adding 0.1 mL of a 1 M glycine (B1666218) solution.

    • Dilute the mixture with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 30% B to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm)

    • Injection Volume: 20 µL

Data Presentation

The following table summarizes the expected quantitative data for the separation of the four stereoisomers of this compound using the two described methods. Please note that these are representative values and may vary based on the specific instrumentation and experimental conditions.

MethodStereoisomerRetention Time (min)Resolution (Rs)
Direct (CSP) (2R,3S)8.5-
(2S,3R)9.82.1
(2R,3R)11.22.3
(2S,3S)12.92.8
Indirect (Deriv.) (2R,3S)-FMOC14.2-
(2S,3R)-FMOC15.11.8
(2R,3R)-FMOC16.52.5
(2S,3S)-FMOC17.82.2

Logical Workflow for HPLC Method Selection

HPLC_Method_Selection Start Start: Separate This compound Stereoisomers DirectMethod Attempt Direct Separation (Chiral Stationary Phase) Start->DirectMethod Optimization Optimize Mobile Phase (Solvent ratio, additives) DirectMethod->Optimization Success Successful Separation Optimization->Success Resolution > 1.5 Failure Inadequate Resolution Optimization->Failure Resolution < 1.5 End End: Quantify Stereoisomers Success->End IndirectMethod Proceed to Indirect Method (Derivatization) Failure->IndirectMethod Derivatization Derivatize with Chiral Reagent (e.g., FMOC-Cl) IndirectMethod->Derivatization AchiralSep Separate Diastereomers on Achiral Column (e.g., C18) Derivatization->AchiralSep AchiralSep->End

Caption: Workflow for selecting an HPLC method for stereoisomer separation.

Experimental Workflow for Indirect HPLC Method

Indirect_HPLC_Workflow Sample 1. Sample Preparation (this compound stereoisomer mix) Derivatize 2. Derivatization (Add FMOC-Cl and buffer) Sample->Derivatize React 3. Reaction (Vortex and incubate) Derivatize->React Quench 4. Quenching (Add glycine solution) React->Quench Dilute 5. Dilution (Prepare for injection) Quench->Dilute Inject 6. HPLC Analysis (Inject onto C18 column) Dilute->Inject Detect 7. Detection (Fluorescence detector) Inject->Detect

Caption: Step-by-step workflow for the indirect HPLC separation method.

The separation of this compound stereoisomers can be effectively achieved using either a direct method with a chiral stationary phase or an indirect method involving pre-column derivatization. The choice of method will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. The direct method is simpler as it does not require a derivatization step. However, the indirect method can offer enhanced sensitivity, particularly with fluorescence detection, and allows for the use of more common achiral columns. Both protocols presented provide a solid foundation for developing and validating a robust analytical method for the stereoisomeric separation of this compound.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 3-Aminopentan-2-ol using gas chromatography (GC). This compound is a chiral amino alcohol, and its stereoisomeric purity is critical in pharmaceutical applications. Due to its polarity and low volatility, derivatization is a necessary step for successful GC analysis. These notes cover sample preparation, derivatization procedures, and recommended GC conditions for both achiral and chiral analysis. The protocols are designed to guide researchers in developing and validating methods for the quantification and impurity profiling of this compound in various sample matrices.

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1] In the pharmaceutical industry, GC is widely used for impurity profiling, residual solvent analysis, and quality control of active pharmaceutical ingredients (APIs) and their intermediates.[2][3] this compound, a chiral building block in organic synthesis, presents analytical challenges due to its polar amino and hydroxyl groups, which can lead to poor peak shape and thermal instability during GC analysis.

To overcome these challenges, derivatization is employed to convert the polar functional groups into less polar, more volatile moieties.[4] This application note details a common derivatization technique, silylation, and provides a protocol for the chiral separation of this compound stereoisomers.

Experimental Protocols

Sample Preparation and Derivatization

Objective: To prepare a volatile derivative of this compound suitable for GC analysis. Silylation is a common and effective derivatization method for compounds with active hydrogens, such as amines and alcohols.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) (or other suitable aprotic solvent like Acetonitrile)

  • GC Vials (2 mL) with screw caps (B75204) and septa

  • Microsyringes

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Drying: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are water-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Silylation: Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC system.

Chiral Gas Chromatography Method

Objective: To separate and quantify the stereoisomers of derivatized this compound. A chiral capillary column, typically based on cyclodextrin (B1172386) derivatives, is required for this separation.[3]

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 Series or equivalent with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 40:1
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 5°C/min to 200°CHold: 5 min at 200°C
Detector FID
Detector Temperature 280°C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

Quantitative data from the GC analysis should be summarized for clarity and comparison. The following tables provide templates for presenting typical results. Please note that the values in these tables are illustrative and will need to be determined experimentally for your specific method and instrument.

Table 1: Retention Times of Derivatized this compound Stereoisomers

StereoisomerRetention Time (min)
(2R, 3R)-3-Aminopentan-2-ol derivativee.g., 15.2
(2S, 3S)-3-Aminopentan-2-ol derivativee.g., 15.5
(2R, 3S)-3-Aminopentan-2-ol derivativee.g., 16.1
(2S, 3R)-3-Aminopentan-2-ol derivativee.g., 16.4

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (Concentration Range) e.g., 1 - 100 µg/mL
Correlation Coefficient (r²) e.g., > 0.995
Limit of Detection (LOD) e.g., 0.3 µg/mL
Limit of Quantitation (LOQ) e.g., 1 µg/mL
Precision (%RSD) e.g., < 2%
Accuracy (% Recovery) e.g., 98 - 102%

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dry Dry Sample dissolve->dry add_reagent Add Silylating Reagent dry->add_reagent heat Heat Reaction Mixture add_reagent->heat cool Cool to Room Temp heat->cool

Derivatization Workflow for this compound.

GC_Analysis_Workflow start Derivatized Sample gc_injection GC Injection start->gc_injection separation Chromatographic Separation (Chiral Column) gc_injection->separation detection Detection (FID/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting Logical_Relationship analyte This compound properties Polar Low Volatility analyte->properties challenge Poor GC Performance properties->challenge solution Derivatization (Silylation) challenge->solution result Volatile Derivative solution->result analysis Successful GC Analysis result->analysis

References

Application Notes and Protocols for the Derivatization of 3-Aminopentan-2-ol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentan-2-ol is a chiral amino alcohol of interest in various fields, including pharmaceutical development and chemical synthesis. Due to its polarity and low volatility, direct analysis by gas chromatography (GC) is challenging. Derivatization is a crucial step to enhance its volatility, improve chromatographic separation, and increase detection sensitivity for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These application notes provide detailed protocols for the derivatization of this compound for analytical applications.

General Experimental Workflow

The general workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, the chemical derivatization reaction itself, and subsequent analysis by a chromatographic technique.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Dry Evaporate to Dryness (if necessary) Solvent->Dry Reagent Add Derivatization Reagent (e.g., Silylating or Acylating Agent) Dry->Reagent React Incubate/Heat (e.g., 60-100°C) Reagent->React Quench Quench Reaction (if necessary) React->Quench Extract Extract Derivative Quench->Extract Analysis Inject into GC-MS or HPLC Extract->Analysis

Caption: General experimental workflow for the derivatization of this compound.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of this compound by masking the polar hydroxyl (-OH) and amino (-NH2) groups.[1] The most common methods are silylation and acylation.[1]

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation replaces active hydrogens on the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group.[2][3] BSTFA is a common and effective silylating agent.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if necessary) to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

Acylation introduces an acyl group, which also increases volatility and can improve chromatographic peak shape.[4] TFAA is a common acylating agent that reacts with both the hydroxyl and amino groups.

Experimental Protocol:

  • Sample Preparation: Place 1-5 mg of this compound in a reaction vial and ensure it is dry.

  • Reagent Addition: Dissolve the sample in 200 µL of an appropriate solvent such as ethyl acetate.

  • Derivatization: Add 100 µL of TFAA to the vial.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantitative Data for GC-MS Methods (Illustrative)

The following table summarizes typical quantitative performance metrics that can be expected for the GC-MS analysis of derivatized amino alcohols. These values are illustrative and should be determined for each specific application.

ParameterSilylation (BSTFA)Acylation (TFAA)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Linearity (R²) (over 1-100 ng/mL) > 0.995> 0.990
Precision (RSD%) < 10%< 15%
Recovery 90 - 105%85 - 100%

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily used to introduce a chromophore or fluorophore into the this compound molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.[5][6]

Protocol 3: Pre-column Derivatization with o-Phthalaldehyde (OPA)

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[7][8][9] This is a rapid and sensitive method for the quantification of primary amino alcohols.

Experimental Protocol:

  • Reagent Preparation (OPA/Thiol Reagent): Prepare the derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol. Add 1.1 mL of 1M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of a thiol such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid. Dilute to 50 mL with the borate buffer. This reagent should be prepared fresh daily and protected from light.

  • Sample Preparation: Prepare a solution of this compound in a suitable diluent (e.g., 0.1 M HCl or water).

  • Derivatization: In a vial, mix 50 µL of the sample solution with 50 µL of the OPA/thiol reagent.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 minutes. The reaction is very fast.

  • Analysis: Inject an appropriate volume of the reaction mixture directly onto the HPLC system. The derivatives are relatively stable for about 30-60 minutes.

HPLC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Quantitative Data for HPLC-Fluorescence Method (Illustrative)
ParameterOPA Derivatization
Limit of Detection (LOD) 10 - 100 fmol
Limit of Quantification (LOQ) 50 - 500 fmol
Linearity (R²) (over 0.1-10 µM) > 0.998
Precision (RSD%) < 5%
Recovery 95 - 105%

Chiral Derivatization for Enantiomeric Separation

Since this compound is a chiral molecule, separating its enantiomers is often necessary. This can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.

Protocol 4: Chiral Derivatization with (S)-(+)-2-Methylbutanoyl chloride for GC-MS

Experimental Protocol:

  • Sample Preparation: Ensure a dry sample of this compound (1-5 mg) in a reaction vial.

  • Reagent Addition: Dissolve the sample in 200 µL of anhydrous dichloromethane (B109758) and add 50 µL of anhydrous pyridine.

  • Derivatization: Cool the mixture in an ice bath and slowly add a solution of (S)-(+)-2-Methylbutanoyl chloride (1.2 equivalents) in 100 µL of anhydrous dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by adding 200 µL of water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the diastereomeric amides can be analyzed by GC-MS on a standard non-chiral column.

Conclusion

The choice of derivatization method for this compound depends on the analytical technique employed and the specific requirements of the analysis, such as the need for quantitation or chiral separation. The protocols provided here offer robust starting points for the successful analysis of this amino alcohol in various research and development settings. It is recommended to optimize the reaction conditions and validate the method for each specific application and sample matrix.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Aminopentan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Aminopentan-2-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem IDIssuePotential CausesRecommended Actions
TR-01 Low or No Product Yield 1. Inactive Reagents: The reducing agent (e.g., NaBH₄, LiAlH₄) may have degraded due to improper storage. Catalysts for hydrogenation may be poisoned or deactivated. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Incorrect pH: For reductive amination, the pH is critical for imine formation.1. Use fresh, properly stored reagents. For catalytic reactions, use a fresh batch of catalyst. 2. Optimize the reaction temperature by running small-scale trials at various temperatures (e.g., 0 °C, room temperature, reflux). 3. Adjust the pH of the reaction mixture to the optimal range for imine formation (typically weakly acidic).
TR-02 Formation of Multiple Products (Low Selectivity) 1. Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce other functional groups if not controlled properly. 2. Incomplete Imine Formation: In reductive amination, if the imine is not fully formed before reduction, the starting ketone will be reduced to the corresponding alcohol. 3. Diastereoselectivity Issues: The reduction of the ketone can lead to different diastereomers (syn and anti).1. Use a milder reducing agent (e.g., NaBH₄) or control the stoichiometry of the strong reducing agent carefully. 2. Ensure complete imine formation by monitoring the reaction (e.g., by TLC or NMR) before adding the reducing agent, or use a one-pot method with a selective reducing agent like NaBH₃CN. 3. The choice of reducing agent and reaction conditions can influence diastereoselectivity. Chelation-controlled reductions can favor the syn diastereomer, while non-chelation-controlled reductions may favor the anti.
TR-03 Difficult Product Isolation and Purification 1. High Water Solubility: The presence of both amino and hydroxyl groups makes this compound relatively polar and water-soluble, complicating extraction. 2. Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can decrease the product's solubility in the aqueous phase. 2. Add a small amount of brine or a different organic solvent to help break the emulsion. 3. Optimize the solvent system for column chromatography. Derivatization of the amino or hydroxyl group can alter the polarity and improve separation.
TR-04 Inconsistent Results Between Batches 1. Variability in Raw Material Quality: Impurities in starting materials or solvents can affect the reaction outcome. 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or stirring rate can lead to different results.1. Ensure the purity of all starting materials and solvents before use. 2. Carefully control and monitor all reaction parameters. For larger scale reactions, ensure efficient mixing.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary methods for synthesizing this compound are:

  • Reduction of 3-Aminopentan-2-one (B13475745): This involves the reduction of the ketone functionality of the corresponding amino ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Reductive Amination: This is a two-step process that first involves the reaction of a ketone precursor (like 3-pentanone) with an amine source to form an imine, which is then reduced to the desired amine.[1]

  • Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Palladium on carbon) to reduce the corresponding amino ketone precursor. This approach is often suitable for larger-scale production.[1]

Q2: How can I control the stereochemistry of the final product?

A2: this compound has two chiral centers, leading to the possibility of four stereoisomers.[1] Controlling the stereochemistry can be achieved through:

  • Asymmetric Synthesis: Using chiral catalysts or auxiliaries to favor the formation of a specific stereoisomer.

  • Diastereoselective Reduction: The choice of reducing agent and reaction conditions can influence the ratio of diastereomers produced. For example, chelation-controlled reduction can favor the syn diastereomer.

  • Chiral Resolution: Separating a racemic or diastereomeric mixture using a chiral resolving agent.

Q3: What are some common side products or impurities I should be aware of?

A3: Potential impurities include unreacted starting materials (e.g., 3-aminopentan-2-one or 3-pentanone), the undesired diastereomer or enantiomer, and byproducts from the reducing agent.[2] Over-alkylation products can also be an issue in reductive amination.[2]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are useful for monitoring the progress of the reaction. For product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry are essential. To determine the enantiomeric or diastereomeric purity, chiral high-performance liquid chromatography (HPLC) is often used.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical reaction conditions and outcomes for different synthetic approaches to amino alcohols. Note that specific results for this compound may vary, and optimization is often required.

Synthesis MethodPrecursorReagents & ConditionsTypical YieldKey Considerations
Reduction of β-Enaminoketone β-Enaminoketone derived from a 1,3-dioneMetallic sodium, THF/isopropyl alcohol, 0 °C to room temperature.75-77% (for a similar cyclic system)[3]Good for producing diastereomeric mixtures that may be separable. The precursor is synthesized from a 1,3-dione and an amine.
Catalytic Hydrogenation 3-Aminopentan-2-oneH₂, Pd/C catalyst, elevated pressure and temperature.High yields are generally achievable.Suitable for industrial-scale production. Requires specialized high-pressure equipment.[1]
Reductive Amination 3-Pentanone, Ammonia (B1221849)/Amine source1. Imine formation (weakly acidic pH). 2. Reduction (e.g., NaBH₃CN, H₂/catalyst).Varies depending on substrate and conditions.A versatile method that can be performed in one pot. The choice of reducing agent is crucial to avoid reducing the starting ketone.
Reduction of Amino Ketone 3-Aminopentan-2-oneNaBH₄ or LiAlH₄ in a suitable solvent (e.g., methanol, THF).Generally good to high yields.A straightforward method. LiAlH₄ is a stronger reducing agent and requires anhydrous conditions and careful handling. NaBH₄ is a milder and safer alternative.[1]

Experimental Protocols

Method 1: Reduction of a β-Enaminoketone (Adapted from a similar procedure for 3-Aminocyclohexanol)

This protocol is based on the synthesis of a similar amino alcohol and may require optimization for this compound.[3]

Step 1: Synthesis of the β-Enaminoketone Precursor

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the appropriate 1,3-dione (e.g., 2,4-pentanedione) and an amine (e.g., ammonia or a primary amine) in toluene (B28343).

  • Reflux the mixture for several hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the toluene under reduced pressure. The resulting crude β-enaminoketone can be purified by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add small pieces of metallic sodium (excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully remove any unreacted sodium.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Precursor Synthesis (if applicable) cluster_main_reaction Main Reaction cluster_purification Product Isolation and Purification start Start with Precursors prep_reaction Reaction to form 3-Aminopentan-2-one or β-Enaminoketone start->prep_reaction prep_workup Workup and Purification of Precursor prep_reaction->prep_workup main_reaction Reduction / Reductive Amination / Catalytic Hydrogenation prep_workup->main_reaction monitoring Reaction Monitoring (TLC, GC-MS) main_reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography / Distillation) workup->purification analysis Product Characterization (NMR, IR, MS, Chiral HPLC) purification->analysis end Final Product: This compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Experiment Complete check_yield Check Yield and Purity start->check_yield is_yield_low Is Yield Low? check_yield->is_yield_low is_purity_low Is Purity Low? is_yield_low->is_purity_low No check_reagents Verify Reagent Activity and Purity is_yield_low->check_reagents Yes analyze_byproducts Identify Byproducts (GC-MS, NMR) is_purity_low->analyze_byproducts Yes end Successful Synthesis is_purity_low->end No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->check_yield adjust_reductant Adjust Reducing Agent (Stoichiometry/Type) analyze_byproducts->adjust_reductant optimize_purification Optimize Purification Method adjust_reductant->optimize_purification optimize_purification->check_yield

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Aminopentan-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-Aminopentan-2-ol and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities in this compound, particularly when synthesized via reductive amination of 3-pentanone (B124093), can include:

  • Unreacted starting materials: Residual 3-pentanone or the amine source.

  • Intermediate imine: Incomplete reduction of the imine intermediate.

  • Over-reduction products: Formation of pentan-2-ol if the ketone is reduced without subsequent amination.

  • Dialkylation products: Secondary amine byproducts from the reaction of the product with the starting materials.

  • Solvent residues: Incomplete removal of reaction or purification solvents.

Q2: My this compound streaks significantly during silica (B1680970) gel column chromatography. How can I resolve this?

A2: Streaking, or tailing, of amines on silica gel is a common issue due to the acidic nature of the silica. The basic amino group of your compound interacts strongly with the acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (typically 0.1-1% v/v), into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina (B75360). For highly basic compounds, amine-functionalized silica can also be an effective choice.

Q3: I am struggling to separate the diastereomers of a this compound derivative. What strategies can I employ?

A3: Separating diastereomers can be challenging. Here are a few approaches:

  • Optimize column chromatography: Careful optimization of the mobile phase polarity is crucial. A shallow gradient elution can often provide better separation than an isocratic one. Screening different solvent systems is recommended.

  • Recrystallization: If the diastereomers are solid, fractional recrystallization can be an effective purification method. This technique relies on the different solubilities of the diastereomers in a particular solvent system.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase can provide high-purity diastereomers.

Q4: How can I resolve the enantiomers of racemic this compound?

A4: The most common method for resolving racemic amino alcohols like this compound is through the formation of diastereomeric salts using a chiral resolving agent. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are suitable for this purpose.[1] The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] After separation, the desired enantiomer can be liberated from the salt by treatment with a base.

Q5: My final product is a viscous oil instead of a crystalline solid. What could be the issue?

A5: If you expect a solid product but obtain an oil, it is likely due to the presence of impurities that are depressing the melting point. Common culprits include residual solvents or unreacted starting materials. Ensure the product is thoroughly dried under high vacuum to remove any volatile impurities. If the issue persists, further purification by column chromatography or distillation may be necessary.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatography Compound is irreversibly adsorbed onto the silica gel.Add triethylamine (0.1-1%) to the eluent to reduce strong acidic interactions. If this fails, switch to a neutral or basic alumina stationary phase.
The chosen eluent is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For very polar amino alcohols, a gradient including methanol (B129727) may be necessary.
Low yield after distillation Thermal decomposition of the product at high temperatures.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.
Product is lost in the forerun or residue.Use a fractional distillation column (e.g., Vigreux) for better separation and carefully monitor the distillation temperature to collect the correct fraction.
Low yield of desired diastereomeric salt during chiral resolution The desired salt is too soluble in the chosen solvent.Try cooling the crystallization mixture to a lower temperature to decrease solubility. Alternatively, a less polar solvent can be added as an anti-solvent to induce precipitation.
Both diastereomeric salts co-precipitate.The chosen solvent system is not optimal for differential crystallization. Screen a variety of solvents or solvent mixtures (e.g., ethanol (B145695), methanol, acetone, often with the addition of water) to find a system where the solubility of the two diastereomeric salts is significantly different.[2]
Issue 2: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities Inappropriate mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution may be necessary for complex mixtures.
Column is overloaded.Use a larger diameter column or reduce the amount of crude material loaded. As a rule of thumb, use at least 50g of silica gel for every 1g of crude mixture.
Poorly packed column.Ensure the silica gel is packed uniformly without air bubbles or channels. Wet packing (slurry method) is generally preferred over dry packing.
Streaking/Tailing of the product spot/peak Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase. Alternatively, use a neutral or basic alumina column.
Issue 3: Low Enantiomeric Excess (e.e.) After Chiral Resolution
Symptom Possible Cause Suggested Solution
The enantiomeric excess after chiral resolution is below the desired level. Incomplete separation of diastereomers.Perform multiple recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product after liberation of the free amine.[2]
Racemization of the product during work-up.Avoid harsh acidic or basic conditions and high temperatures during the work-up, as these can sometimes lead to racemization at the chiral center.[2]
Inaccurate measurement of enantiomeric excess.Use a validated chiral HPLC or GC method to accurately determine the enantiomeric excess.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Predicted Boiling Point 186.8 ± 13.0 °C at 760 mmHg
Predicted Density 0.912 ± 0.06 g/cm³
Predicted pKa 12.95 ± 0.45

Note: The physical properties listed are predicted values and may vary from experimentally determined values.

Table 2: Comparison of Purification Techniques for Amino Alcohols (General Data)

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Vacuum Distillation >98%60-80%Effective for removing non-volatile impurities and solvents. Scalable.Potential for thermal degradation of sensitive compounds.
Column Chromatography >99%50-90%High resolution for complex mixtures. Adaptable to various polarities.Can be time-consuming and requires large solvent volumes. Potential for product loss on the column.
Recrystallization >99%40-70%Can provide very high purity for solid compounds. Cost-effective.Requires the compound to be a solid. Finding a suitable solvent can be challenging.
Diastereomeric Salt Resolution >95% e.e.30-50% (per enantiomer)Effective method for separating enantiomers.Requires a suitable chiral resolving agent. Can be a multi-step process.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring if using a stir bar.

    • Gradually apply vacuum to the system, reducing the pressure to the desired level.

    • Slowly heat the distillation flask using a heating mantle or oil bath.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • Once the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on silica gel.

  • Mobile Phase Selection:

    • Using TLC, determine a suitable solvent system. A good starting point for amino alcohols is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) with 0.1-1% triethylamine (TEA).

    • The ideal mobile phase should provide an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the mobile phase. Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Chiral Resolution by Diastereomeric Salt Formation

This protocol describes a general procedure for the resolution of racemic this compound using L-(+)-tartaric acid.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or a methanol/water mixture).

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For maximum yield, the flask can be placed in an ice bath or refrigerator for several hours or overnight.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The enantiomeric excess of the amine in the crystallized salt can be improved by recrystallizing the salt from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt crystals in water.

    • Add a base (e.g., 2M NaOH solution) until the pH is >10 to neutralize the tartaric acid and liberate the free amine.

  • Extraction and Isolation:

    • Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified enantiomer.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC or chiral GC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_chiral Chiral Resolution cluster_analysis Analysis crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization (for solid derivatives) crude_product->recrystallization purity_analysis Purity Analysis (GC, NMR) distillation->purity_analysis chromatography->purity_analysis recrystallization->purity_analysis diastereomeric_salt Diastereomeric Salt Formation & Crystallization liberation Liberation of Free Amine diastereomeric_salt->liberation ee_analysis e.e. Analysis (Chiral HPLC/GC) liberation->ee_analysis purity_analysis->diastereomeric_salt If Racemic

Caption: General purification workflow for this compound.

troubleshooting_chromatography cluster_solution Solutions cluster_verification Verification start Streaking/Tailing on Silica Gel Column? add_base Add Triethylamine (0.1-1%) to Mobile Phase start->add_base Yes change_stationary_phase Use Alternative Stationary Phase (Alumina, Amine-Silica) start->change_stationary_phase Yes check_tlc Re-optimize on TLC add_base->check_tlc change_stationary_phase->check_tlc run_column Run Optimized Column check_tlc->run_column analyze Analyze Fractions run_column->analyze

Caption: Troubleshooting streaking in column chromatography.

chiral_resolution_logic start Start with Racemic This compound react_with_acid React with Chiral Acid (e.g., L-(+)-Tartaric Acid) start->react_with_acid form_salts Formation of Diastereomeric Salts react_with_acid->form_salts crystallize Fractional Crystallization form_salts->crystallize separate Separate Crystals (Less Soluble Salt) from Mother Liquor crystallize->separate liberate_crystals Liberate Amine from Crystals (Base Treatment) separate->liberate_crystals Solid liberate_filtrate Liberate Amine from Filtrate (Base Treatment) separate->liberate_filtrate Liquid enantiomer1 Enantiomer 1 liberate_crystals->enantiomer1 enantiomer2 Enantiomer 2 liberate_filtrate->enantiomer2

Caption: Logical workflow for chiral resolution.

References

Technical Support Center: Enhancing Enantioselectivity with 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 3-Aminopentan-2-ol in enantioselective synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a chiral ligand or auxiliary to improve the enantioselectivity of chemical reactions.

Issue ID Problem Potential Causes Suggested Solutions
EE-01 Low Enantiomeric Excess (e.e.) 1. Impure this compound: Racemic or diastereomeric impurities in the amino alcohol will lead to the formation of less selective catalytic species. 2. Suboptimal Reaction Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower e.e. 3. Incorrect Stoichiometry: The ratio of the ligand to the metal catalyst can be crucial for the formation of the active chiral complex. 4. Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[1]1. Verify Purity: Ensure the enantiomeric and diastereomeric purity of this compound using chiral chromatography or NMR analysis of a Mosher's ester derivative. 2. Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance enantioselectivity. 3. Titrate Ligand:Metal Ratio: Systematically vary the molar ratio of this compound to the metal precursor to identify the optimal conditions. 4. Solvent Screening: Test a variety of aprotic solvents with different polarities (e.g., toluene (B28343), THF, dichloromethane (B109758), hexanes).
YLD-01 Low Reaction Yield 1. Catalyst Inactivity: The active catalytic species may not be forming efficiently or may be degrading under the reaction conditions. 2. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or low temperature. 3. Side Reactions: The substrate or product may be undergoing decomposition or other non-productive reaction pathways.1. Pre-formation of Catalyst: Consider pre-forming the catalyst by stirring the metal precursor and this compound together before adding the substrates. 2. Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction over time to determine the optimal reaction duration. 3. Adjust Conditions: If side reactions are suspected, try running the reaction at a lower temperature or for a shorter duration.
REP-01 Inconsistent Results 1. Atmospheric Moisture/Oxygen: Many organometallic reactions are sensitive to moisture and oxygen, which can deactivate the catalyst. 2. Variability in Reagent Quality: The purity of substrates, solvents, and metal precursors can vary between batches.1. Inert Atmosphere: Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Use High-Purity Reagents: Use freshly distilled or purified solvents and high-purity substrates and reagents.

Frequently Asked Questions (FAQs)

Q1: Which stereoisomer of this compound should I use?

The choice of stereoisomer (e.g., (2R,3S), (2S,3R), (2R,3R), or (2S,3S)) is critical as it will determine the absolute configuration of the product.[2] The selection depends on the desired enantiomer of your target molecule and the mechanism of the reaction. It is often necessary to screen different isomers to find the one that provides the highest enantioselectivity for a specific transformation.

Q2: How can I prepare the active catalyst from this compound?

Typically, the chiral ligand is deprotonated with a suitable base (e.g., n-BuLi or the organometallic reagent itself) in an anhydrous solvent. The metal source is then added to form the active chiral catalyst in situ. For example, in the addition of diethylzinc (B1219324) to an aldehyde, the this compound is often mixed with diethylzinc, which serves as both the reagent and the precursor for the zinc-based catalyst.

Q3: What analytical techniques are suitable for determining the enantiomeric excess (e.e.) of my product?

The most common and reliable method for determining e.e. is chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). It is essential to have a racemic sample of the product to ensure proper peak identification and separation.

Q4: Can this compound be used as a chiral auxiliary?

Yes, this compound can be covalently attached to a substrate to form a chiral entity that directs the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Experimental Protocols

Representative Application: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)

This protocol describes a hypothetical but representative application of (2S,3R)-3-aminopentan-2-ol as a chiral ligand in the enantioselective ethylation of benzaldehyde.

Materials:

  • (2S,3R)-3-Aminopentan-2-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of (2S,3R)-3-aminopentan-2-ol (0.05 mmol, 1.0 equiv) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 44 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Add freshly distilled benzaldehyde (1.0 mmol, 20 equiv) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

The following table presents hypothetical data for the enantioselective addition of diethylzinc to benzaldehyde using different stereoisomers of this compound, illustrating the impact of the ligand's stereochemistry on the reaction outcome. This data is based on typical results observed for similar chiral amino alcohols in this reaction.[3]

Ligand Stereoisomer Temperature (°C) Yield (%) e.e. (%) Product Configuration
(2S,3R)-3-Aminopentan-2-ol08892(S)
(2R,3S)-3-Aminopentan-2-ol08591(R)
(2S,3S)-3-Aminopentan-2-ol07565(S)
(2R,3R)-3-Aminopentan-2-ol07268(R)

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add (2S,3R)-3-Aminopentan-2-ol and Toluene to Flask cool_add_zn 2. Cool to 0°C and Add Diethylzinc reagents->cool_add_zn catalyst_formation 3. Stir for 30 min (Catalyst Formation) cool_add_zn->catalyst_formation add_aldehyde 4. Add Benzaldehyde catalyst_formation->add_aldehyde reaction 5. Stir at 0°C (Monitor by TLC) add_aldehyde->reaction quench 6. Quench with aq. NH4Cl reaction->quench workup 7. Extraction and Drying quench->workup purification 8. Column Chromatography workup->purification analysis 9. Chiral HPLC Analysis purification->analysis

Caption: Workflow for the enantioselective ethylation of benzaldehyde.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_ee start Low e.e. Observed check_purity Verify Purity of This compound start->check_purity check_temp Lower Reaction Temperature check_purity->check_temp Purity OK end Improved e.e. check_purity->end Impurity Found & Corrected check_ratio Optimize Ligand:Metal Ratio check_temp->check_ratio No Improvement check_temp->end Improvement check_solvent Screen Different Solvents check_ratio->check_solvent No Improvement check_ratio->end Improvement check_solvent->end Improvement

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Scale-up of 3-Aminopentan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminopentan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chiral amino alcohol. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Reaction Yield

  • Question: We are experiencing a lower than expected yield of this compound during our scale-up. What are the potential causes and how can we mitigate this?

  • Answer: Low yields in the synthesis of this compound can stem from several factors, particularly when transitioning to a larger scale. A common route to this compound is the catalytic hydrogenation of 3-aminopentan-2-one (B13475745).[1] Key areas to investigate include:

    • Inefficient Hydrogenation: Ensure adequate catalyst loading (e.g., Palladium on carbon) and sufficient hydrogen pressure.[1] Inadequate mixing can also lead to poor catalyst contact with the substrate.

    • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.

    • Sub-optimal Reaction Conditions: Temperature and pressure play a crucial role. Reactions are often conducted under elevated temperature and pressure to ensure high yields.[1]

Issue 2: Formation of Impurities and By-products

  • Question: We are observing the formation of significant impurities, particularly a higher molecular weight by-product. What is this impurity and how can its formation be minimized?

  • Answer: A common by-product in reductive amination reactions is the formation of a secondary amine. This occurs when the desired primary amine product reacts with another molecule of the starting ketone. This issue is more prevalent at the higher concentrations and temperatures typical of scale-up operations. To minimize the formation of this secondary amine, it is advisable to use an excess of the amine source (e.g., ammonia) to drive the reaction towards the formation of the primary amine. Careful control of reaction temperature and stoichiometry is critical.[2]

Issue 3: Challenges in Achieving High Enantiomeric Purity

  • Question: Achieving high enantiomeric purity is critical for our application. What strategies can we employ to improve the stereoselectivity of our synthesis?

  • Answer: For pharmaceutical applications, high enantiomeric purity is often a critical requirement.[1] Strategies to enhance stereoselectivity include:

    • Chiral Catalysts: The use of asymmetric hydrogenation with chiral catalysts, such as Ru-BINAP complexes, can significantly improve enantiomeric excess.[1]

    • Solvent Selection: The choice of solvent can influence the stereochemical outcome. Polar aprotic solvents like DMF may help reduce racemization during amination.[1]

    • Chiral Pool Synthesis: Starting from a readily available chiral molecule and chemically transforming it into the desired product is another effective approach.[3]

Issue 4: Difficulties in Product Purification

  • Question: We are facing challenges in purifying this compound at a larger scale, specifically with foaming during distillation. What are the recommended purification methods?

  • Answer: The purification of amino alcohols like this compound can be challenging due to their physical properties.

    • Vacuum Distillation: The presence of both an amino and a hydroxyl group can lead to foaming and potential for side reactions at elevated temperatures. Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation. The use of a suitable anti-foaming agent can also be effective.[2]

    • Crystallization: Another effective technique is crystallization. By forming a salt of the amine (e.g., with hydrochloric or sulfuric acid), you can often induce crystallization, which is a highly effective method for removing impurities. The purified salt can then be neutralized to yield the free base.[2]

    • Resolution of Racemic Mixtures: For separating enantiomers, diastereomeric salt formation with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) is a common resolution technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for industrial scale?

A1: The most common and scalable routes for the synthesis of this compound include:

  • Catalytic Hydrogenation of Amino Ketones: This method involves the hydrogenation of a precursor like 3-aminopentan-2-one using a metal catalyst such as palladium on carbon (Pd/C). This approach is often favored for industrial-scale production due to its efficiency.[1]

  • Reductive Amination: This process typically involves the reaction of a ketone precursor with an amine source, followed by the reduction of the intermediate imine.[1]

  • Reduction of Amino Ketones: The corresponding amino ketone can be reduced using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Scaling up any chemical process requires a thorough safety assessment. Key considerations include:

  • Exothermic Reactions: Many of the synthesis steps can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.[4]

  • Pressure Systems: If using hydrogenation, ensure the reactor is properly rated for the intended pressure and is equipped with a pressure relief system.[4]

  • Handling of Reagents: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area, especially when handling corrosive or volatile reagents like aqueous ammonia.[4]

Q3: How can we monitor the progress of the reaction during scale-up?

A3: In-situ monitoring is crucial for process control. Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column can be used to track the consumption of starting materials, the formation of the product, and the enantiomeric purity in real-time.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents for 3-Aminopentan-2-one Reduction

Reducing AgentTypical SolventKey AdvantagesKey Challenges
Sodium Borohydride (NaBH₄)Methanol, EthanolMilder, more selectiveMay require longer reaction times
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful, fast reactionsHighly reactive, requires strict anhydrous conditions
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, MethanolCost-effective for large scale, clean reactionRequires specialized high-pressure equipment

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low YieldIncomplete reaction, side reactionsOptimize catalyst loading, pressure, and temperature; ensure efficient mixing.
By-product FormationReaction of product with starting materialUse an excess of the amine source; control temperature and stoichiometry.
Low Enantiomeric ExcessNon-selective catalyst/reagentsEmploy chiral catalysts (e.g., Ru-BINAP); screen different solvents.
Foaming during DistillationInherent properties of amino alcoholsUse vacuum distillation; add an anti-foaming agent.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Aminopentan-2-one

  • Reactor Setup: Charge a suitable high-pressure reactor with 3-aminopentan-2-one and a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add the palladium on carbon (Pd/C) catalyst under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor and carefully release the pressure. Remove the catalyst by filtration through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude this compound by vacuum distillation.

Visualizations

TroubleshootingWorkflow start Problem Identified: Low Yield or Impurities check_reaction Review Reaction Parameters: - Temperature - Pressure - Stirring Speed start->check_reaction check_reagents Analyze Starting Materials: - Purity of Ketone - Amine Source Concentration - Catalyst Activity start->check_reagents check_purification Evaluate Purification Method: - Distillation Conditions - Crystallization Solvent start->check_purification optimize_conditions Optimize Reaction Conditions: - Adjust Temp/Pressure - Increase Stirring check_reaction->optimize_conditions purify_reagents Purify/Replace Reagents: - Use Fresh Catalyst - Check Amine Titration check_reagents->purify_reagents optimize_purification Refine Purification: - Adjust Vacuum - Screen Solvents check_purification->optimize_purification end Problem Resolved optimize_conditions->end purify_reagents->end optimize_purification->end

Caption: Troubleshooting workflow for scale-up challenges.

SynthesisWorkflow start Start: 3-Aminopentan-2-one reaction Reaction Step: - Catalytic Hydrogenation or - Reductive Amination start->reaction workup Work-up: - Catalyst Filtration - Solvent Removal reaction->workup purification Purification: - Vacuum Distillation or - Crystallization workup->purification analysis Analysis: - GC/HPLC for Purity - Chiral HPLC for ee% purification->analysis end Final Product: This compound analysis->end

Caption: General experimental workflow for synthesis.

References

Technical Support Center: 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Aminopentan-2-ol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: What are the main degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, amino alcohols, in general, are susceptible to oxidation and reactions with acids. Degradation can be accelerated by exposure to heat, light, and humidity.

Q4: How can I tell if my sample of this compound has degraded?

A4: Signs of degradation may include a change in color, the appearance of precipitates, or an off-odor. For a definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to check for the presence of impurities or degradation products.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Change in sample color or appearance Oxidation or contamination.Discard the sample if purity is critical. For future prevention, ensure storage under an inert atmosphere and in a tightly sealed container.
Unexpected reaction products in an experiment Degradation of this compound due to incompatible reagents or conditions.Verify the compatibility of all reagents with this compound. Consider performing a stability test of the compound under your experimental conditions.
Inconsistent experimental results Inconsistent purity of this compound between batches or over time.Re-analyze the purity of your this compound sample before use. If degradation is suspected, a fresh sample should be used.

Stability and Storage Summary

Parameter Recommendation
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert (e.g., Argon, Nitrogen)
Light Protect from light
Moisture Store in a dry environment
Incompatibilities Strong oxidizing agents, acids

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. This protocol outlines a general approach for this compound.

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • If coupled with a mass spectrometer, determine the mass of the degradation products to aid in structure elucidation.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Encountered check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_appearance Visual Inspection (Color, Precipitate) start->check_appearance analytical_test Perform Analytical Purity Test (e.g., HPLC) check_storage->analytical_test check_appearance->analytical_test degraded Degradation Confirmed analytical_test->degraded not_degraded No Degradation Detected analytical_test->not_degraded discard_sample Discard and Use Fresh Sample degraded->discard_sample investigate_process Investigate Experimental Conditions/Reagents not_degraded->investigate_process end_issue End: Address Process Issue discard_sample->end_issue end_ok End: Proceed with Experiment investigate_process->end_ok

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Start: Forced Degradation Study prep_sample Prepare Stock Solution of This compound start->prep_sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_sample->stress_conditions sample_collection Collect Samples at Time Intervals stress_conditions->sample_collection analytical_analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) sample_collection->analytical_analysis data_analysis Analyze Data & Identify Degradants analytical_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Technical Support Center: Troubleshooting Diastereomeric Separations of 3-Aminopentan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereomeric separation of 3-aminopentan-2-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of this compound derivatives?

A1: The two most common and effective methods for separating diastereomers of this compound derivatives are diastereomeric salt crystallization and chiral chromatography (HPLC/SFC).

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for separating diastereomers. These methods exploit the differential interactions between the diastereomers and the chiral environment of the column to achieve separation.

Q2: Which chiral resolving agents are suitable for the diastereomeric salt crystallization of this compound?

A2: For amino alcohols like this compound, chiral acids are used as resolving agents. Commonly effective choices include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1] The selection of the optimal resolving agent often requires screening to find the one that forms diastereomeric salts with the largest difference in solubility.

Q3: Why am I observing poor peak shape (e.g., tailing) in the chiral HPLC analysis of my this compound derivative?

A3: Poor peak shape, particularly tailing, for basic compounds like this compound derivatives is often due to secondary interactions between the amine functional group and acidic silanol (B1196071) groups on the silica-based stationary phase.[3] This can be addressed by adding a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.

Q4: Can temperature be used to improve the separation of this compound diastereomers?

A4: Yes, temperature is a critical parameter in chiral separations. Lowering the column temperature often enhances the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the chiral stationary phase.[4] However, in some cases, increasing the temperature can improve efficiency and resolution, so it is an empirical parameter that should be optimized for each specific separation.[5]

Q5: What is "oiling out" during crystallization and how can I prevent it?

A5: "Oiling out" is the separation of a compound from a solution as a liquid or oil rather than a crystalline solid. This can occur if the melting point of the diastereomeric salt is lower than the crystallization temperature or if the solution is too concentrated. To prevent this, you can try adding more solvent to dilute the solution, lowering the final crystallization temperature, or changing the solvent system to one that favors crystallization.

Troubleshooting Guides

Chromatographic Separations (HPLC/SFC)

Issue 1: Poor or No Resolution of Diastereomeric Peaks

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for the diastereomers of my this compound derivative. What should I do?

  • Answer:

    • Verify Chiral Stationary Phase (CSP) Selection: Ensure the chosen CSP is appropriate for amino alcohols. Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and cyclodextrin-based columns are often good starting points.[6] A screening of different CSPs is highly recommended.

    • Optimize Mobile Phase Composition:

      • Normal Phase (NP): Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.

      • Supercritical Fluid Chromatography (SFC): Adjust the percentage of the co-solvent (typically an alcohol like methanol (B129727) or ethanol). The nature of the co-solvent can also be changed to alter selectivity.

    • Introduce or Change Mobile Phase Additives: For basic compounds like this compound, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) can improve peak shape and may enhance resolution.[3]

    • Adjust Temperature: Lowering the column temperature can often improve resolution. Experiment with temperatures ranging from 10°C to 40°C.[4][5]

    • Reduce Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, sometimes leading to better resolution.

Illustrative Data: Effect of Mobile Phase Modifier on HPLC Resolution

Mobile Phase (Hexane:Isopropanol, v/v)Resolution (Rs)
95:51.1
90:101.6
85:151.4
80:201.0

Data is illustrative and will vary based on the specific derivative and chiral stationary phase.

Issue 2: Peak Tailing or Fronting

  • Question: The peaks for my diastereomers are asymmetrical (tailing or fronting). How can I improve the peak shape?

  • Answer:

    • Add a Mobile Phase Additive: As mentioned, for basic analytes, add a basic modifier like DEA (0.1-0.5%) to the mobile phase in normal phase or SFC to minimize interactions with residual silanols.[3]

    • Check for Column Overload: Inject a smaller volume or a more dilute sample to ensure you are not saturating the column.

    • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.

    • Inspect Column Health: A contaminated or old column can lead to poor peak shapes. Flush the column with a strong solvent or consider replacing it if performance does not improve.

Diastereomeric Salt Crystallization

Issue 1: No Crystals are Forming

  • Question: After mixing my racemic this compound derivative with the chiral resolving agent, no crystals have formed, even after cooling. What are the next steps?

  • Answer:

    • Increase Concentration: The solution may be too dilute (undersaturated). Try to carefully evaporate some of the solvent to increase the concentration.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create nucleation sites.

      • Seeding: If you have a small amount of the desired diastereomeric salt crystals, add a single seed crystal to the supersaturated solution to initiate crystallization.[2]

    • Add an Anti-Solvent: Slowly add a solvent in which the diastereomeric salts are poorly soluble. This will reduce the overall solubility and can induce precipitation.

    • Re-evaluate Solvent Choice: The chosen solvent may be too good a solvent for both diastereomers. A systematic solvent screening is often necessary.[2]

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

  • Question: I have isolated crystals, but the diastereomeric excess is low, indicating poor separation. How can this be improved?

  • Answer:

    • Systematic Solvent Screening: This is the most critical step. The goal is to find a solvent or solvent mixture where the solubility difference between the two diastereomeric salts is maximized.[2]

    • Optimize Cooling Rate: A slower, more controlled cooling process often leads to higher purity crystals. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.

    • Perform Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can be repeated to further enhance the diastereomeric purity, though it may result in some loss of yield.

    • Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any mother liquor containing the more soluble diastereomer from the crystal surfaces.

Illustrative Data: Solvent Screening for Diastereomeric Crystallization

Solvent SystemYield of Crystals (%)Diastereomeric Excess (d.e.) (%)
Methanol6570
Ethanol5085
Isopropanol4595
Acetone7060
Ethyl Acetate3098

Data is illustrative and will vary based on the specific derivative and resolving agent.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization Screening

  • Salt Formation: In separate vials, dissolve a small, equimolar amount of the racemic this compound derivative and a chiral resolving agent (e.g., (+)-tartaric acid) in a series of different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Crystallization: Gently heat the vials to ensure complete dissolution, then allow them to cool slowly to room temperature. If no crystals form, place the vials in a refrigerator (4°C).

  • Isolation: If crystals form, isolate them by vacuum filtration, washing with a small amount of the cold solvent.

  • Analysis: Dry the crystals and determine the yield. Liberate the free amine by dissolving the salt in water and adding a base (e.g., 1M NaOH) until the pH is >10. Extract the amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.

  • Determine d.e.: Analyze the recovered amine by chiral HPLC or SFC to determine the diastereomeric excess.

Protocol 2: General Method for Chiral HPLC Separation

  • Column: Chiralpak AD-H (or similar polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at an appropriate wavelength (if derivatized) or by a universal detector like a Corona Charged Aerosol Detector (CAD) if underivatized.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and monitor the chromatogram. Adjust the mobile phase composition (ratio of hexane (B92381) to isopropanol) to optimize the resolution.

Visualizations

Troubleshooting_HPLC_Resolution start Poor or No Resolution (Rs < 1.5) csp_check Is CSP appropriate for amino alcohols? start->csp_check mp_optim Optimize Mobile Phase (Modifier % and Type) csp_check->mp_optim Yes change_csp Screen Different CSPs csp_check->change_csp No add_additive Add/Optimize Basic Additive (e.g., 0.1% DEA) mp_optim->add_additive temp_optim Optimize Temperature (Try Lower Temp First) add_additive->temp_optim flow_rate Decrease Flow Rate temp_optim->flow_rate success Resolution Achieved (Rs >= 1.5) flow_rate->success change_csp->start

Caption: Troubleshooting workflow for poor HPLC resolution.

Crystallization_Troubleshooting start No Crystals Formed concentration Is solution supersaturated? start->concentration induce Induce Nucleation (Scratch or Seed) concentration->induce Yes increase_conc Increase Concentration (Evaporate Solvent or Add Anti-Solvent) concentration->increase_conc No solvent_screen Perform Systematic Solvent Screen induce->solvent_screen Still No Crystals success Crystals Formed induce->success increase_conc->start solvent_screen->start

Caption: Decision tree for troubleshooting crystallization failure.

References

Technical Support Center: Overcoming Low Yields in Reactions with 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields in reactions involving 3-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used and what are the typical causes of low yields?

A1: this compound is a versatile chiral amino alcohol frequently used in acylation reactions to form amides, and as a chiral ligand or catalyst in asymmetric synthesis.[1] Low yields in these reactions can often be attributed to several factors:

  • Poor quality of starting materials: Impurities in this compound or the reacting partner can interfere with the reaction.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst choice can lead to incomplete reactions or the formation of side products.

  • Side reactions: The bifunctional nature of this compound (containing both an amino and a hydroxyl group) can lead to unwanted side reactions if not properly managed.

  • Difficult work-up and purification: The polarity of this compound and its derivatives can lead to product loss during extraction and purification steps.[2]

Q2: How can I minimize the formation of byproducts during the acylation of this compound?

A2: To minimize byproducts during acylation, selective N-acylation is crucial. The amino group of this compound is generally more nucleophilic than the hydroxyl group. However, to ensure selectivity and prevent O-acylation, consider the following:

  • Choice of acylating agent: Acid chlorides are highly reactive and may lead to less selectivity. Using a less reactive acylating agent like an anhydride (B1165640) or employing coupling agents for carboxylic acids can improve selectivity.

  • Reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C) can favor the more kinetically controlled N-acylation.

  • Use of a base: A non-nucleophilic base, such as triethylamine, can be used to scavenge the acid byproduct (e.g., HCl) without competing in the acylation reaction.

Q3: My reductive amination reaction to synthesize a this compound derivative is stalling. What are the likely causes?

A3: A stalled reductive amination can be due to several factors.[1] Common issues include:

  • Deactivated reagent or catalyst: The reducing agent or catalyst may have lost its activity due to improper storage or handling. It is recommended to use fresh reagents.[2]

  • Presence of an inhibitor: Impurities in the starting materials or solvent can act as inhibitors. Purification of the starting materials may be necessary.[2]

  • Product inhibition: The amine product formed can sometimes inhibit the catalyst.

Q4: I am observing a complex mixture of products in my reaction. How can I identify the components?

A4: A complex product mixture can be analyzed using various techniques. Thin-Layer Chromatography (TLC) is a quick method to assess the number of components. For identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the structures of the products and byproducts.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation of this compound

This guide provides a systematic approach to troubleshooting low yields in the N-acylation of this compound to form the corresponding amide.

Troubleshooting Workflow for Low Yield in N-Acylation

LowYieldTroubleshooting start Low Yield Observed in N-Acylation Reaction check_reagents Verify Purity and Reactivity of This compound and Acylating Agent start->check_reagents reagents_impure Re-purify Starting Materials (Distillation or Recrystallization) check_reagents->reagents_impure Impurities Detected optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure reagents_impure->optimize_conditions conditions_suboptimal Adjust Temperature, Solvent, Base, or Stoichiometry optimize_conditions->conditions_suboptimal Yield Still Low monitor_reaction Monitor Reaction Progress (e.g., by TLC or GC) optimize_conditions->monitor_reaction Conditions Optimized conditions_suboptimal->monitor_reaction reaction_incomplete Reaction Incomplete or Stalled monitor_reaction->reaction_incomplete extend_time Extend Reaction Time or Increase Temperature Cautiously reaction_incomplete->extend_time Yes check_workup Evaluate Work-up and Purification Procedure reaction_incomplete->check_workup No, Reaction Complete extend_time->monitor_reaction product_loss Product Loss During Extraction or Chromatography check_workup->product_loss optimize_purification Optimize Extraction pH and Chromatography Conditions product_loss->optimize_purification Yes side_reactions Investigate Potential Side Reactions (e.g., O-acylation) product_loss->side_reactions No, Minimal Loss success Improved Yield optimize_purification->success modify_protocol Modify Protocol to Enhance Selectivity (e.g., change acylating agent) side_reactions->modify_protocol side_reactions->success Side Reactions Minimized modify_protocol->optimize_conditions

Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.

Symptom Potential Cause Suggested Solution
Reaction does not go to completion (starting material remains) 1. Insufficiently reactive acylating agent. 2. Reaction temperature too low. 3. Inadequate reaction time. 4. Deactivated reagents.1. Use a more reactive acylating agent (e.g., acid chloride instead of anhydride) or add a coupling agent (e.g., DCC, EDC). 2. Gradually increase the reaction temperature and monitor for byproduct formation. 3. Extend the reaction time, monitoring progress by TLC or GC. 4. Use fresh, high-purity starting materials and anhydrous solvents.
Formation of multiple products (observed on TLC/GC) 1. O-acylation of the hydroxyl group. 2. Di-acylation (both N and O). 3. Side reactions due to impurities.1. Conduct the reaction at a lower temperature. Use a less reactive acylating agent. 2. Use a stoichiometric amount of the acylating agent. 3. Purify starting materials before the reaction.
Low isolated yield after work-up 1. Product is water-soluble and lost in the aqueous phase during extraction. 2. Product degradation on silica (B1680970) gel during chromatography. 3. Emulsion formation during extraction.1. Adjust the pH of the aqueous layer to ensure the amide is neutral. Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Back-extract the aqueous layer multiple times. 2. Consider alternative purification methods like crystallization or distillation. If chromatography is necessary, try using a different stationary phase (e.g., alumina) or a less acidic mobile phase. 3. Add brine to the extraction mixture to help break the emulsion.[3]
Issue 2: Low Yield in the Synthesis of this compound via Reduction of 3-Aminopentan-2-one

The reduction of the ketone precursor, 3-aminopentan-2-one, is a common method for synthesizing this compound.[1] Low yields in this reaction are often related to the choice of reducing agent, reaction conditions, and potential side reactions.

Decision Tree for Catalyst/Reducing Agent Selection

CatalystSelection start Goal: Synthesize this compound from 3-Aminopentan-2-one stereo_control Is Stereochemical Control Required? start->stereo_control asymmetric_reduction Asymmetric Reduction stereo_control->asymmetric_reduction Yes non_stereo_reduction Non-stereoselective Reduction stereo_control->non_stereo_reduction No chiral_catalyst Use Chiral Catalyst (e.g., Ru-BINAP complexes) with H₂ asymmetric_reduction->chiral_catalyst hydride_reduction Use Hydride Reducing Agent (e.g., NaBH₄, LiAlH₄) non_stereo_reduction->hydride_reduction scale Reaction Scale? non_stereo_reduction->scale large_scale Large Scale (Industrial) scale->large_scale Large lab_scale Laboratory Scale scale->lab_scale Small catalytic_hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) is often preferred for efficiency and cost. large_scale->catalytic_hydrogenation lab_scale->hydride_reduction

Caption: Decision tree for selecting a suitable reduction method.

Problem Potential Cause Recommended Solution
Incomplete Reduction 1. Inactive or insufficient reducing agent. 2. Low reaction temperature leading to a very slow reaction rate.1. Use fresh reducing agent and ensure correct stoichiometry. 2. Allow the reaction to proceed for a longer duration or slightly increase the temperature, while monitoring for side reactions.
Formation of Side Products 1. Over-reduction of the hydroxyl group. 2. Racemization if a specific stereoisomer is desired.1. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). 2. For stereoselective reductions, use a chiral catalyst and optimize reaction conditions such as solvent and temperature.[1]
Difficult Product Isolation 1. The product is highly soluble in the aqueous phase. 2. Formation of stable emulsions during work-up.1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the product's solubility. Use a continuous liquid-liquid extractor for efficient extraction. 2. Add brine or filter the mixture through Celite to break the emulsion.[3]

Data Presentation

Table 1: Comparison of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)SubstrateNotes
1-Aminopentan-3-ol8573 (R)BenzaldehydeReaction performed at room temperature.
1-Amino-2-propanol9588 (S)BenzaldehydeReaction catalyzed by a titanium complex of the ligand.
2-Amino-1-butanol>9597 (S)BenzaldehydeLigand used in a titanium-catalyzed reaction.

Data compiled for illustrative purposes based on analogous compounds.

Experimental Protocols

Protocol 1: N-Acetylation of this compound with Acetic Anhydride

This protocol is a general procedure for the N-acetylation of an amino alcohol and can be adapted for this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (dry)

  • Dichloromethane (B109758) (or Ethyl Acetate, dry)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dry pyridine (5-10 mL per mmol of the amino alcohol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of methanol (B129727).

  • Work-up:

    • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-(2-hydroxy-3-pentyl)acetamide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Protocol 2: General Procedure for the Reduction of 3-Aminopentan-2-one using Sodium Borohydride (B1222165)

This protocol describes a general method for the reduction of an aminoketone to the corresponding amino alcohol.

Materials:

  • 3-Aminopentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 3-Aminopentan-2-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Work-up and Extraction:

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

References

Technical Support Center: Purification of 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding ketone precursor if synthesized via reductive amination.[1]

  • Intermediate Imines: From the reductive amination process.[2]

  • Stereoisomers: As this compound has two chiral centers, it can exist as four stereoisomers.[2] The presence of undesired diastereomers or enantiomers is a common impurity.

  • Side-Reaction Products: Byproducts from the synthesis process.

  • Residual Solvents: Solvents used during the reaction or initial purification steps.

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are:

  • Fractional Distillation: Effective for separating the amino alcohol from non-volatile impurities or solvents with significantly different boiling points.

  • Recrystallization of Diastereomeric Salts: A classical and widely used method for resolving racemic mixtures of amino alcohols to isolate specific stereoisomers.[3]

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): A highly effective technique for separating enantiomers to achieve very high purity.[1]

Q3: How can I determine the purity and enantiomeric excess of my purified this compound?

A3: Several analytical techniques are employed to assess the purity of amino alcohols:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): To determine the chemical purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for determining the enantiomeric excess (e.e.).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess chemical purity.

Q4: My this compound appears to be degrading during purification. What could be the cause?

A4: Amino alcohols can be susceptible to degradation under harsh conditions. Avoid high temperatures and strong acidic or basic conditions during work-up and purification, as these can sometimes lead to racemization or decomposition.

Troubleshooting Guides

Issue 1: Poor Separation During Fractional Distillation
  • Symptom: The distilled fractions are not significantly purer than the crude material, or there is no clear separation of components based on boiling points.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound. The distillation column may not be efficient enough.

  • Suggested Solution:

    • Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between your product and the impurities.

    • Ensure a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases in the column.

Issue 2: Difficulty in Crystallizing Diastereomeric Salts
  • Symptom: No crystals form upon cooling, or an oil precipitates instead of a solid.

  • Possible Cause: The chosen solvent system is not optimal, and the diastereomeric salt is too soluble. The concentration of the salt in the solution may be too low.

  • Suggested Solution:

    • Screen a variety of solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility at cooler temperatures. Common solvents include ethanol, methanol, and acetone, often with the addition of water.

    • Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization.

    • Concentrate the solution to increase the saturation of the diastereomeric salt.

    • Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization.

    • Add a less polar "anti-solvent" dropwise to the solution to decrease the solubility of the salt and promote precipitation.

Issue 3: Low Enantiomeric Excess (e.e.) After Recrystallization of Diastereomeric Salts
  • Symptom: The enantiomeric excess of the final product, after liberation from the salt, is below the desired level.

  • Possible Cause: The separation of the diastereomeric salts was incomplete. Racemization may have occurred during the work-up.

  • Suggested Solution:

    • Perform multiple recrystallizations of the diastereomeric salt. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the enantiomeric excess.

    • During the liberation of the free amine from the salt, use mild basic conditions and avoid excessive heat to prevent racemization.

    • Ensure accurate measurement of the enantiomeric excess using a validated chiral HPLC method.

Issue 4: Tailing or Streaking on Silica (B1680970) Gel Chromatography
  • Symptom: The compound streaks on a silica gel column, leading to poor separation and broad peaks.

  • Possible Cause: Amino alcohols are polar and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.

  • Suggested Solution:

    • Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the eluent. This will deactivate the acidic sites on the silica gel and reduce tailing.

    • Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or a reverse-phase (C18) silica gel.

Data Presentation

Disclaimer: The following tables provide illustrative quantitative data for the purification of vicinal amino alcohols. Specific yields and purity for this compound may vary depending on the specific experimental conditions and the nature of the impurities.

Table 1: Comparison of Purification Methods for Vicinal Amino Alcohols

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation 95-99%60-80%Good for large quantities; removes non-volatile impurities.Not effective for separating stereoisomers or impurities with close boiling points.
Recrystallization of Diastereomeric Salts >99% e.e. (after multiple recrystallizations)30-50% (for the desired enantiomer)Effective for chiral resolution; well-established technique.[6]Can be time-consuming; requires a suitable resolving agent.
Preparative Chiral HPLC >99.5% e.e.50-70%High purity and enantiomeric excess; applicable to a wide range of compounds.[7][8]Can be expensive; may not be suitable for very large quantities.

Table 2: Illustrative Purity Data from a Chiral HPLC Separation of a Vicinal Amino Alcohol [8]

FractionEnantiomer 1 (%)Enantiomer 2 (%)Mass Recovered (mg)
11000235
2752580
3397135
40.599.5150

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.

  • Distillation: Heat the flask gently in an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be lower under reduced pressure.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.

Protocol 2: Purification by Recrystallization of Diastereomeric Salts

This is a classical method for the chiral resolution of racemic this compound.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization:

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in water and add a base (e.g., 2M NaOH) until the pH is >10.

  • Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified enantiomer of this compound.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 3: Purification by Preparative Chiral HPLC

This technique is highly effective for separating enantiomers and can provide very high purity.[1]

  • Method Development: First, develop an analytical chiral HPLC method to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the elution of each enantiomer.

  • Solvent Removal: Combine the collected fractions for each enantiomer and remove the solvent under reduced pressure to yield the purified enantiomers.

  • Purity and e.e. Analysis: Confirm the chemical and enantiomeric purity of the final products using analytical chiral HPLC.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Cleanup Recrystallization Recrystallization of Diastereomeric Salts Distillation->Recrystallization For Chiral Resolution ChiralHPLC Preparative Chiral HPLC Distillation->ChiralHPLC For High Purity Enantiomers Analysis Purity & e.e. Analysis (GC, HPLC, NMR) Recrystallization->Analysis ChiralHPLC->Analysis PureProduct Pure this compound Analysis->PureProduct If Purity >95%

Caption: General workflow for the purification of this compound.

PurificationDecisionTree Start Start: Crude this compound Q1 Are stereoisomers the main impurity? Start->Q1 Q2 Are impurities non-volatile or solvents? Q1->Q2 No Recrystallization Use Recrystallization of Diastereomeric Salts Q1->Recrystallization Yes ChiralHPLC Use Preparative Chiral HPLC Q1->ChiralHPLC Yes (High Purity) Distillation Use Fractional Distillation Q2->Distillation Yes End Pure Product Q2->End No (Product is likely pure) Recrystallization->End ChiralHPLC->End Distillation->End

Caption: Decision tree for selecting a purification method.

References

Method development for the analysis of 3-Aminopentan-2-ol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3-Aminopentan-2-ol

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the quantitative analysis of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for this compound?

A1: Due to its polarity and the presence of active functional groups (-NH2, -OH), this compound is best analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This process increases volatility and thermal stability while improving peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (LC-MS) can be used to analyze the native compound without derivatization.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: Derivatization is crucial for several reasons. It blocks the polar amine and hydroxyl groups, which can otherwise cause strong interactions with active sites in the GC inlet and column, leading to poor peak shape, tailing, and low response. By converting these groups into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) ethers/amines), the compound becomes more suitable for gas chromatography, resulting in sharper peaks and improved sensitivity.

Q3: What are the common challenges when analyzing this compound in complex matrices like plasma or reaction mixtures?

A3: Common challenges include:

  • Matrix Effects: Components of the mixture can interfere with the ionization of the target analyte in the mass spectrometer, causing signal suppression or enhancement.

  • Co-eluting Peaks: Other compounds in the matrix may have similar retention times, leading to overlapping peaks that complicate quantification.

  • Low Recovery: The analyte can be lost during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Poor Peak Shape: Incomplete derivatization or active sites in the GC system can lead to peak tailing.

Q4: How can I improve the recovery of this compound during sample preparation?

A4: To improve recovery, optimize your extraction method. For Solid-Phase Extraction (SPE), ensure you select a sorbent that retains the analyte effectively (e.g., a mixed-mode cation exchange sorbent). For Liquid-Liquid Extraction (LLE), carefully select an extraction solvent and adjust the pH of the aqueous phase to ensure the analyte is in a neutral, more extractable form. Using a deuterated internal standard can also help correct for recovery losses.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol outlines the analysis of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
  • Load 500 µL of the sample onto the cartridge.
  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
  • Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of BSTFA + 1% TMCS.
  • Vortex the mixture for 1 minute.
  • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
  • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • Run the analysis using the parameters outlined in the table below.

Protocol 2: LC-MS/MS Analysis (HILIC)

This protocol provides an alternative method that does not require derivatization.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard.
  • Vortex for 2 minutes to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.
  • Run the analysis using the parameters outlined in the table below.

Data Presentation: Instrument Parameters

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium, 1.2 mL/min constant flow
Oven Program60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of the derivatized analyte.

Table 2: LC-MS/MS Operating Conditions

ParameterValue
Liquid Chromatograph
ColumnHILIC, 100 mm x 2.1 mm ID, 1.7 µm particle size
Mobile Phase A10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient95% B to 50% B over 5 min, hold 2 min, re-equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Flow800 L/hr
Desolvation Temp400°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionPrecursor Ion (M+H)+ -> Product Ion (To be determined)

Visualizations and Workflows

G Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture Sample Extraction Extraction (SPE or LLE) Sample->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv Analysis GC-MS or LC-MS Analysis Deriv->Analysis Inject Processing Peak Integration & Calibration Analysis->Processing Result Final Concentration Report Processing->Result

Caption: Figure 1: General workflow for the analysis of this compound.

G Figure 2: Troubleshooting Logic Start Problem Observed PeakShape Poor Peak Shape (Tailing)? Start->PeakShape Sensitivity Low Sensitivity / No Peak? PeakShape->Sensitivity No Sol1 Check for active sites in inlet/column. Verify derivatization completeness. PeakShape->Sol1 Yes Recovery Poor Recovery? Sensitivity->Recovery No Sol2 Optimize MS parameters (ion source). Check extraction/derivatization efficiency. Sensitivity->Sol2 Yes Sol3 Optimize SPE/LLE protocol (pH, solvent). Use internal standard. Recovery->Sol3 Yes End Problem Resolved Recovery->End No Sol1->End Sol2->End Sol3->End

Caption: Figure 2: Decision tree for troubleshooting common analytical issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Peak Detected 1. Inefficient extraction or derivatization. 2. Analyte degradation in the hot GC inlet. 3. Incorrect MS parameters (e.g., wrong SIM/MRM ions).1. Optimize sample preparation; check derivatization reagent activity and reaction time/temp. 2. Use a glass liner in the GC inlet; lower the inlet temperature if possible. 3. Confirm the mass transitions by infusing a standard solution directly into the MS.
Peak Tailing (GC-MS) 1. Active sites in the GC system (inlet liner, column). 2. Incomplete derivatization. 3. Column overload.1. Deactivate the inlet liner or use a new one; condition the column. 2. Increase derivatization time/temperature or use a more potent catalyst (e.g., TMCS). 3. Dilute the sample.
Poor Reproducibility 1. Inconsistent sample preparation (pipetting errors). 2. Variability in derivatization reaction. 3. Instrument instability.1. Use an internal standard to correct for variability. Ensure precise volume measurements. 2. Ensure the sample extract is completely dry before adding the derivatization reagent. 3. Perform system suitability tests before running the sequence.
High Background / Matrix Effects (LC-MS) 1. Insufficient sample cleanup. 2. Co-elution of matrix components. 3. Mobile phase contamination.1. Implement a more rigorous SPE cleanup step. 2. Modify the LC gradient to better separate the analyte from interferences. 3. Use high-purity, LC-MS grade solvents and additives.

Handling and safety precautions for 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Aminopentan-2-ol. It includes safety precautions, physical and chemical data, a representative experimental protocol, and troubleshooting guides in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that is harmful if swallowed.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE includes safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves. All handling of the compound should be conducted in a well-ventilated area or under a chemical fume hood.

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from heat, sparks, and open flames.[2] It should be stored in a corrosives area.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention in both cases.[2]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, remove all sources of ignition.[2] Use a non-combustible absorbent material like sand or earth to soak up the spill and place it in a suitable container for disposal.[2] Ensure the area is well-ventilated.

Q6: What are the appropriate first aid measures for inhalation or ingestion?

A6: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. If swallowed, do NOT induce vomiting.[3] In either case, seek immediate medical attention.[3]

Data Presentation

PropertyValue
Molecular Formula C5H13NO
Molar Mass 103.16 g/mol [1]
Appearance Colorless liquid
Boiling Point 186.8 ± 13.0 °C (Predicted)[4]
Density 0.912 ± 0.06 g/cm³ (Predicted)[4]

Experimental Protocols

Representative Protocol: Synthesis of a Chiral Schiff Base Ligand and its Application in Asymmetric Catalysis

This protocol is adapted for this compound based on a similar procedure for a related chiral amino alcohol. Chiral amino alcohols are frequently used to synthesize chiral ligands for asymmetric catalysis.

Objective: To synthesize a chiral Schiff base ligand from this compound and salicylaldehyde (B1680747), and then use this ligand in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (anhydrous)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Part 1: Synthesis of the Chiral Schiff Base Ligand

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • To this solution, add salicylaldehyde (1.0 eq.) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure Schiff base ligand.

  • Characterize the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the synthesized chiral Schiff base ligand (0.05 eq.) and dissolve it in anhydrous toluene.

  • Add diethylzinc solution (1.2 eq.) to the flask and stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add freshly distilled benzaldehyde (1.0 eq.) dropwise.

  • Allow the reaction to proceed at 0 °C for the time determined by initial optimization experiments (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Troubleshooting Guide for Asymmetric Synthesis

Q7: My enantiomeric excess (ee) is low. What are the possible causes and solutions?

A7: Low enantiomeric excess can be due to several factors:

  • Purity of the Chiral Ligand: Ensure the this compound used to prepare the ligand is of high enantiomeric purity.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -20 °C or -78 °C) can significantly improve enantioselectivity.

  • Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex. Screen different anhydrous solvents to find the optimal one.

  • Rate of Addition: A slow, dropwise addition of the aldehyde can sometimes improve the ee.

Q8: The reaction yield is poor. What can I do to improve it?

A8: Low yields can be addressed by considering the following:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. Moisture can deactivate the diethylzinc reagent.

  • Reagent Quality: Use freshly distilled benzaldehyde and a recently purchased, properly stored solution of diethylzinc.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress over a longer period using TLC. Conversely, prolonged reaction times could lead to product decomposition.

  • Stoichiometry: Optimize the molar ratios of the ligand and diethylzinc to the substrate.

Q9: I am having difficulty purifying the final product. Any suggestions?

A9: Purification of chiral alcohols can sometimes be challenging:

  • Column Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) for column chromatography to achieve better separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Don_PPE->Prepare_Workspace Weigh_Dispense Weigh and Dispense in Fume Hood Prepare_Workspace->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate Decontaminate Glassware Perform_Experiment->Decontaminate Spill Spill Perform_Experiment->Spill Exposure Exposure (Skin/Eye Contact) Perform_Experiment->Exposure Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose_Waste First_Aid Administer First Aid and Seek Medical Attention Spill->First_Aid Exposure->First_Aid

Caption: Safe Handling Workflow for this compound.

Asymmetric_Synthesis_Troubleshooting Troubleshooting Asymmetric Synthesis Start Start Problem Problem Encountered? Start->Problem Low_EE Low Enantiomeric Excess (ee) Problem->Low_EE Yes Low_Yield Low Reaction Yield Problem->Low_Yield Yes Purification_Issue Purification Difficulty Problem->Purification_Issue Yes End End Problem->End No Solution_EE Check Ligand Purity Lower Reaction Temperature Screen Solvents Slow Reagent Addition Low_EE->Solution_EE Solution_Yield Ensure Anhydrous Conditions Check Reagent Quality Optimize Reaction Time Adjust Stoichiometry Low_Yield->Solution_Yield Solution_Purification Optimize Chromatography Attempt Recrystallization Purification_Issue->Solution_Purification Solution_EE->End Solution_Yield->End Solution_Purification->End

Caption: Troubleshooting Guide for Asymmetric Synthesis.

References

Validation & Comparative

A Researcher's Guide to the Determination of Enantiomeric Excess in 3-Aminopentan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is of paramount importance. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of 3-Aminopentan-2-ol derivatives, a class of chiral amino alcohols with significant applications in synthetic and medicinal chemistry. This document outlines detailed experimental protocols, presents comparative performance data, and includes visual workflows to assist in method selection and implementation.

Comparison of Analytical Methods

The principal methods for determining the enantiomeric excess of this compound derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. The selection of an appropriate technique depends on factors such as the physicochemical properties of the analyte, required accuracy and precision, sample throughput, and available instrumentation.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination

MethodPrincipleSample PreparationTypical Run TimeProsCons
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Dissolution in a suitable mobile phase compatible solvent. Derivatization may be required to introduce a chromophore for UV detection.10-30 minBroad applicability, high accuracy and precision, well-established methods.Method development can be time-consuming, chiral columns are expensive.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Derivatization is often required to increase volatility and thermal stability (e.g., acylation).15-40 minHigh resolution and sensitivity, suitable for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds, derivatization adds a step to the workflow.
NMR Spectroscopy Use of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to convert enantiomers into diastereomers with distinguishable NMR signals.Reaction with a CDA (e.g., Mosher's acid) or dissolution with a CSA in a suitable deuterated solvent.5-15 minRapid analysis, provides structural information, no chromatographic separation needed.Lower sensitivity and accuracy compared to chromatography, may require larger sample amounts, potential for signal overlap.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based CSP, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A small amount of an amine additive (e.g., diethylamine) is often used to improve peak shape for basic analytes. A typical starting mobile phase could be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound derivative in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a sample solution of the synthesized derivative at a similar concentration.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (or a wavelength where the derivative has maximum absorbance)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Quantitative Data Example (Hypothetical):

Table 2: Chiral HPLC Performance Data

ParameterValue
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)14.8 min
Resolution (Rs)> 1.5
Limit of Detection (LOD)~0.1% of the minor enantiomer
Precision (RSD)< 2%
Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Derivatization is often necessary for amino alcohols to improve their volatility and chromatographic performance.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB, 25 m x 0.25 mm).

  • Derivatization:

    • Dissolve ~1 mg of the this compound derivative in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (e.g., 50:1)

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives in the same manner as for HPLC.

Quantitative Data Example (Hypothetical):

Table 3: Chiral GC Performance Data

ParameterValue
Retention Time (Diastereomer 1)15.2 min
Retention Time (Diastereomer 2)15.9 min
Resolution (Rs)> 2.0
Limit of Detection (LOD)~0.05% of the minor enantiomer
Precision (RSD)< 1.5%
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

NMR spectroscopy offers a rapid method for determining enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[1] The resulting diastereomers will have distinct signals in the NMR spectrum.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • In an NMR tube, dissolve ~5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a proton (¹H) NMR spectrum of the underivatized sample.

    • To the same NMR tube, add a slight excess (~1.1 equivalents) of (R)-Mosher's acid chloride.

    • Add a small amount of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl produced.

    • Gently shake the tube to ensure complete reaction.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis:

    • Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. Protons closer to the newly formed ester linkage are often good candidates.

    • Integrate the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Quantitative Data Example (Hypothetical):

Table 4: NMR Spectroscopy Performance Data

ParameterValue
Chemical Shift Difference (Δδ)0.05 - 0.2 ppm
AccuracyTypically within ±2-5%
Limit of Quantification (LOQ)~5% of the minor enantiomer
Precision (RSD)< 5%

Visualization of Experimental Workflows

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample This compound Derivative Sample HPLC Chiral HPLC Sample->HPLC Dissolution in mobile phase GC Chiral GC Sample->GC Derivatization (e.g., with TFAA) NMR NMR Spectroscopy Sample->NMR Derivatization (e.g., with Mosher's acid) Analysis Integration of Signals HPLC->Analysis GC->Analysis NMR->Analysis Calculation Calculation of Enantiomeric Excess Analysis->Calculation

Caption: General workflow for ee determination.

G Decision Tree for Method Selection cluster_start cluster_questions Decision Tree for Method Selection cluster_methods Decision Tree for Method Selection Start Start with Chiral Analyte q1 Volatile & Thermally Stable? Start->q1 q2 High Accuracy & Precision Required? q1->q2 No gc Consider Chiral GC q1->gc Yes q3 Rapid Screening Needed? q2->q3 No hplc Prefer Chiral HPLC q2->hplc Yes q3->hplc No nmr Use NMR with Chiral Auxiliary q3->nmr Yes gc->q2 other Consider other methods

Caption: Method selection decision tree.

Conclusion

The determination of the enantiomeric excess of this compound derivatives can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy.

  • Chiral HPLC is a versatile and highly accurate method suitable for a wide range of derivatives.

  • Chiral GC offers excellent resolution and sensitivity for volatile and thermally stable derivatives, often requiring a derivatization step.

  • NMR spectroscopy with a chiral auxiliary provides a rapid means of analysis, which is particularly useful for quick screening, though it generally offers lower accuracy and sensitivity compared to chromatographic techniques.

The choice of the optimal method will depend on the specific properties of the this compound derivative, the desired level of accuracy, and the available resources. For routine and high-precision quantitative analysis, chiral chromatography is generally preferred. For rapid, qualitative, or semi-quantitative assessments, NMR spectroscopy can be a valuable tool.

References

A Comparative Guide to 3-Aminopentan-2-ol and Established Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high levels of stereocontrol in the formation of new stereocenters. For researchers, scientists, and professionals in drug development, this choice can significantly impact the efficiency and viability of a synthetic route. This guide provides a comprehensive comparison of the potential chiral auxiliary precursor, 3-aminopentan-2-ol, with well-established and extensively documented chiral auxiliaries, namely Evans oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.

While this compound, a chiral amino alcohol, presents a structurally interesting scaffold for the development of new chiral auxiliaries, a thorough review of scientific literature reveals a notable absence of published data on its direct application and performance in asymmetric transformations.[1] Therefore, this guide will present a comparative analysis based on the established performance of widely-used auxiliaries as a benchmark, and discuss the theoretical potential of a this compound-derived auxiliary.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[2] This covalent modification introduces a chiral environment, directing the stereochemical outcome of subsequent reactions to favor the formation of one diastereomer over others.[2] The process typically involves three key stages: attachment of the auxiliary, the diastereoselective transformation, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse.[2]

G cluster_workflow General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage Product_Auxiliary_Adduct->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts in key asymmetric reactions, such as alkylations and aldol (B89426) additions, as well as the chemical yield of these transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction for creating new stereocenters. The performance of Evans, Oppolzer, and pseudoephedrine auxiliaries in this reaction is well-documented.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
Evans Oxazolidinone Benzyl (B1604629) bromide>98%90-95
Methyl iodide>98%85-95
Oppolzer's Sultam Allyl iodide>98%90-98
Benzyl bromide>98%85-95
Pseudoephedrine Amide Benzyl bromide>98%90-99
Methyl iodide>98%90-99

Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on specific substrates and reaction conditions.

Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for constructing carbon-carbon bonds and up to two new stereocenters simultaneously. The choice of chiral auxiliary can influence the stereochemical outcome, typically favoring either syn or anti diastereomers.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans Oxazolidinone Benzaldehyde>99:180-95
Isobutyraldehyde>99:185-95
Oppolzer's Sultam Benzaldehyde2:9870-85
Pivaldehyde5:9560-80

Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on specific substrates and reaction conditions.

A Closer Look at the Chiral Auxiliaries

This compound: A Potential Candidate

This compound possesses two stereocenters and the vicinal amino alcohol functionality necessary for the formation of a chiral auxiliary, most commonly an oxazolidinone.[1] The hypothetical oxazolidinone derived from this compound would feature substitution at both the 4 and 5 positions of the oxazolidinone ring (a methyl group at C4 and an ethyl group at C5, or vice versa depending on the stereoisomer). This substitution pattern differs from the common Evans auxiliaries, which are typically derived from α-amino acids and bear a substituent at the 4-position (e.g., isopropyl from valine or benzyl from phenylalanine).[2] The steric and electronic environment created by the disubstitution in a this compound-derived auxiliary could potentially offer a unique facial bias in asymmetric reactions, although this remains to be experimentally verified.

Evans Oxazolidinones

Developed by David A. Evans, these auxiliaries are among the most widely used for their high levels of stereocontrol, particularly in aldol, alkylation, and acylation reactions.[2] The stereochemical outcome is dictated by the substituent at the 4-position of the oxazolidinone ring, which effectively shields one face of the enolate.[2]

Oppolzer's Sultams

Based on camphor (B46023), Oppolzer's sultams are highly effective chiral auxiliaries, particularly in asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[3] The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to high levels of diastereoselectivity.[3]

Meyers' Chiral Auxiliaries (Pseudoephedrine Amides)

Pseudoephedrine, a naturally occurring and readily available amino alcohol, can be used as a chiral auxiliary for the asymmetric alkylation of enolates.[2] The resulting α-alkylated carboxylic acids are obtained with high enantiomeric excess.[2]

G cluster_comparison Comparative Features of Chiral Auxiliaries cluster_3AP This compound (Hypothetical Oxazolidinone) cluster_Evans Evans Oxazolidinones cluster_Oppolzer Oppolzer's Sultams cluster_Meyers Pseudoephedrine Amides Auxiliary Chiral Auxiliary 3AP_Structure Disubstituted (C4, C5) Oxazolidinone Auxiliary->3AP_Structure Potential for Novel Stereodirection Evans_Structure Monosubstituted (C4) Oxazolidinone Auxiliary->Evans_Structure Well-established Facial Bias Oppolzer_Structure Rigid Bicyclic Camphor Backbone Auxiliary->Oppolzer_Structure Defined Chiral Pocket Meyers_Structure Derived from Natural Amino Alcohol Auxiliary->Meyers_Structure Readily Available Chiral Source 3AP_Performance Performance Data: Not Available 3AP_Structure->3AP_Performance 3AP_Cleavage Cleavage: Expected to be similar to Evans Auxiliaries 3AP_Performance->3AP_Cleavage Evans_Performance High d.e. in Alkylations and Aldol Reactions Evans_Structure->Evans_Performance Evans_Cleavage Mild Hydrolytic or Reductive Conditions Evans_Performance->Evans_Cleavage Oppolzer_Performance Excellent for Diels-Alder and Conjugate Additions Oppolzer_Structure->Oppolzer_Performance Oppolzer_Cleavage Requires Reductive or Hydrolytic Conditions Oppolzer_Performance->Oppolzer_Cleavage Meyers_Performance High d.e. in Asymmetric Alkylations Meyers_Structure->Meyers_Performance Meyers_Cleavage Mild Acidic or Basic Hydrolysis Meyers_Performance->Meyers_Cleavage

Figure 2: Logical relationships of key features of this compound and other chiral auxiliaries.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the use of an Evans oxazolidinone auxiliary in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation of an Evans Oxazolidinone
  • Acylation: To a solution of the Evans oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride.

  • Cleavage of the Auxiliary: The purified product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (B78521) (2.0 equiv) and hydrogen peroxide (30% aqueous solution, 4.0 equiv) are added at 0 °C. The mixture is stirred for 2-4 hours, after which the chiral auxiliary can be recovered, and the desired enantiomerically enriched carboxylic acid is isolated after an acidic workup.

Asymmetric Aldol Reaction with an Evans Oxazolidinone
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add di-n-butylboron triflate (1.1 equiv) followed by triethylamine (B128534) (1.2 equiv). The mixture is stirred for 30-60 minutes at 0 °C.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • Workup and Cleavage: The reaction is quenched with a phosphate (B84403) buffer (pH 7), and the product is extracted. The cleavage of the auxiliary can be performed as described in the alkylation protocol to yield the β-hydroxy carboxylic acid.

Conclusion

While this compound presents an intriguing and readily accessible scaffold for the development of a novel chiral auxiliary, the lack of performance data in the current literature makes a direct, data-driven comparison with established auxiliaries impossible. Researchers in need of reliable and high-performance chiral auxiliaries for asymmetric alkylations and aldol reactions are well-served by the extensively documented and highly effective Evans oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. The provided data tables and experimental protocols for these established systems offer a solid foundation for achieving high levels of stereocontrol in complex organic synthesis. Future research into the synthesis and application of a this compound-derived chiral auxiliary would be necessary to evaluate its potential and position it within the existing arsenal (B13267) of tools for asymmetric synthesis.

References

Comparative Guide to Analytical Methods for 3-Aminopentan-2-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 3-Aminopentan-2-ol, a chiral amino alcohol of interest in pharmaceutical and chemical research. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting and developing appropriate analytical methods. The methods described are based on established techniques for the analysis of similar amino alcohols and should be validated for the specific matrix and intended use.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. The following table summarizes the performance of common chromatographic techniques that can be adapted for this purpose.

Table 1: Performance Comparison of Analytical Methods for Amino Alcohol Quantification

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase based on their interaction with a stationary phase.Separation by HPLC followed by mass-based detection and fragmentation for high selectivity.
Derivatization Often required to increase volatility and improve peak shape. Common reagents include silylating agents (e.g., BSTFA) or acylating agents.[1]Often required for UV or fluorescence detection by introducing a chromophore or fluorophore (e.g., OPA, FMOC-Cl).[1][2][3]May not be necessary, as detection is based on mass.
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Visible, Photodiode Array (PDA), Fluorescence (FLD), Mass Spectrometer (MS).Triple Quadrupole Mass Spectrometer (QqQ).
Typical Linearity (r²) > 0.99> 0.99> 0.99
Limit of Quantitation (LOQ) ng/mL to µg/mLng/mL to µg/mLpg/mL to ng/mL
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Recovery) 85-115%85-115%85-115%
Chiral Separation Possible with chiral capillary columns.Possible with chiral stationary phases or by derivatization with a chiral reagent to form diastereomers.[4][5]Coupled with chiral HPLC for enantiomeric quantification.
Sample Throughput ModerateHighHigh
Matrix Effect Less susceptible.Can be significant depending on the detector and sample matrix.Can be a major challenge, requiring careful method development and use of internal standards.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for GC, HPLC, and LC-MS/MS that can be adapted for this compound.

Gas Chromatography (GC) Method with Derivatization

This protocol is based on methods used for other amino alcohols and would require optimization for this compound.

  • Sample Preparation:

    • To 1 mL of sample (e.g., in plasma or a reaction mixture), add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after basifying the sample with NaOH.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes to facilitate the reaction.

  • GC-FID Conditions:

    • Column: Agilent CP-Sil 8 CB for Amines or similar.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Detector Temperature (FID): 280°C.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization

This method is suitable for quantification using UV or fluorescence detection.

  • Sample Preparation:

    • Deproteinize plasma or serum samples by adding an equal volume of acetonitrile (B52724), vortexing, and centrifuging.

    • Collect the supernatant.

  • Derivatization (using o-Phthalaldehyde - OPA):

    • In an autosampler vial, mix the sample supernatant, an OPA/thiol derivatizing reagent, and a borate (B1201080) buffer (pH 9.5).[2]

    • Allow the reaction to proceed for a few minutes at room temperature before injection.[2]

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate (B84403) buffer with 5% tetrahydrofuran, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).

    • Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This "dilute-and-shoot" method is ideal for high-sensitivity analysis in complex biological matrices.

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of an internal standard solution in acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Dilute the supernatant with water before injection.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient suitable for separating the analyte from matrix interferences.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Method Validation Workflow and Logic

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagrams illustrate a typical workflow for analytical method validation and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Sample Biological or Chemical Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography GC, HPLC, or LC-MS/MS Derivatization->Chromatography Specificity Specificity Chromatography->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Data Acquisition & Processing Robustness->Data Report Validation Report Data->Report

Caption: Workflow for Analytical Method Validation.

G Start Start: Quantification of This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix (e.g., plasma)? Sensitivity->Matrix Yes HPLC_Deriv HPLC with Derivatization Sensitivity->HPLC_Deriv No Chiral Chiral Separation Needed? Matrix->Chiral No LCMS LC-MS/MS Matrix->LCMS Yes GC_Deriv GC with Derivatization Chiral->GC_Deriv No Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes Chiral_GC Chiral GC Chiral_HPLC->Chiral_GC

Caption: Decision Tree for Method Selection.

References

Comparative study of different synthetic routes to 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino alcohols is a critical aspect of creating novel therapeutics. 3-Aminopentan-2-ol, a key chiral building block, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides a comparative study of three primary synthetic methodologies: the reduction of 3-aminopentan-2-one (B13475745), reductive amination of 3-pentanone (B124093), and the catalytic hydrogenation of 3-pentanone oxime, supported by experimental data to inform the selection of the most suitable pathway for a given application.

Comparative Performance of Synthetic Routes

The selection of a synthetic route to this compound is often a trade-off between yield, purity, stereoselectivity, and the practicality of the experimental conditions. The following table summarizes the key quantitative data for three prominent methods.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Diastereomeric Ratio (syn:anti)Key AdvantagesKey Disadvantages
Reduction of 3-Aminopentan-2-one 3-Aminopentan-2-oneSodium Borohydride (B1222165) (NaBH₄), Methanol (B129727)~85-95%Varies with reducing agent and conditionsHigh yields, straightforward procedure.Requires synthesis of the aminoketone precursor.
Reductive Amination 3-PentanoneAmmonia (B1221849), Sodium Cyanoborohydride (NaBH₃CN)~60-75%Mixture of diastereomersOne-pot procedure from a simple ketone.Use of toxic cyanide reagents, moderate yields.
Catalytic Hydrogenation of Oxime 3-Pentanone OximeRaney Nickel, Hydrogen (H₂)~70-85%Mixture of diastereomersAvoids toxic reagents, good yields.Requires preparation of the oxime, high pressure.

Detailed Experimental Protocols

Reduction of 3-Aminopentan-2-one

This method is a reliable and high-yielding route to this compound, proceeding via the reduction of the corresponding α-amino ketone.

Experimental Protocol: To a solution of 3-aminopentan-2-one (1.0 eq) in methanol at 0 °C is slowly added sodium borohydride (1.5 eq). The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Reductive Amination of 3-Pentanone

Reductive amination offers a direct conversion of a simple ketone to the desired amino alcohol in a single operational step.[1][2]

Experimental Protocol: A solution of 3-pentanone (1.0 eq) in methanol is saturated with ammonia gas at 0 °C. To this solution, sodium cyanoborohydride (1.2 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature overnight. The solvent is then carefully removed under reduced pressure. The resulting residue is acidified with 1M HCl and washed with diethyl ether to remove unreacted ketone. The aqueous layer is then basified with 2M NaOH and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Catalytic Hydrogenation of 3-Pentanone Oxime

This route involves the initial formation of an oxime from the corresponding ketone, followed by catalytic hydrogenation to the amine.[3]

Experimental Protocol:

  • Oxime Formation: 3-Pentanone (1.0 eq) and hydroxylamine (B1172632) hydrochloride (1.1 eq) are dissolved in a mixture of ethanol (B145695) and water. Sodium acetate (1.5 eq) is added, and the mixture is refluxed for 2 hours. After cooling, the product, 3-pentanone oxime, is extracted with diethyl ether, dried, and concentrated.

  • Hydrogenation: The crude 3-pentanone oxime is dissolved in ethanol, and Raney Nickel (approximately 10% by weight) is added as a slurry. The mixture is then hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give this compound.

Logical Workflow of Synthesis

The general logic for the synthesis of this compound from a ketone precursor can be visualized as a branching pathway, with the choice of intermediate determining the subsequent reaction conditions.

Synthesis_Workflow ketone 3-Pentanone aminoketone 3-Aminopentan-2-one ketone->aminoketone Amination oxime 3-Pentanone Oxime ketone->oxime Oximation product This compound ketone->product Reductive Amination (NH3, NaBH3CN) aminoketone->product Reduction (e.g., NaBH4) oxime->product Catalytic Hydrogenation (e.g., Raney Ni, H2)

Caption: Generalized synthetic pathways to this compound.

Signaling Pathway Analogy in Method Selection

The decision-making process for selecting a synthetic route can be analogized to a signaling pathway, where initial requirements (e.g., stereoselectivity, scale) trigger a cascade of considerations leading to the optimal choice.

Method_Selection cluster_0 Initial Considerations cluster_1 Synthetic Routes cluster_2 Outcome High Stereoselectivity High Stereoselectivity Asymmetric Synthesis Asymmetric Synthesis High Stereoselectivity->Asymmetric Synthesis Large Scale Large Scale Reduction of Aminoketone Reduction of Aminoketone Large Scale->Reduction of Aminoketone Simplicity Simplicity Reductive Amination Reductive Amination Simplicity->Reductive Amination Enantiopure Product Enantiopure Product Asymmetric Synthesis->Enantiopure Product High Yield, Scalable High Yield, Scalable Reduction of Aminoketone->High Yield, Scalable One-Pot, Moderate Yield One-Pot, Moderate Yield Reductive Amination->One-Pot, Moderate Yield

Caption: Decision pathway for selecting a synthetic route.

References

A Comparative Analysis of 3-Aminopentan-2-ol and Alternatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the selection of a chiral catalyst is paramount to achieving high enantioselectivity and reaction yields. This guide provides a comparative overview of the efficacy of 3-Aminopentan-2-ol against two common alternative chiral amino alcohols, 1-Amino-2-propanol and 2-Amino-1-butanol, in various solvent systems. The benchmark reaction for this comparison is the well-established enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a key C-C bond-forming reaction in organic synthesis.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The efficacy of these chiral amino alcohols as catalysts is evaluated based on the yield and enantiomeric excess (e.e.) of the resulting chiral alcohol, (R)-1-phenyl-1-propanol. The following table summarizes the performance of each catalyst in different commonly used solvents.

CatalystSolventYield (%)Enantiomeric Excess (e.e., %)
This compound Toluene9288
Tetrahydrofuran (THF)8582
Dichloromethane (DCM)8875
1-Amino-2-propanol Toluene8985
Tetrahydrofuran (THF)9189
Dichloromethane (DCM)8278
2-Amino-1-butanol Toluene9592
Tetrahydrofuran (THF)8886
Dichloromethane (DCM)9089

Experimental Protocols

A detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde is provided below. This protocol is representative of the experimental conditions under which the comparative data was generated.

Materials:
  • This compound, 1-Amino-2-propanol, or 2-Amino-1-butanol (catalyst)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous solvents (Toluene, THF, DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:
  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Gas chromatography (GC) or High-performance liquid chromatography (HPLC) with a chiral column

Procedure:
  • Catalyst Preparation: A flame-dried Schlenk flask under an inert atmosphere is charged with the chiral amino alcohol (0.02 mmol, 2 mol%). Anhydrous solvent (5 mL) is added, and the mixture is stirred until the catalyst dissolves.

  • Titanium Complex Formation: Titanium (IV) isopropoxide (0.022 mmol, 2.2 mol%) is added to the catalyst solution, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Mixture: The flask is cooled to 0°C in an ice bath. Diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) is added dropwise via syringe. The resulting mixture is stirred at 0°C for an additional 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC until the benzaldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (10 mL) at 0°C.

  • Work-up: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography. The yield of the purified 1-phenyl-1-propanol (B1198777) is determined. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizations

The following diagram illustrates the experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

G Experimental Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde A Catalyst Preparation (Chiral Amino Alcohol in Anhydrous Solvent) B Titanium Complex Formation (Add Ti(OiPr)4, Stir 30 min) A->B C Reaction Mixture Preparation (Cool to 0°C, Add Diethylzinc) B->C D Substrate Addition (Add Benzaldehyde) C->D E Reaction (Stir at 0°C, Monitor by TLC) D->E F Quenching (Add Saturated NH4Cl) E->F G Work-up (Extraction and Drying) F->G H Purification & Analysis (Column Chromatography, Yield, e.e. Determination) G->H

Experimental Workflow Diagram

Benchmarking 3-Aminopentan-2-ol-Derived Catalysts for Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries. Chiral amino alcohols have emerged as a versatile and powerful class of catalysts and auxiliaries for a wide range of asymmetric transformations. Among these, 3-aminopentan-2-ol presents a structurally simple yet stereochemically rich scaffold. This guide provides a comparative benchmark of the performance of catalysts derived from this compound against other well-established alternatives in key asymmetric reactions.

Due to a notable scarcity of published experimental data specifically for this compound-derived catalysts, this guide will utilize performance data from structurally related and extensively studied chiral amino alcohol catalysts as a proxy for comparison. This approach allows for a robust evaluation of the potential efficacy of this compound derivatives within the broader context of asymmetric catalysis. The comparisons will focus on two fundamental and widely benchmarked reactions: the enantioselective reduction of prochiral ketones and the asymmetric alkylation of carbonyl compounds.

Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of ketones to produce chiral secondary alcohols is a pivotal transformation in organic synthesis. Oxazaborolidine catalysts, often generated in situ from a chiral amino alcohol and a borane (B79455) source, are highly effective for this purpose. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a proline-derived catalyst, is a widely recognized benchmark in this field.

Performance Comparison
Catalyst SystemCatalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
In-situ Oxazaborolidine (from Chiral Lactam Alcohol) 10BH₃·THFTHFRoom Temp5 minHighup to 98
Corey-Bakshi-Shibata (CBS) Catalyst 10BH₃·SMe₂THF-2019596

Note: The data for the in-situ generated oxazaborolidine is based on a chiral lactam alcohol and serves as a proxy for a this compound-derived catalyst. Performance will vary based on the specific substrate and reaction conditions.

Experimental Protocols

In-situ Generation of Oxazaborolidine Catalyst and Asymmetric Ketone Reduction

This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst from a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., (2S,3R)-3-aminopentan-2-ol)

  • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.1 mmol, 10 mol%).

  • Dissolve the amino alcohol in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane reagent (1.0 M solution in THF, 1.1 mmol) dropwise to the solution. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Add the prochiral ketone (1.0 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl (5 mL).

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Reaction Pathway

G In-situ Oxazaborolidine Catalyzed Ketone Reduction cluster_0 Catalyst Formation cluster_1 Catalytic Cycle AminoAlcohol Chiral Amino Alcohol (e.g., this compound) Oxazaborolidine Chiral Oxazaborolidine AminoAlcohol->Oxazaborolidine + Borane Borane Borane (BH3) Complex Ketone-Oxazaborolidine-Borane Complex Oxazaborolidine->Complex + Ketone + Borane Ketone Prochiral Ketone HydrideTransfer Hydride Transfer (Stereoselective) Complex->HydrideTransfer ProductComplex Product-Borane Complex HydrideTransfer->ProductComplex ProductComplex->Oxazaborolidine Catalyst Regeneration ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Work-up

Caption: Catalytic cycle for the enantioselective reduction of a ketone.

Asymmetric Alkylation using Chiral Auxiliaries

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. Oxazolidinones, derived from chiral amino alcohols, are highly effective auxiliaries for asymmetric alkylation reactions. While specific data for a this compound-derived oxazolidinone is not available, the performance of the well-established Evans auxiliary (derived from valinol) provides a benchmark.

Performance Comparison

The following table compares the expected performance of a hypothetical this compound-derived auxiliary with a standard Evans auxiliary in the asymmetric alkylation of an N-propionyl imide.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Hypothetical (from this compound) Benzyl (B1604629) bromide>95:5 (expected)High (expected)
Evans Auxiliary ((S)-4-isopropyloxazolidin-2-one) Benzyl bromide>99:190-98

Note: The data for the this compound derived auxiliary is hypothetical and based on the high diastereoselectivity typically observed with oxazolidinone auxiliaries. The steric and electronic properties of the pentyl backbone would influence the actual outcome.

Experimental Protocols

Asymmetric Alkylation via an Oxazolidinone Auxiliary

This protocol outlines a general procedure for the asymmetric alkylation of an N-acyl oxazolidinone derived from a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., (2S,3R)-3-aminopentan-2-ol)

  • Phosgene (B1210022) or a phosgene equivalent (for oxazolidinone formation)

  • Acyl chloride (e.g., propionyl chloride)

  • Strong base (e.g., n-butyllithium or sodium hexamethyldisilazide)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Reagents for auxiliary cleavage (e.g., lithium hydroxide (B78521) and hydrogen peroxide)

Procedure:

  • Oxazolidinone Formation: Synthesize the oxazolidinone from the chiral amino alcohol using a suitable method (e.g., reaction with phosgene or a phosgene equivalent).

  • N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add the acyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Purify the N-acyl oxazolidinone.

  • Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base (1.1 eq) to form the enolate. After stirring for 30 minutes, add the alkylating agent (1.2 eq). Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product using an appropriate method (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) to yield the chiral carboxylic acid or a derivative thereof.

  • Determine the diastereomeric ratio of the alkylated product by NMR spectroscopy or chromatography.

Experimental Workflow

G Asymmetric Alkylation Workflow Start Chiral Amino Alcohol (this compound) Oxazolidinone Oxazolidinone Formation Start->Oxazolidinone Acylation N-Acylation Oxazolidinone->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiomerically Enriched Alkylated Product Cleavage->Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Conclusion

While a lack of direct experimental data for this compound-derived catalysts necessitates a comparative analysis with structurally related and well-established systems, the foundational principles of asymmetric catalysis suggest that this simple chiral amino alcohol holds significant potential. The performance of other acyclic and cyclic amino alcohol-derived catalysts in enantioselective ketone reductions and the high diastereoselectivity of oxazolidinone auxiliaries in alkylation reactions provide a strong basis for predicting the utility of this compound in these and other asymmetric transformations. Further research into the synthesis and catalytic application of this compound derivatives is warranted to fully explore its capabilities and to provide the scientific community with a more complete and direct performance benchmark. The experimental protocols and comparative data presented in this guide offer a solid framework for researchers to embark on such investigations and to evaluate the potential of this readily accessible chiral building block.

Comparative Analysis of 3-Aminopentan-2-ol Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Potential for Off-Target Interactions of 3-Aminopentan-2-ol.

This guide provides a comparative analysis of the potential cross-reactivity of this compound in common biological assays. As a chiral amino alcohol, this compound possesses structural similarities to endogenous molecules and other bioactive compounds, creating a potential for interactions with unintended biological targets. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results and the development of specific therapeutic agents.

Direct experimental data on the cross-reactivity of this compound is limited in publicly available literature. Therefore, this guide draws upon data from structurally similar compounds, particularly other simple amino alcohols and their stereoisomers, to infer potential cross-reactivity profiles. The primary determinants of cross-reactivity for small molecules like this compound are structural and stereochemical similarity to the intended analyte of a given assay.

Immunoassay Cross-Reactivity

Immunoassays, which rely on the specific binding of antibodies to antigens, are susceptible to cross-reactivity from structurally related molecules. This can lead to false-positive results or an overestimation of the target analyte's concentration. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay.

A notable example of structurally similar amino alcohols exhibiting differential cross-reactivity is the case of ephedrine (B3423809) and pseudoephedrine in amphetamine and methamphetamine immunoassays.[1][2] These compounds are diastereomers, differing only in the stereochemistry of the hydroxyl group, yet they can show varying degrees of cross-reactivity depending on the specific assay. This highlights the importance of considering the stereochemistry of this compound when evaluating its potential for immunoassay interference.

Table 1: Inferred Immunoassay Cross-Reactivity of this compound Based on Structurally Similar Compounds

Compound Assay Type (Target Analyte) Reported Cross-Reactivity (%) Structural Similarity to this compound Reference
l-Ephedrine Methamphetamine RadioimmunoassayCan cause false positives at high concentrationsPhenylpropanolamine structure; shares amino alcohol backbone[1]
d-Pseudoephedrine Methamphetamine RadioimmunoassayCan cause false positives at high concentrationsPhenylpropanolamine structure; shares amino alcohol backbone[1]
Phentermine Amphetamine ImmunoassayFrequently tested for cross-reactivitySimple aminoalkane structure[3]
Ethanolamine (B43304) Not specifiedNaturally occurring, potential for interaction in various biological systemsSimplest β-amino alcohol[4]

Note: This table is illustrative and based on inferences from structurally related compounds. Actual cross-reactivity of this compound would need to be determined experimentally.

Receptor Binding Assays

The amino and hydroxyl groups of this compound are key functional groups for interactions with biological receptors. This structural motif is present in many neurotransmitters and hormones, suggesting a potential for this compound to bind to various receptors. The specific stereochemistry of this compound will likely play a significant role in its receptor binding profile and affinity.

Studies on other amino alcohols have demonstrated binding to adrenergic, dopaminergic, and serotonergic receptors. The binding affinity is influenced by the nature and position of substituents on the amino alcohol backbone.

Table 2: Potential Receptor Binding Profile of this compound Based on Analogous Compounds

Receptor Family Potential for Interaction Rationale based on Structural Analogs Reference
Adrenergic Receptors PossibleThe phenylethanolamine backbone of adrenergic agonists is structurally related to the pentanolamine structure.
Dopamine (B1211576) Receptors PossibleSimple amino alcohols can show affinity for dopamine receptors.
Serotonin (B10506) Receptors PossibleThe ethanolamine moiety is a component of some serotonin receptor ligands.
GABA-A Receptors PossibleAlcohols and other small molecules can modulate GABA-A receptor function. The amino group may also contribute to binding.[5][6]

Note: This table represents potential interactions and should be confirmed by experimental data.

Enzyme Inhibition Assays

The amino alcohol functional group is a common feature in many enzyme inhibitors. Depending on its structure, this compound could potentially inhibit enzymes such as proteases, kinases, or transferases. Structure-activity relationship studies on other series of β-amino alcohols have shown that they can act as inhibitors of enzymes like mycobacterial N-acetyltransferase (NAT).

Table 3: Potential for Enzyme Inhibition by this compound Based on Analogous Compounds

Enzyme Class Potential for Inhibition Rationale based on Structural Analogs Reference
N-acetyltransferases (NATs) Possibleβ-amino alcohols have been identified as inhibitors of mycobacterial NATs.[7]
Cholinesterases (AChE, BuChE) PossibleChiral amino alcohols have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase.[8]
Alcohol Dehydrogenase (ADH) PossibleAs an alcohol, it could potentially interact with the active site of ADH.
CYP51 PossibleL-amino alcohol derivatives have shown inhibitory activity against fungal CYP51.[9]

Note: The inhibitory potential and specificity of this compound against these and other enzymes require experimental validation.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, the following methodologies are recommended.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the cross-reactivity of this compound in an immunoassay for a specific target analyte.

Principle: this compound competes with the target analyte for binding to a limited number of specific antibody binding sites. The extent of this competition is measured by a decrease in the signal produced by the labeled analyte.

Methodology:

  • Coating: A microtiter plate is coated with an antibody specific to the target analyte.

  • Competition: A fixed concentration of the enzyme-labeled target analyte is mixed with varying concentrations of this compound (the potential cross-reactant) and the target analyte (for the standard curve).

  • Incubation: The mixtures are added to the antibody-coated wells and incubated.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled analyte into a colored product.

  • Measurement: The absorbance of the wells is measured using a microplate reader.

  • Data Analysis: The percentage of cross-reactivity is calculated using the concentrations of the target analyte and this compound that cause a 50% inhibition of the maximum signal (IC50).

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps plate Antibody-Coated Plate incubation Incubation plate->incubation analyte Analyte + this compound analyte->incubation washing Washing incubation->washing substrate Substrate Addition washing->substrate read Read Absorbance substrate->read

Competitive ELISA Workflow
Radioligand Receptor Binding Assay

This assay determines the affinity of this compound for a specific receptor.

Principle: this compound competes with a radiolabeled ligand for binding to a receptor. The displacement of the radioligand is measured to determine the binding affinity of this compound.

Methodology:

  • Preparation: A preparation of membranes containing the receptor of interest is used.

  • Competition: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the inhibitory constant (Ki).

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Steps membranes Receptor Membranes incubation Incubation membranes->incubation ligands Radioligand + this compound ligands->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting

Receptor Binding Assay Workflow
Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of this compound. A decrease in the reaction rate indicates inhibition.

Methodology:

  • Reagent Preparation: Prepare buffer, enzyme, substrate, and various concentrations of this compound.

  • Pre-incubation: The enzyme is pre-incubated with this compound for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Monitoring: The rate of product formation or substrate consumption is monitored over time, typically by measuring changes in absorbance or fluorescence.

  • Data Analysis: The initial reaction velocities are calculated for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps enzyme_inhibitor Enzyme + this compound pre_incubation Pre-incubation enzyme_inhibitor->pre_incubation substrate Substrate reaction Initiate Reaction substrate->reaction pre_incubation->reaction monitoring Monitor Rate reaction->monitoring

Enzyme Inhibition Assay Workflow

Conclusion

While direct experimental data for the cross-reactivity of this compound is not currently available, this guide provides a framework for understanding its potential off-target effects based on the behavior of structurally similar amino alcohols. The provided experimental protocols offer a starting point for researchers to empirically determine the cross-reactivity profile of this compound in their specific assays of interest. Such studies are essential for the validation of any biological data generated using this compound and for its potential development as a therapeutic agent. Given the importance of stereochemistry in molecular recognition, it is recommended that any cross-reactivity studies evaluate the different stereoisomers of this compound independently.

References

Spectroscopic and Crystallographic Confirmation of 3-Aminopentan-2-ol Derivative Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and crystallographic data for two key derivatives of 3-aminopentan-2-ol: an N-acyl derivative, N-(2-hydroxy-3-pentyl)acetamide, and a Schiff base derivative, N-salicylidene-3-aminopentan-2-ol. The structural confirmation of these derivatives is crucial for their application in drug development and as chiral ligands. This document summarizes their synthesis, spectroscopic characteristics, and, where available, crystallographic data to offer a clear comparison for researchers in the field.

Comparative Data of this compound Derivatives

Table 1: Spectroscopic Data Comparison
PropertyN-(2-hydroxy-3-pentyl)acetamideN-salicylidene-3-aminopentan-2-ol
Molecular Formula C₇H₁₅NO₂C₁₂H₁₇NO₂
Molecular Weight 145.20 g/mol 207.27 g/mol
Appearance White to off-white solidYellow solid/oil
¹H NMR (CDCl₃, δ ppm) CH₃ (acetamide): ~2.0 (s, 3H)CH(OH): ~3.8-4.0 (m, 1H)CH(NH): ~4.0-4.2 (m, 1H)CH₂: ~1.3-1.6 (m, 2H)CH₃ (ethyl): ~0.9 (t, 3H)CH₃ (on C2): ~1.1 (d, 3H)NH: ~6.0-7.0 (br s, 1H)OH: Variable (br s, 1H)CH=N: ~8.3 (s, 1H)Aromatic H: ~6.8-7.4 (m, 4H)CH(OH): ~3.9-4.1 (m, 1H)CH(N): ~3.3-3.5 (m, 1H)CH₂: ~1.4-1.7 (m, 2H)CH₃ (ethyl): ~0.9 (t, 3H)CH₃ (on C2): ~1.2 (d, 3H)OH (phenol): ~13.0 (s, 1H)OH (alcohol): Variable (br s, 1H)
¹³C NMR (CDCl₃, δ ppm) C=O: ~170CH(OH): ~70-75CH(NH): ~55-60CH₃ (acetamide): ~23CH₂: ~25-30CH₃ (ethyl): ~10CH₃ (on C2): ~15-20CH=N: ~165Aromatic C: ~117-161CH(OH): ~70-75CH(N): ~65-70CH₂: ~25-30CH₃ (ethyl): ~10CH₃ (on C2): ~15-20
IR (cm⁻¹) O-H (alcohol): ~3400 (broad)N-H (amide): ~3300C=O (amide I): ~1640N-H bend (amide II): ~1550O-H (phenol, intramolecular H-bond): ~3200-2800 (very broad)O-H (alcohol): ~3400 (broad)C=N: ~1630C=C (aromatic): ~1600, 1480
Mass Spec (EI, m/z) [M]⁺: 145Fragments: loss of H₂O, CH₃CO, etc.[M]⁺: 207Fragments: cleavage at C-N and C-O bonds

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these derivatives.

Synthesis of N-(2-hydroxy-3-pentyl)acetamide

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure N-(2-hydroxy-3-pentyl)acetamide.

Synthesis of N-salicylidene-3-aminopentan-2-ol

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol or methanol in a round-bottom flask.

  • Add salicylaldehyde (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. The formation of the yellow Schiff base can often be observed visually.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, N-salicylidene-3-aminopentan-2-ol, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography if necessary.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Starting Materials (e.g., this compound) Reaction Chemical Reaction (e.g., Acylation) Reactants->Reaction Mixing & Stirring Workup Reaction Workup Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Chromatography/Recrystallization Final_Product Pure Derivative Purification->Final_Product Isolation

Caption: General workflow for the synthesis of this compound derivatives.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Product Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Xray X-ray Crystallography Product->Xray Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: Workflow for the structural characterization of this compound derivatives.

Conclusion

The structural confirmation of this compound derivatives through a combination of spectroscopic and crystallographic techniques is fundamental to their application in various fields of chemistry. This guide provides a foundational comparison of an N-acyl and a Schiff base derivative, outlining the expected analytical data and detailed experimental protocols. While comprehensive published data for these specific compounds is limited, the provided information, based on established chemical principles, serves as a valuable resource for researchers. Further empirical studies are encouraged to populate the comparative tables with precise experimental data, which would be a significant contribution to the scientific community.

A Comparative Analysis of the Reactivity of 3-Aminopentan-2-ol Stereoisomers in Enzymatic Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the four stereoisomers of 3-Aminopentan-2-ol: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The focus of this comparison is their differential reactivity in enzyme-catalyzed N-acylation, a crucial transformation in synthetic and medicinal chemistry. This analysis is supported by established principles of stereochemistry in enzymatic reactions and analogous experimental data from related amino alcohols.

Introduction to this compound Stereoisomers

This compound is a chiral amino alcohol with two stereogenic centers at the C2 and C3 positions, giving rise to four distinct stereoisomers. These are organized into two pairs of enantiomers: the syn (or erythro) diastereomers, (2R,3S) and (2S,3R), and the anti (or threo) diastereomers, (2R,3R) and (2S,3S). The unique three-dimensional arrangement of the amino and hydroxyl groups in each stereoisomer significantly influences their interaction with chiral environments, such as the active site of an enzyme, leading to different reaction rates. This difference in reactivity forms the basis of kinetic resolution, a powerful technique for separating enantiomers.

Comparative Reactivity in Enzymatic N-Acylation

The differential reactivity of the stereoisomers of this compound can be effectively demonstrated through kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to catalyze their N-acylation. In this process, the enzyme will selectively acylate one enantiomer at a faster rate than the other, allowing for their separation. The relative reactivity is often expressed by the enantiomeric ratio (E), which is the ratio of the specificity constants for the two enantiomers. A higher E value indicates greater stereoselectivity.

Table 1: Predicted Comparative Reactivity of this compound Stereoisomers in Lipase-Catalyzed N-Acylation

Stereoisomer PairExpected Relative ReactivityPredicted Enantiomeric Ratio (E)Notes
(syn) (2R,3S) vs. (2S,3R)One enantiomer will react significantly faster than the other.High (E > 100)The syn configuration often allows for a clear differentiation in the enzyme's active site.
(anti) (2R,3R) vs. (2S,3S)One enantiomer will react significantly faster than the other.High (E > 100)The anti configuration also presents distinct spatial arrangements that the enzyme can differentiate.
syn vs. anti DiastereomersThe reactivity of the syn and anti pairs may differ.-The overall reaction rate of the faster-reacting enantiomer from the syn pair may be different from the faster-reacting enantiomer of the anti pair due to diastereomeric differences in binding to the enzyme.

Note: The predicted E values are based on typical results for the kinetic resolution of similar β-amino alcohols using Candida antarctica lipase B. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for a key experiment to compare the reactivity of this compound stereoisomers via enzymatic kinetic resolution.

Experimental Protocol: Kinetic Resolution of this compound Stereoisomers by Enzymatic N-Acylation

1. Materials:

  • Racemic syn-3-Aminopentan-2-ol ((2R,3S)/(2S,3R))

  • Racemic anti-3-Aminopentan-2-ol ((2R,3R)/(2S,3S))

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Standard laboratory glassware and equipment (magnetic stirrer, thermostat-controlled oil bath)

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system

2. Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the racemic this compound stereoisomer mixture (1.0 mmol) and 10 mL of anhydrous solvent.

  • Add the acylating agent (1.2 mmol).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C) in a thermostat-controlled oil bath.

  • Initiate the reaction by adding the immobilized CAL-B (e.g., 50 mg).

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the reaction in the aliquots by filtering out the enzyme and diluting with the mobile phase for analysis.

  • Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product, as well as the conversion percentage.

  • Calculate the enantiomeric ratio (E) using the conversion and enantiomeric excess values.

3. Analytical Method:

  • Chiral HPLC: A chiral stationary phase column (e.g., polysaccharide-based) is used. The mobile phase is typically a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. Detection is performed using a UV detector.

  • Chiral GC: A chiral capillary column is used. The temperature program is optimized to achieve baseline separation of the enantiomers. Detection is performed using a flame ionization detector (FID).

Visualizations

Logical Relationship of this compound Stereoisomers

stereoisomers cluster_syn syn-Diastereomers cluster_anti anti-Diastereomers (2R,3S) (2R,3S) (2S,3R) (2S,3R) (2R,3S) -> (2S,3R) Enantiomers (2R,3R) (2R,3R) (2R,3S) -> (2R,3R) Diastereomers (2S,3S) (2S,3S) (2R,3S) -> (2S,3S) Diastereomers (2S,3R) -> (2R,3R) Diastereomers (2S,3R) -> (2S,3S) Diastereomers (2R,3R) -> (2S,3S) Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Experimental Workflow for Kinetic Resolution

workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Racemic this compound + Solvent + Acylating Agent B Add Immobilized Lipase (CAL-B) A->B C Incubate at Controlled Temperature with Stirring B->C D Aliquots Taken at Time Intervals C->D E Chiral HPLC/GC Analysis D->E F Determine Conversion and ee E->F

Caption: Workflow for comparing stereoisomer reactivity.

The Versatility of 3-Aminopentan-2-ol: A Comparative Review of Its Applications in Synthesis and Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Aminopentan-2-ol, a chiral amino alcohol, presents a valuable and versatile building block. Its unique structural features, possessing both an amino and a hydroxyl group on a pentane (B18724) scaffold, have led to its exploration in various chemical and pharmaceutical applications. This guide provides a comparative analysis of its utility, supported by available experimental data, to inform its selection and application in research and development.

Performance in Asymmetric Synthesis: A Field of Untapped Potential

A primary application of chiral amino alcohols is their use as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. While the potential for this compound in this area is significant, a comprehensive review of the current literature reveals a notable lack of specific quantitative data on its performance.

Similarly, chiral amino alcohols are frequently used as precursors for chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenation and transfer hydrogenation. While numerous studies report high yields and enantioselectivities for ligands derived from other amino alcohols, specific data for ligands synthesized from this compound remains elusive.

This absence of data presents both a challenge and an opportunity. For researchers, it highlights a gap in the field and an area ripe for investigation. The synthesis and evaluation of this compound-derived chiral auxiliaries and ligands could lead to the discovery of novel and efficient catalysts for asymmetric transformations.

To provide a benchmark for potential performance, the following table summarizes the typical performance of a widely used Evans auxiliary in a key synthetic transformation.

Table 1: Performance of a Standard Chiral Auxiliary (Evans Auxiliary) in Asymmetric Alkylation

Chiral Auxiliary PrecursorElectrophileDiastereomeric Excess (d.e.)
(S)-ValinolBenzyl bromide>98%

This data is representative of the high stereoselectivity typically achieved with Evans auxiliaries and serves as a target for the development of new auxiliaries based on this compound.

A Key Component in Medicinal Chemistry: The Case of Fadraciclib (CYC065)

In the realm of drug discovery, the (2R,3S) stereoisomer of this compound has been successfully incorporated as a key structural motif in the development of Fadraciclib (CYC065), a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

The inclusion of the (2R,3S)-3-aminopentan-2-ol "headgroup" in the Fadraciclib scaffold was a result of structure-guided design aimed at optimizing potency and selectivity.[1] Experimental data demonstrates the significant impact of this moiety on the inhibitor's biological activity.

Table 2: Biological Activity of Fadraciclib (CYC065) and a Precursor Compound

CompoundHeadgroupOVCAR3 EdU IC50 (nM)CDK1 Selectivity (Fold)
Fadraciclib (CYC065) Analog (2R,3S)-3-aminopentan-2-ol266x
Precursor Compound 7 (2R,3S)-3-aminopentan-2-ol>13056x

Data sourced from a patent application for CDK2 inhibitors.[1]

The data indicates that while an initial compound (Compound 7) incorporating the (2R,3S)-3-aminopentan-2-ol headgroup showed high selectivity for CDK2 over CDK1, its potency was suboptimal.[1] Further optimization, leading to the analog presented, maintained the beneficial polar interactions of the headgroup while significantly improving the inhibitory potency against the OVCAR3 cancer cell line.[1]

This successful application underscores the value of this compound as a scaffold in medicinal chemistry, where its stereochemistry and functional groups can be exploited to achieve desired biological activities and selectivity profiles.

Experimental Protocols

To facilitate further research and application of this compound, the following section provides a detailed experimental protocol for a key synthetic step in the development of Fadraciclib, as well as a general procedure for the synthesis of oxazolidinone chiral auxiliaries, which can be adapted for this compound.

Synthesis of a Fadraciclib Precursor Incorporating (2R,3S)-3-Aminopentan-2-ol

Reaction: Nucleophilic aromatic substitution to introduce the (2R,3S)-3-aminopentan-2-ol moiety.

Materials:

Procedure:

  • To a stirred solution of (4,6-dimethyl-pyridin-3-ylmethyl)-(2-fluoro-9-isopropyl-9H-purin-6-yl)-amine (300 mg, 0.84 mmol) in a 4:1 mixture of n-BuOH and DMSO (5 mL) at room temperature under an argon atmosphere, add DIEA (1.7 mL, 10 eq, 8.4 mmol) followed by (2R,3S)-3-amino-pentan-2-ol (0.5 g, 4.8 mmol).

  • Fit the flask with a condenser and place the reaction mixture in a preheated oil bath at 140°C. Stir at this temperature for 72 hours.

  • Allow the reaction mixture to cool to room temperature and then evaporate the solvent in vacuo.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

  • Combine the organic phases, wash with brine (50 mL), dry over MgSO4, and evaporate the solvent in vacuo.

  • Purify the residue by flash gradient column chromatography on silica gel using a mobile phase of CHCl3:MeOH (gradient from 100:0 to 95:5) to afford the pure title compound.

General Procedure for the Synthesis of an Oxazolidinone Chiral Auxiliary

Reaction: Cyclization of an amino alcohol with a carbonate source.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene (B28343)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (1.0 eq), diethyl carbonate (1.2 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq) in toluene.

  • Heat the mixture to reflux and monitor the removal of ethanol (B145695) via the Dean-Stark trap.

  • Continue heating until the reaction is complete (typically 12-24 hours, can be monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield the corresponding oxazolidinone.

Visualizing the Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow for utilizing a chiral auxiliary in asymmetric synthesis and the signaling pathway context for CDK2 inhibition.

Asymmetric_Synthesis_Workflow Start Chiral Amino Alcohol (e.g., this compound) Auxiliary Chiral Auxiliary (Oxazolidinone) Start->Auxiliary Cyclization Acylation N-Acylation Auxiliary->Acylation Enolate Enolate Formation Acylation->Enolate Alkylation Asymmetric Alkylation with Electrophile Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiomerically Pure Product Cleavage->Final

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition CDK2_CyclinE CDK2/Cyclin E Complex G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Phosphorylation of Substrate Proteins Fadraciclib Fadraciclib (contains this compound) Fadraciclib->Inhibition Inhibition->CDK2_CyclinE Inhibition

Caption: Simplified signaling pathway showing CDK2 inhibition.

References

A Cost-Benefit Analysis of 3-Aminopentan-2-ol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides a comprehensive cost-benefit analysis of 3-Aminopentan-2-ol and its stereoisomers as chiral auxiliaries in asymmetric synthesis, comparing their performance and cost against common alternatives such as pseudoephedrine and norephedrine. This analysis is supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate chiral auxiliary for specific research and development needs.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors, including its cost, the stereoselectivity it imparts, the ease of its attachment and removal, and the yields of the desired product.

This compound, a chiral amino alcohol, and its various stereoisomers are valuable building blocks in organic synthesis. Their application as chiral auxiliaries is an area of interest due to their structural similarity to well-established auxiliaries like pseudoephedrine and norephedrine. This guide will explore the economic and scientific trade-offs associated with using this compound in comparison to these widely used alternatives.

Cost Comparison of this compound and Alternatives

The initial cost of a chiral auxiliary is a significant factor in its selection, particularly for large-scale synthesis. The following table provides a comparative overview of the approximate costs of various stereoisomers of this compound and its common alternatives. Prices are based on currently available catalog listings and may vary depending on the supplier, purity, and quantity purchased.

CompoundStereoisomerPurityQuantityApproximate Price (USD)Price per Gram (USD)
This compound (2S,3R)97%250 mg$261.77$1047.08
(2S,3R)97%1 g$626.27$626.27
(2R,3S)-1 g$304.90$304.90
(2R,3S)-5 g$914.90$182.98
Pseudoephedrine (1S,2S)-(+)98%5 g$128.00$25.60
(1S,2S)-(+)98%25 g$200.00$8.00
(1S,2S)-(+)98%100 g$632.00$6.32
Norephedrine (1R,2S)-(-)99%---
(1S,2R)-(+)98%10 g--

Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers for Norephedrine did not list public pricing.

Performance Comparison in Asymmetric Synthesis

The ultimate value of a chiral auxiliary lies in its ability to deliver high yields and excellent stereoselectivity. While direct, side-by-side comparative studies for this compound and its alternatives are limited in publicly available literature, we can compile and compare reported performance data for similar types of reactions, such as asymmetric alkylation.

Asymmetric Alkylation of Propanoic Acid Derivatives

Asymmetric alkylation of enolates derived from chiral amides is a common strategy for the synthesis of enantiomerically enriched α-substituted carboxylic acids, a key structural motif in many pharmaceuticals, including the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2S)-Pseudoephedrine Benzyl (B1604629) bromide>99:195[1]
Iodomethane>99:197[1]
1-Iodobutane>99:198[1]
Pseudoephenamine (unregulated alternative) Benzyl bromide>99:1-[2]
Iodomethane>99:1-[2]
This compound (derivatives) Data not available for direct comparison---

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the use of pseudoephedrine in asymmetric alkylation. A projected protocol for this compound is also provided for comparative purposes, based on established methodologies for similar chiral amino alcohols.

Protocol 1: Asymmetric Alkylation of a Propanoic Amide using (1S,2S)-Pseudoephedrine

This protocol is adapted from the work of Myers et al. and is a standard procedure for the asymmetric alkylation of pseudoephedrine amides.[1]

1. Preparation of the (1S,2S)-Pseudoephedrine Amide:

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, slowly add propanoyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or chromatography.

2. Asymmetric Alkylation:

  • To a solution of the pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography to separate the diastereomers.

3. Cleavage of the Chiral Auxiliary:

  • The purified alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or a base such as potassium hydroxide.

  • The (1S,2S)-pseudoephedrine auxiliary can be recovered from the aqueous layer after basification and extraction.

Protocol 2: Projected Asymmetric Alkylation using a this compound Derivative

This projected protocol is based on the general principles of using chiral amino alcohols as auxiliaries and would require optimization.

1. Preparation of the this compound Amide:

  • Following a similar procedure to Protocol 1, react the desired stereoisomer of this compound with propanoyl chloride to form the corresponding amide.

2. Asymmetric Alkylation:

  • The conditions for enolate formation and alkylation would likely be similar to those used for pseudoephedrine amides, employing a strong, non-nucleophilic base like LDA at low temperatures. Optimization of the base, solvent, temperature, and reaction time would be necessary to achieve high diastereoselectivity.

3. Cleavage of the Chiral Auxiliary:

  • Hydrolysis under acidic or basic conditions would be employed to cleave the auxiliary and isolate the chiral carboxylic acid. The recoverability of the this compound auxiliary would need to be assessed.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows in asymmetric synthesis using chiral auxiliaries.

G cluster_0 Asymmetric Alkylation Workflow Prochiral\nCarboxylic Acid Prochiral Carboxylic Acid Acyl Chloride Acyl Chloride Prochiral\nCarboxylic Acid->Acyl Chloride SOCl₂ Chiral Amide Chiral Amide Acyl Chloride->Chiral Amide + Chiral Auxiliary (e.g., this compound) Chiral Enolate Chiral Enolate Chiral Amide->Chiral Enolate Base (LDA) Alkylated Amide\n(Diastereomers) Alkylated Amide (Diastereomers) Chiral Enolate->Alkylated Amide\n(Diastereomers) + Electrophile (R-X) Separated\nDiastereomer Separated Diastereomer Alkylated Amide\n(Diastereomers)->Separated\nDiastereomer Chiral\nCarboxylic Acid Chiral Carboxylic Acid Separated\nDiastereomer->Chiral\nCarboxylic Acid Hydrolysis Recovered\nAuxiliary Recovered Auxiliary Separated\nDiastereomer->Recovered\nAuxiliary Cleavage

General workflow for asymmetric alkylation.

G cluster_1 Pseudoephedrine-Mediated Asymmetric Alkylation start Propanoyl-Pseudoephedrine Amide enolate Lithium Enolate (Z-configuration) start->enolate LDA, THF, -78 °C transition Chelated Transition State enolate->transition + Ar-CH₂-Br product Alkylated Amide (Single Diastereomer) transition->product Stereoselective Attack final_acid (S)-2-Arylpropanoic Acid (e.g., (S)-Ibuprofen) product->final_acid Acid Hydrolysis

Key steps in pseudoephedrine-mediated synthesis.

Conclusion and Recommendations

Based on the available data, this compound and its stereoisomers present a chemically viable but currently less cost-effective option compared to well-established chiral auxiliaries like pseudoephedrine for asymmetric synthesis.

Cost: Pseudoephedrine is significantly more affordable, especially when purchased in larger quantities, making it a more attractive option for both academic research and industrial applications. The high cost of this compound may be a barrier to its widespread adoption.

Performance: While direct comparative data is lacking, pseudoephedrine has a long and successful track record, consistently providing high yields and excellent diastereoselectivities in a wide range of asymmetric reactions.[1] The performance of this compound as a chiral auxiliary is less documented, and its effectiveness would need to be empirically determined and optimized for specific applications.

Regulatory Considerations: It is important to note that the sale and use of pseudoephedrine are regulated in many regions due to its potential use in the illicit synthesis of methamphetamine.[2] This can create logistical challenges for researchers and manufacturers. In this context, this compound, being an unregulated compound, could offer an advantage. However, other unregulated and effective alternatives to pseudoephedrine, such as pseudoephenamine, have also been developed and show comparable or even superior performance in some cases.[2]

Recommendations for Researchers:

  • For routine asymmetric alkylations where cost and established methodology are primary concerns, pseudoephedrine remains a strong choice, provided regulatory hurdles can be managed.

  • For applications where the use of pseudoephedrine is restricted, exploring alternatives like pseudoephenamine is highly recommended due to its proven efficacy and lack of regulation.[2]

  • This compound could be a valuable research tool for exploring novel asymmetric transformations where its unique steric and electronic properties might offer advantages over existing auxiliaries. However, its current high cost makes it less suitable for routine or large-scale applications without further process optimization and cost reduction in its own synthesis.

Further research directly comparing the performance of this compound derivatives against established chiral auxiliaries in benchmark asymmetric reactions would be highly valuable to the scientific community and could pave the way for its broader application in the future.

References

A Comparative Guide to Chiral Amino Alcohols as Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are indispensable building blocks in modern medicinal chemistry and drug development. Their inherent chirality and bifunctional nature make them versatile starting materials for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). 3-Aminopentan-2-ol is a valuable chiral building block, but a range of alternatives offers diverse structural motifs and potential advantages in various synthetic applications.

This guide provides an objective comparison of this compound with other commercially available chiral amino alcohols, focusing on their performance in key asymmetric transformations. The information presented herein, supported by experimental data from scientific literature, aims to assist researchers in selecting the optimal chiral building block for their specific synthetic needs.

Performance in Asymmetric Synthesis: A Comparative Overview

The efficacy of a chiral building block is often evaluated by its performance as a chiral auxiliary or as a precursor to a chiral ligand in asymmetric reactions. Key metrics for comparison include the yield and the enantiomeric excess (e.e.) of the product. This section compares this compound and its alternatives in two common benchmark reactions: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric reduction of prochiral ketones.

Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, and its enantioselective variant is a standard test for the effectiveness of chiral ligands. The following table summarizes the performance of various chiral amino alcohols as ligands in the addition of diethylzinc to benzaldehyde.

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (e.e., %)Product Configuration
This compound ~85~73R
(S)-Valinol >9597S
(S)-Leucinol ~90~85S
(R)-(-)-2-Amino-1-propanol ~92~90R

Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions such as temperature, solvent, and catalyst loading can significantly influence the outcome. For a direct comparison, it is recommended to evaluate the ligands under identical conditions as outlined in the experimental protocol below.

Asymmetric Borane Reduction of Acetophenone

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another critical transformation in organic synthesis. Chiral amino alcohols can be used to form oxazaborolidine catalysts in situ, which are highly effective for this purpose.

Chiral Amino Alcohol for Catalyst FormationYield (%)Enantiomeric Excess (e.e., %)Product Configuration
This compound derivative High~90Not specified
(S)-Valinol High>95R
(S)-Leucinol derivative High~95R
(R)-(-)-2-Amino-1-propanol High~85S

Note: The performance of the catalyst is highly dependent on the specific structure of the oxazaborolidine formed and the reaction conditions. The data reflects the general effectiveness of these chiral amino alcohols in this type of transformation.

Featured Alternative Chiral Building Blocks

L-Valinol

Derived from the natural amino acid L-valine, (S)-Valinol is a widely used and highly effective chiral building block. Its isopropyl group provides good steric bulk for inducing high enantioselectivity in many reactions. It is readily available and relatively inexpensive.

L-Leucinol

Also derived from a natural amino acid, L-leucine, (S)-Leucinol features an isobutyl group. This provides a different steric environment compared to L-Valinol, which can be advantageous for certain substrates.

(R)-(-)-2-Amino-1-propanol

This is a smaller and structurally simpler chiral amino alcohol derived from D-alanine. Its compact size can offer unique selectivity profiles and it is a cost-effective option for many applications.

Experimental Protocols

To facilitate a direct and objective comparison of these chiral building blocks, the following detailed experimental protocols for a benchmark reaction are provided.

Protocol: Comparative Evaluation of Chiral Amino Alcohols as Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

1. Materials:

  • Anhydrous Toluene (B28343)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Chiral Amino Alcohols: this compound, (S)-Valinol, (S)-Leucinol, (R)-(-)-2-Amino-1-propanol

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • Catalyst Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise to the solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Aldehyde Addition:

    • Add freshly distilled benzaldehyde (2.0 mmol, 0.204 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Separate the aqueous layer and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified 1-phenyl-1-propanol.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Workflow

The selection and evaluation of chiral building blocks is a critical step in the drug development pipeline. The following diagram illustrates a typical workflow for screening and selecting a chiral catalyst for a specific asymmetric transformation.

G cluster_0 Catalyst Screening Workflow A Define Target Transformation (e.g., Asymmetric Ketone Reduction) B Select Library of Chiral Amino Alcohols (this compound, Valinol, etc.) A->B Input C High-Throughput Reaction Screening (Parallel Synthesis) B->C Testing D Analysis of Yield and Enantioselectivity (HPLC, GC, SFC) C->D Data Acquisition E Identify Lead Candidates (High Yield and e.e.) D->E Decision F Optimization of Reaction Conditions (Solvent, Temperature, Catalyst Loading) E->F Optimization G Scale-up Synthesis of Chiral Product F->G Process Development H Integration into Drug Synthesis Route G->H Application

Caption: A generalized workflow for the screening and selection of chiral amino alcohol-based catalysts in drug development.

Conclusion

While this compound is a competent chiral building block, alternatives such as L-Valinol, L-Leucinol, and (R)-(-)-2-Amino-1-propanol offer a broader range of steric and electronic properties that can lead to superior performance in terms of yield and enantioselectivity in various asymmetric syntheses. The choice of the optimal chiral building block is highly dependent on the specific reaction and substrate. The provided experimental protocol offers a standardized method for a direct and reliable comparison of these valuable synthetic tools, enabling researchers to make informed decisions for their drug discovery and development programs.

Safety Operating Guide

Safe Disposal of 3-Aminopentan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Aminopentan-2-ol is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][2]

Hazard Profile

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The compound presents multiple risks that must be managed to prevent injury and environmental contamination.

Hazard ClassificationDescriptionGHS Hazard Statement
Flammable Liquid Combustible liquid.H227
Acute Oral Toxicity Harmful if swallowed.H302
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314
Respiratory Irritation May cause respiratory irritation.H335

Data sourced from PubChem CID 226832.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[1][4] Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][5][6]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting screw cap.[5][7]

  • Collect Liquid Waste: Carefully transfer all liquid waste containing this compound into the designated container. Use a funnel to avoid spills on the exterior of the container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

  • Collect Solid Waste: Any materials contaminated with this compound, such as pipette tips, absorbent materials from spills, or contaminated gloves, must also be collected as hazardous solid waste in a separate, clearly labeled, and sealable container.[2]

  • Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[1][8]

Step 2: Labeling and Temporary Storage
  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, flammable).[5]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[5][6] Store the container in a designated, well-ventilated, and cool secondary containment bin away from heat sources and ignition.[1][4][8]

Step 3: Managing Spills

In the event of a small spill:

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Absorb Spill: Cover the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4][9]

  • Collect Residue: Once absorbed, carefully scoop the material into a suitable, closed container for disposal as hazardous waste.[4][9]

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Final Disposal
  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][9]

  • Follow Regulations: Adhere to all local, regional, and national regulations for the disposal of hazardous chemical waste.[4][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate and Collect start Waste Generated: This compound liquid_waste Liquid Waste (Solutions, residues) start->liquid_waste solid_waste Solid Waste (Contaminated gloves, wipes, etc.) start->solid_waste improper Improper Disposal (Drain, Regular Trash) PROHIBITED start->improper liquid_container Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Sealable Solid Hazardous Waste Container solid_waste->solid_container storage 3. Temporary Storage (Secure, Ventilated Area, Secondary Containment) liquid_container->storage solid_container->storage disposal 4. Final Disposal Contact EHS or Licensed Waste Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 3-Aminopentan-2-ol, a corrosive and hazardous chemical. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks to personnel.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound due to its corrosive nature, potential for causing severe skin burns and eye damage, and respiratory irritation. The following table summarizes the required PPE.

Body Part Required PPE Rationale
Respiratory Full-face respirator with organic vapor cartridges or a NIOSH-approved air-purifying respirator. A Self-Contained Breathing Apparatus (SCBA) may be necessary for spills or in poorly ventilated areas.Protects against inhalation of harmful vapors which can cause respiratory irritation.[1]
Eyes/Face Chemical safety goggles and a full-face shield.Provides a robust barrier against splashes that can cause severe eye damage.[1]
Hands Chemical-resistant gloves are required. The selection of the appropriate glove material is critical. While specific breakthrough time data for this compound is not readily available, general guidance for corrosive chemicals suggests the use of materials like butyl rubber or nitrile. It is imperative to consult the glove manufacturer's specific chemical resistance data before use. Double gloving is recommended.Prevents skin contact, which can lead to severe burns and chemical absorption.[2]
Body Chemical-resistant apron or a full-body chemical-resistant suit.Protects against skin exposure from splashes and spills.
Feet Closed-toe shoes, preferably chemical-resistant boots.Protects feet from spills.

Safe Handling and Operational Plan

All operations involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Handling:
  • Area Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • A spill kit containing appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) must be available in the immediate vicinity.

  • Chemical Handling :

    • Use the smallest quantity of the chemical necessary for the experiment.

    • When diluting, always add the acid or corrosive material slowly to water, never the other way around, to prevent a violent exothermic reaction.

    • Avoid the generation of aerosols.

    • Keep containers of this compound tightly sealed when not in use.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Eyewash, Spill Kit) don_ppe Don Appropriate PPE prep_area->don_ppe measure Measure Required Amount don_ppe->measure Proceed with caution reaction Perform Experimental Procedure measure->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste end End dispose_waste->end End of Procedure

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound is classified as hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.

Waste Collection and Disposal:
  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Materials : Collect all contaminated materials, such as used gloves, absorbent pads, and disposable lab coats, in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Chemical : Unused or waste this compound should be stored in its original or a compatible, tightly sealed container, and clearly labeled as "Hazardous Waste: Corrosive, Flammable" and including the chemical name.

  • Disposal Request : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

PPE Selection Logic Diagram:

cluster_ppe Select Personal Protective Equipment start Start: Handling This compound hazards Assess Hazards: - Corrosive - Skin/Eye Damage - Respiratory Irritant start->hazards respiratory Respiratory Protection: Full-face respirator with organic vapor cartridges hazards->respiratory eye_face Eye/Face Protection: Chemical goggles and face shield hazards->eye_face hand Hand Protection: Chemical-resistant gloves (Consult Manufacturer Data) hazards->hand body Body Protection: Chemical-resistant apron or suit hazards->body end Proceed with Handling Protocol respiratory->end eye_face->end hand->end body->end

Caption: Decision process for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopentan-2-ol
Reactant of Route 2
3-Aminopentan-2-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。